molecular formula C34H29N13NaO7S2 B3276460 Direct black 19 CAS No. 6428-31-5

Direct black 19

カタログ番号: B3276460
CAS番号: 6428-31-5
分子量: 818.8 g/mol
InChIキー: SLRXMXRIDJLFLC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Direct Black 19 ( 6428-31-5), also known as C.I. 35255 or Direct Fast Black G, is a disodium salt diazo dye with the molecular formula C₃₄H₂₇N₁₃Na₂O₇S₂ and a molecular weight of 839.77 g/mol . As a substantive dye, it exhibits high directivity to cellulose fibers and can be applied to materials such as cotton, viscose, and paper without the need for a mordant, simplifying the dyeing process in research settings . Its primary research applications include investigating dyeing and printing processes on cellulose-based textiles like cotton and viscose, as well as their blends with silk or wool . Beyond textiles, it serves as a model compound in environmental science for studying the treatment of dye-containing wastewater, as seen in coagulation studies using agents like Moringa oleifera seed extract and polyaluminum chloride . The compound is also utilized in coloring leather and paper products such as black cardboard . The synthesis of this compound is a multi-step process involving the diazotization of p-nitroaniline, coupling with H acid, reduction, and further diazotization and coupling reactions . Physically, it appears as a black powder with a density of 1.727 g/cm³ and is highly soluble in water (≥40 g/L at 80°C), yielding a greenish-black solution . Its solution appears greenish-black in water; in concentrated sulfuric acid, it turns a greenish-black, which turns reddish upon dilution . Researchers should note that the compound has an associated hazard code of Xi and is classified as irritating to the eyes, respiratory system, and skin (R36/37/38) . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption.

特性

CAS番号

6428-31-5

分子式

C34H29N13NaO7S2

分子量

818.8 g/mol

IUPAC名

disodium;4-amino-3,6-bis[[4-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonate

InChI

InChI=1S/C34H29N13O7S2.Na/c35-18-1-11-26(24(37)15-18)44-40-20-3-7-22(8-4-20)42-46-32-28(55(49,50)51)13-17-14-29(56(52,53)54)33(34(48)30(17)31(32)39)47-43-23-9-5-21(6-10-23)41-45-27-12-2-19(36)16-25(27)38;/h1-16,48H,35-39H2,(H,49,50,51)(H,52,53,54);

InChIキー

SLRXMXRIDJLFLC-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na+].[Na+]

正規SMILES

C1=CC(=CC=C1N=NC2=C(C=C(C=C2)N)N)N=NC3=C(C4=C(C(=C(C=C4C=C3S(=O)(=O)O)S(=O)(=O)O)N=NC5=CC=C(C=C5)N=NC6=C(C=C(C=C6)N)N)N)O.[Na]

物理的記述

Dry Powder;  Liquid

製品の起源

United States

Foundational & Exploratory

Direct black 19 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Direct Black 19: A Comprehensive Technical Guide

Introduction

This compound, also known by its Colour Index name C.I. 35255, is a substantive azo dye widely utilized in various industrial applications.[1][2] As a direct dye, it possesses a high affinity for cellulosic fibers and can be applied directly to substrates like cotton, viscose, and paper without the need for a mordant.[3] This guide provides an in-depth overview of the chemical structure, physicochemical properties, applications, and toxicological profile of this compound, tailored for researchers and professionals in drug development and chemical sciences.

Chemical Identity and Structure

This compound is a complex multi-azo dye.[2] Its chemical identity is defined by its IUPAC name, CAS registry number, and molecular formula.

  • IUPAC Name: sodium 4-amino-3,6-bis[[4-[(2,4-diaminophenyl)diazenyl]phenyl]diazenyl]-5-hydroxynaphthalene-2,7-disulfonic acid[4]

  • CAS Number: 6428-31-5[1][2][4][5]

  • Molecular Formula: C₃₄H₂₇N₁₃Na₂O₇S₂[1][2][3][5][6]

  • Synonyms: Direct Fast Black G, Indoblack GR, Kayarus Black G, Viscose Black N, and others.[1][4][7][8]

The chemical structure of this compound is characterized by a central 4-amino-5-hydroxynaphthalene-2,7-disulfonic acid core linked to two phenylazo groups, which are further substituted with 2,4-diaminophenylazo moieties.

Direct_Black_19_Structure cluster_naphthalene cluster_sidechain1 cluster_sidechain2 Naph 4-Amino-5-hydroxy- naphthalene-2,7-disulfonic acid Phenyl1 Phenyl Naph->Phenyl1 —N=N— Phenyl2 Phenyl Naph->Phenyl2 —N=N— DAP1 2,4-Diaminophenyl Phenyl1->DAP1 —N=N— DAP2 2,4-Diaminophenyl Phenyl2->DAP2 —N=N—

Caption: Chemical structure of this compound.

Physicochemical Properties

This compound is typically a black powder.[1][2][7][9][10][11][12] It is soluble in water, forming a greenish-black solution, and is slightly soluble in ethanol (B145695) and acetone.[1][2][7][9][11][12] The dye's color is sensitive to pH and the presence of metal ions. In concentrated sulfuric acid, it appears greenish-black, turning to a reddish-black precipitate upon dilution.[1][2][7][9][10][11] An aqueous solution becomes reddish when 10% sulfuric acid is added and turns greenish-blue with the addition of concentrated sodium hydroxide.[1][2] The presence of copper ions can cause the color to become slightly greener.[1][2][7][11][12]

Quantitative Physicochemical Data
PropertyValueReference
Molecular Weight 839.77 g/mol [1][2][5][6]
Water Solubility 100 g/L (at 80 °C)[2][7][11][12]
22.67 g/L (at 20 °C)[10][13]
Density 1.49 g/cm³ (at 20 °C)[10]
1.727 g/cm³[13]
Boiling Point 1379 °C (at 101,325 Pa)[10][13]
Vapor Pressure 0 Pa (at 25 °C)[10][13]
LogP -1.5 (at 20 °C)[10]

Applications

This compound is a principal black direct dye primarily used for dyeing and printing on viscose fabrics.[1][2][3] Its applications extend to other materials, including:

  • Textiles: Cotton knitwear, blankets, flannelette, silk, and wool/viscose fiber blends.[1][2][3][9] It can also be used in high-temperature dyeing of polyester (B1180765) blended fabrics in combination with disperse dyes.[1]

  • Leather and Paper: It is also utilized in the coloring of leather and paper.[1][2][3][9]

  • Other Uses: Electrochemical aluminum coloring is another application.[1][2][9]

Toxicology and Safety

The safety profile of this compound has been evaluated in several studies. It is classified as an irritant, potentially causing skin and serious eye irritation, as well as respiratory irritation.[4][6][14][15]

Genotoxicity
  • Ames Test: In the Salmonella/microsome mammalian test, this compound was found to be an indirect mutagen, inducing frameshift reverse mutations in strains TA-1538 and TA-98, particularly after metabolic activation.[14] The mutagenic activity increased significantly after reduction with dithionite.[4][14]

  • DNA Repair Assay: In an in vitro DNA repair assay using primary rat hepatocyte cultures, this compound did not induce concentration-related DNA repair synthesis.[4][14] This suggests that in vivo reduction of the azo dye may be necessary for its genotoxicity.[4][14]

Dermal Absorption

A study on rabbit skin was conducted to evaluate the dermal breakdown and absorption of the disodium (B8443419) salt of C.I. This compound.

Experimental Protocol: Dermal Absorption Study

The protocol for the dermal absorption study is outlined below.

  • Test Substance Application: 16.25 mg of the test substance was applied to the skin of rabbits.[4][14]

  • Exposure Duration: The exposure period was 144 hours.[4][14]

  • Sample Collection: Urine and feces were collected at 24-hour intervals throughout the 144-hour period.[4][14]

  • Analysis: The collected samples were analyzed for the presence of the substance and its standard metabolites.

  • Results: The total recovery of activity was approximately 25% (17.12% in urine and 7.87% in feces).[4][14] Standard metabolites were not detected.[4][14]

Dermal_Absorption_Workflow cluster_protocol Dermal Absorption Experimental Workflow A Apply 16.25 mg of This compound to Rabbit Skin B 144-Hour Exposure Period A->B C Collect Urine & Feces (at 24-hour intervals) B->C D Analyze Samples for Metabolites and Radioactivity C->D E Evaluate Total Excretion and Metabolite Profile D->E

References

Direct black 19 molecular formula C34H27N13Na2O7S2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers and Drug Development Professionals

Direct Black 19, identified by the molecular formula C34H27N13Na2O7S2, is a synthetic, water-soluble, multi-azo dye.[1][2][3] Primarily utilized in the textile, paper, and leather industries for its strong dyeing properties, its complex chemical structure and biological interactions also make it a subject of interest in toxicological and environmental research.[2][3][4] This document provides a detailed technical overview of its chemical properties, synthesis, applications, and toxicological profile, tailored for a scientific audience.

Chemical and Physical Properties

This compound is a complex organic compound characterized by multiple azo groups (-N=N-), which are responsible for its color.[1][2] The presence of sulfonate groups (-SO3Na) confers water solubility, allowing it to be used as a direct dye without the need for mordants.[1][2] At room temperature, it exists as an odorless, dark black powder.[1]

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueReference
Molecular Formula C34H27N13Na2O7S2[1][5]
Molecular Weight 839.77 g/mol [1][5]
CAS Number 6428-31-5[3][6]
C.I. Name 35255[5][7]
Appearance Black powder[3][5]
Synonyms Direct Fast Black G, Direct Jet Black BN, Naphthol Black 19, Artificial Silk Black G, Benzo Fast Black G[1][5][8]
Density 1.49 g/cm³ (at 20°C)[6]
LogP 12.99[1]
Polar Surface Area 380.37 Ų[1]

Table 2: Solubility and Color Characteristics

Solvent/ConditionObservationReference
Water Soluble; forms a greenish-black solution. Solubility is 100 g/L at 80°C.[3][5]
Ethanol & Acetone Slightly soluble[3][5]
Concentrated H₂SO₄ Greenish-black color; dilution results in a red-black precipitate.[3][5]
Concentrated HNO₃ Dark brown color[3][5]
Aqueous Solution + 10% H₂SO₄ Turns reddish[5]
Aqueous Solution + Conc. NaOH Turns greenish-blue[5]

Synthesis and Manufacturing

This compound is produced through a multi-step industrial process involving diazotization and coupling reactions. The synthesis does not occur naturally.[1] The general manufacturing method involves the reaction of benzidine (B372746) derivatives with naphthalene-based compounds.[1]

A more specific manufacturing process is described as follows:

  • First Coupling: Two moles of 4-Nitrobenzenamine are diazotized. One mole is coupled with one mole of 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H acid) under acidic conditions, and the second mole is coupled under alkaline conditions.[3]

  • Reduction: The nitro groups of the resulting intermediate are reduced to amino groups.[3]

  • Second Diazotization & Coupling: The newly formed amino groups are diazotized and subsequently coupled with two moles of Benzene-1,3-diamine to yield the final this compound molecule.[3]

G cluster_start Starting Materials cluster_process Synthesis Steps A 4-Nitrobenzenamine (2 eq) D Diazotization of 4-Nitrobenzenamine A->D B H-Acid (1 eq) E Coupling with H-Acid (Acidic & Alkaline) B->E C Benzene-1,3-diamine (2 eq) H Final Coupling with Benzene-1,3-diamine C->H D->E F Reduction of Nitro Groups E->F G Second Diazotization F->G G->H I This compound H->I

Caption: Synthesis workflow for this compound.

Experimental Protocols & Applications

The primary application of this compound is as a dye for cellulosic fibers like cotton and viscose, but it is also used for silk, wool, leather, and paper.[2][3][5]

This protocol is a generalized procedure for dyeing cellulosic fibers.

  • Bath Preparation: Prepare a dye bath containing this compound. The concentration depends on the desired shade. Add an electrolyte such as sodium chloride or sodium sulfate (B86663) to promote dye exhaustion.

  • Dyeing: Introduce the wetted fabric into the dye bath at a low temperature (approx. 40°C).

  • Temperature Increase: Gradually raise the temperature of the dye bath to near boiling (90-95°C) over 30-45 minutes.[5]

  • Dyeing Cycle: Maintain this temperature for 45-60 minutes to allow for dye penetration and fixation.

  • Cooling & Rinsing: Allow the bath to cool naturally to around 80°C, which aids in dye exhaustion.[5] Rinse the dyed fabric thoroughly with cold water to remove unfixed dye.

  • After-treatment (Optional): To improve wash fastness, an after-treatment with a cationic fixing agent can be applied.[2]

G start Start prep Prepare Dye Bath (Dye + Electrolyte) start->prep fabric Introduce Fabric (approx. 40°C) prep->fabric heat Raise Temperature to 90-95°C fabric->heat hold Maintain Temperature for 45-60 min heat->hold cool Cool Bath to 80°C hold->cool rinse Rinse Fabric (Cold Water) cool->rinse aftertreat Optional: Cationic After-treatment rinse->aftertreat end End aftertreat->end aftertreat->end Skip

Caption: General experimental workflow for textile dyeing.

  • Ames Test (Bacterial Reverse Mutation Assay): This test assesses the mutagenic potential of a chemical.[4][8]

    • Salmonella typhimurium strains with pre-existing mutations that render them unable to synthesize histidine are used.

    • The bacteria are exposed to this compound, with and without a metabolic activation system (S9 mix from rat liver).[4][8]

    • The plates are incubated, and the number of revertant colonies (which have regained the ability to produce histidine) is counted.

    • A significant increase in revertant colonies compared to the control indicates mutagenicity. This compound was found to be an indirect mutagen, inducing frameshift mutations in strains TA-1538 and TA-98.[4]

  • In Vitro DNA Repair Assay (Unscheduled DNA Synthesis - UDS): This assay detects the ability of a substance to induce DNA damage, which in turn triggers repair mechanisms.

    • Primary rat hepatocyte cultures are treated with the test substance (this compound).[8]

    • A radiolabeled DNA precursor (e.g., ³H-thymidine) is added to the culture medium.

    • If the substance causes DNA damage, the cell will incorporate the radiolabeled precursor during the repair process (unscheduled DNA synthesis).

    • The amount of incorporated radioactivity is measured. Studies found that this compound did not induce concentration-related DNA repair synthesis in this in vitro model, suggesting that in vivo metabolic reduction may be necessary for its genotoxicity.[8]

G cluster_ames Ames Test cluster_uds DNA Repair Assay (UDS) substance Test Substance (this compound) ames1 Expose Histidine-deficient Salmonella to Substance (+/- S9 Mix) substance->ames1 uds1 Treat Rat Hepatocytes with Substance substance->uds1 ames2 Incubate and Count Revertant Colonies ames1->ames2 ames3 Result: Mutagenic Potential ames2->ames3 uds2 Add Radiolabeled DNA Precursor uds1->uds2 uds3 Measure Radioactivity Incorporation uds2->uds3 uds4 Result: DNA Damage Potential uds3->uds4

Caption: Generalized workflow for toxicological assessment.

Toxicology and Safety Information

As a benzidine-based azo dye, this compound requires careful handling. Azo dyes can be reduced to form aromatic amines, some of which are known carcinogens.

Table 3: GHS Hazard Information and Safety Precautions

CategoryInformationReference
GHS Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[4][8]
Signal Word Warning[4][8]
Toxicological Profile LD50 (oral, rat) > 2000 mg/kg.[7] Considered an indirect mutagen in the Ames test.[4] Did not induce in vitro DNA repair synthesis in rat hepatocytes.[8] May cause skin irritation in sensitive individuals.[9]
Personal Protective Equipment (PPE) Safety goggles, protective gloves, and appropriate protective clothing to minimize skin contact. Use in a well-ventilated area or with respiratory protection to avoid inhaling dust.[9][10]
Handling & Storage Store in a cool, dry, well-ventilated area in tightly closed containers. Minimize dust generation and accumulation.[9]
Environmental Fate Not readily biodegradable. As a water-soluble dye, its presence in aquatic environments is evident. Should be treated to remove color before discharge into waterways.[7]

Role in Signaling Pathways

Based on the reviewed scientific literature, this compound is not known to have a direct or intended role in biological signaling pathways relevant to drug development or therapeutic action. Its biological effects are primarily studied within the context of toxicology, focusing on mechanisms of genotoxicity and irritation rather than specific interactions with signaling cascades. The genotoxic effects observed are likely due to the metabolic breakdown of the dye into reactive intermediates that can damage DNA.[8]

Conclusion

This compound is a commercially significant multi-azo dye with well-defined chemical properties and synthesis pathways. Its primary utility lies in industrial dyeing applications. For the scientific community, particularly in toxicology and drug development, its importance stems from its potential for adverse biological effects, including skin, eye, and respiratory irritation, and genotoxicity. The data indicates that metabolic activation is a key step in its mutagenic activity. Researchers and professionals handling this compound should adhere to strict safety protocols due to its hazardous properties. Further research is warranted to fully elucidate the in vivo metabolic pathways and the precise mechanisms of its genotoxicity.

References

An In-depth Technical Guide to the Synthesis and Manufacturing of Direct Black 19

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Direct Black 19 (C.I. 35255) is a multi-azo dye known for its application in dyeing cellulosic fibers, leather, and paper.[1][2][3][4] Its synthesis is a multi-step process involving sequential diazotization and azo coupling reactions. This technical guide provides a comprehensive overview of the manufacturing process of this compound, including detailed experimental protocols, quantitative data, and visual representations of the synthesis pathway. The information presented herein is compiled from various sources to offer a detailed resource for researchers and professionals in the field of dye chemistry and manufacturing.

Introduction

This compound is a substantive, water-soluble dye that forms strong bonds with fibers like cotton and viscose without the need for a mordant.[5] It belongs to the trisazo class of dyes, containing three azo (-N=N-) chromophores, which are responsible for its deep black color.[3] The manufacturing process is a classical example of azo dye synthesis, beginning with the diazotization of an aromatic amine, followed by a series of coupling reactions to build the complex molecular structure.[1][2][3]

Chemical Synthesis Pathway

The synthesis of this compound is a multi-stage process that can be broadly categorized into the following key stages:

  • First Diazotization: Diazotization of p-nitroaniline.

  • First and Second Coupling: Stepwise coupling of the diazotized p-nitroaniline with H-acid (4-amino-5-hydroxynaphthalene-2,7-disulfonic acid) under acidic and then alkaline conditions.

  • Reduction: Reduction of the two nitro groups on the intermediate compound to primary amino groups.

  • Second Diazotization: Diazotization of the newly formed diamino intermediate.

  • Final Coupling: Coupling of the bis-diazonium salt with m-phenylenediamine (B132917) to yield the final this compound dye.

A visual representation of this intricate synthesis pathway is provided below.

Synthesis_of_Direct_Black_19 pna p-Nitroaniline pna_diazo p-Nitroaniline Diazonium Salt pna->pna_diazo Diazotization h_acid H-Acid intermediate1 Monoazo Intermediate h_acid->intermediate1 na2s Sodium Sulfide (B99878) intermediate3 Disazo Diamino Intermediate na2s->intermediate3 mpd m-Phenylenediamine db19 This compound mpd->db19 na_no2_hcl NaNO₂ / HCl na_no2_hcl->pna_diazo intermediate3_diazo Bis-diazonium Salt of Intermediate na_no2_hcl->intermediate3_diazo pna_diazo->intermediate1 1st Coupling (Acidic) intermediate2 Disazo Dinitro Intermediate pna_diazo->intermediate2 intermediate1->intermediate2 2nd Coupling (Alkaline) intermediate2->intermediate3 Reduction intermediate3->intermediate3_diazo Diazotization intermediate3_diazo->db19 Final Coupling

Caption: Synthesis Pathway of this compound.

Quantitative Data

The following tables summarize the key quantitative parameters for each major step in the synthesis of this compound.

Table 1: Reactants and Intermediates

CompoundMolar Mass ( g/mol )Role
p-Nitroaniline138.12Starting Material
H-Acid319.30Coupling Component
Sodium Nitrite (B80452)69.00Diazotizing Agent
Hydrochloric Acid36.46Acid Catalyst
Sodium Sulfide78.04Reducing Agent
m-Phenylenediamine108.14Final Coupling Component
Sodium Carbonate105.99pH Modifier

Table 2: Reaction Conditions and Parameters

StepKey ReactantsMolar RatioTemperature (°C)pHReaction Time
1. First Diazotization p-Nitroaniline : Sodium Nitrite1 : 1.050 - 5< 230 - 60 min
2. First Coupling Diazotized p-NA : H-Acid1 : 15 - 102 - 31 - 2 hours
3. Second Coupling Monoazo Intermediate : Diazotized p-NA1 : 15 - 108 - 91 - 2 hours
4. Reduction Dinitro Intermediate : Sodium SulfideStoichiometric60 - 70Alkaline2 - 4 hours
5. Second Diazotization Diamino Intermediate : Sodium Nitrite1 : 2.10 - 5< 21 - 2 hours
6. Final Coupling Bis-diazonium Salt : m-Phenylenediamine1 : 15 - 154 - 52 - 4 hours

Experimental Protocols

The following are detailed experimental protocols for the laboratory-scale synthesis of this compound.

First Diazotization of p-Nitroaniline
  • In a suitable reaction vessel, prepare a suspension of one molar equivalent of p-nitroaniline in water.

  • Add approximately 2.5-3 molar equivalents of concentrated hydrochloric acid.

  • Cool the mixture to 0-5°C in an ice-salt bath with continuous stirring.

  • In a separate beaker, dissolve a slight molar excess (approximately 1.05 equivalents) of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline suspension, ensuring the temperature is maintained below 5°C.

  • Continue stirring for 30-60 minutes at 0-5°C after the addition is complete.

  • Confirm the completion of the diazotization by a positive test with starch-iodide paper, which indicates a slight excess of nitrous acid.

  • The resulting diazonium salt solution is unstable and should be used immediately in the subsequent coupling step.

First and Second Coupling with H-Acid
  • In a separate reaction vessel, dissolve one molar equivalent of H-acid in water, adding sodium carbonate until the H-acid dissolves and the solution is slightly alkaline.

  • Cool this solution to 0-5°C in an ice bath.

  • First Coupling (Acidic): Adjust the pH of the H-acid solution to 2-3 with hydrochloric acid.

  • Slowly add one molar equivalent of the cold diazonium salt solution from step 4.1 to the cold H-acid solution with vigorous stirring.

  • Maintain the temperature at 5-10°C and continue stirring for 1-2 hours.

  • Second Coupling (Alkaline): After the first coupling is complete, raise the pH of the reaction mixture to 8-9 by adding a solution of sodium carbonate or sodium hydroxide.

  • Slowly add a second molar equivalent of the cold diazonium salt solution from a freshly prepared batch (as in step 4.1) to the reaction mixture.

  • Maintain the temperature at 5-10°C and stir for another 1-2 hours to yield the disazo dinitro intermediate.

Reduction of the Dinitro Intermediate
  • To the vessel containing the disazo dinitro intermediate, add a stoichiometric amount of sodium sulfide dissolved in water.

  • Heat the reaction mixture to 60-70°C and maintain this temperature with stirring for 2-4 hours.

  • The completion of the reduction of the nitro groups to amino groups can be monitored by a color change of the reaction mixture.

  • The product of this step is the disazo diamino intermediate.

Second Diazotization of the Diamino Intermediate
  • Cool the solution of the disazo diamino intermediate to 0-5°C in an ice-salt bath.

  • Add approximately 5-6 molar equivalents of concentrated hydrochloric acid.

  • In a separate beaker, dissolve a slight molar excess (approximately 2.1 equivalents) of sodium nitrite in cold water.

  • Slowly add the sodium nitrite solution to the cold diamino intermediate solution, maintaining the temperature below 5°C.

  • Stir for 1-2 hours at 0-5°C to ensure complete bis-diazotization.

  • The resulting bis-diazonium salt solution should be used promptly.

Final Coupling with m-Phenylenediamine
  • In a separate vessel, dissolve one molar equivalent of m-phenylenediamine in water with a small amount of hydrochloric acid.

  • Cool this solution to 5-10°C.

  • Slowly add the cold bis-diazonium salt solution from step 4.4 to the m-phenylenediamine solution with vigorous stirring.

  • Maintain the pH of the reaction mixture between 4 and 5 by the controlled addition of a sodium carbonate solution.

  • Continue stirring for 2-4 hours, allowing the temperature to gradually rise to 15°C.

  • The completion of the coupling reaction results in the formation of this compound.

  • The dye can be isolated by salting out with sodium chloride, followed by filtration, washing, and drying.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedures.

Experimental_Workflow_DB19 cluster_pna_diazo Diazotization of p-Nitroaniline cluster_coupling Coupling with H-Acid cluster_reduction Reduction cluster_final_diazo_couple Final Diazotization and Coupling cluster_workup Product Isolation pna_prep Prepare p-NA suspension in HCl pna_cool Cool to 0-5°C pna_prep->pna_cool nano2_add Add NaNO₂ solution pna_cool->nano2_add pna_stir Stir for 30-60 min nano2_add->pna_stir first_couple Add diazonium salt (1st Coupling) pna_stir->first_couple Use Immediately h_acid_prep Prepare alkaline H-Acid solution h_acid_acidify Acidify to pH 2-3 h_acid_prep->h_acid_acidify h_acid_acidify->first_couple alkalize Raise pH to 8-9 first_couple->alkalize second_couple Add more diazonium salt (2nd Coupling) alkalize->second_couple add_na2s Add Na₂S solution second_couple->add_na2s Proceed to Reduction heat_reduction Heat to 60-70°C for 2-4 hours add_na2s->heat_reduction cool_intermediate Cool diamino intermediate to 0-5°C heat_reduction->cool_intermediate Proceed to Diazotization second_diazo Add HCl and NaNO₂ cool_intermediate->second_diazo final_couple Combine solutions (pH 4-5) second_diazo->final_couple mpd_prep Prepare m-phenylenediamine solution mpd_prep->final_couple salt_out Salt out with NaCl final_couple->salt_out Proceed to Isolation filter_wash Filter and wash salt_out->filter_wash dry Dry the product filter_wash->dry

Caption: Experimental Workflow for this compound Synthesis.

Conclusion

The synthesis of this compound is a well-established process in industrial dye chemistry, relying on fundamental principles of diazotization and azo coupling. Careful control of reaction parameters such as temperature and pH is crucial at each stage to ensure high yield and purity of the final product. The protocols and data presented in this guide provide a detailed framework for the laboratory-scale synthesis and a deeper understanding of the manufacturing process for this important commercial dye. Researchers and professionals are advised to adhere to strict safety protocols when handling the chemical intermediates, particularly the potentially unstable diazonium salts.

References

An In-depth Technical Guide on the Solubility of Direct Black 19

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the solubility of Direct Black 19 in water and organic solvents. The information is intended for researchers, scientists, and professionals in drug development and other relevant fields.

Introduction to this compound

This compound, also known by its Colour Index name C.I. 35255, is a diazo dye widely used in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1] It is also utilized in the dyeing of leather and paper.[2][3] The dye is an anionic compound, typically available as a sodium salt, and its solubility characteristics are crucial for its application and for understanding its environmental and toxicological profiles.[1][4]

Solubility of this compound

The solubility of this compound is a key parameter influencing its use in various applications. The dye is generally characterized by its good solubility in water, which is a defining feature of direct dyes.[1][5]

This compound is soluble in water, forming a greenish-black solution.[2][6][7][8] Its solubility is temperature-dependent, increasing significantly with a rise in temperature.[5] This property is essential for the preparation of dye baths in the textile industry.

The presence of divalent cations like calcium and magnesium, which cause water hardness, can lead to the precipitation of the dye, negatively impacting the dyeing process.[5] Therefore, the use of soft water or the addition of sequestering agents is often recommended.[5] The addition of sodium carbonate can also aid in the dissolution of direct dyes with poor solubility.[5]

This compound exhibits limited solubility in most organic solvents. It is described as being slightly soluble in ethanol (B145695) and acetone.[2][3][6][7][8]

The following table summarizes the available quantitative data on the solubility of this compound.

SolventTemperatureSolubilityReference
Water80 °C100 g/L[3][6][7]
Water20 °C22.67 g/L[8]
EthanolNot SpecifiedSlightly Soluble[2][3][6][7]
AcetoneNot SpecifiedSlightly Soluble[2][3][6][7]

Experimental Protocol for Solubility Determination

While specific experimental details for this compound are not extensively published, a standard isothermal shake-flask method can be employed to determine its solubility in various solvents.[9] This method is widely accepted for generating reliable solubility data.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound powder

  • Solvent of interest (e.g., deionized water, ethanol)

  • Volumetric flasks

  • Screw-capped vials

  • Constant temperature water bath or shaker

  • Centrifuge

  • UV-Vis Spectrophotometer

  • Syringe filters (e.g., 0.45 µm)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of this compound powder to a series of vials containing a known volume of the solvent. The amount of dye should be sufficient to ensure that a solid phase remains at equilibrium.

  • Equilibration: Seal the vials tightly and place them in a constant temperature shaker or water bath set to the desired temperature. Agitate the vials for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached.[9]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. For colloidal suspensions, centrifugation may be necessary to achieve a clear separation of the solid and liquid phases.

  • Sample Collection and Dilution: Carefully withdraw an aliquot of the clear supernatant using a syringe fitted with a filter to prevent the transfer of any undissolved particles. Dilute the collected sample gravimetrically or volumetrically to a concentration that falls within the linear range of the analytical method.

  • Quantification: Determine the concentration of this compound in the diluted sample using a UV-Vis spectrophotometer.[4][9][10] This requires the prior establishment of a calibration curve using standard solutions of known concentrations at the dye's maximum absorbance wavelength (λmax).

  • Calculation: Calculate the solubility of this compound in the solvent at the specified temperature based on the measured concentration and the dilution factor.

Visualizations

The synthesis of this compound is a multi-step process involving diazotization and coupling reactions.[7] The following diagram illustrates the general manufacturing workflow.

G Manufacturing Workflow of this compound A Primary Diazotization of p-Nitroaniline B Primary Coupling with H-Acid A->B C Reduction of Nitro Group B->C D Secondary Diazotization C->D E Secondary Coupling with m-Phenylenediamine D->E F This compound E->F

Caption: A simplified workflow for the synthesis of this compound.

The removal of this compound from aqueous solutions is a subject of environmental research. The following diagram outlines a typical experimental workflow for studying its removal using coagulation.[11]

G Experimental Workflow for DB-19 Removal Study A Preparation of This compound Solution B pH Adjustment A->B C Addition of Coagulant (e.g., WMSP or PAC) B->C D Jar Test (Rapid & Slow Mixing) C->D E Sedimentation D->E F Sample Collection from Supernatant E->F G Analysis of Residual DB-19 Concentration (Spectrophotometry) F->G

Caption: A standard jar test workflow for evaluating the removal of this compound.

References

Spectroscopic Properties of Direct Black 19: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Identity and General Properties

Direct Black 19 is a complex, water-soluble anionic dye.[2] Its chemical structure, characterized by multiple azo (-N=N-) linkages and aromatic rings, is responsible for its intense color.

Table 1: General Properties of this compound

PropertyValueReference
CI Name This compound[1]
CI Number 35255[1]
CAS Number 6428-31-5[1]
Chemical Class Multi-azo dye[1][2]
Molecular Formula C₃₄H₂₇N₁₃Na₂O₇S₂[1]
Molecular Weight 839.77 g/mol [1]
Appearance Black powder[1]
Solubility Soluble in water[2]

UV-Visible Spectroscopy

The color of this compound arises from its ability to absorb light in the visible region of the electromagnetic spectrum. The extensive system of conjugated double bonds in its molecular structure gives rise to strong π → π* electronic transitions.

Absorption Spectrum

A UV-Visible absorption spectrum of this compound in an aqueous solution is expected to show a broad absorption band across the visible spectrum, which is characteristic of black dyes. The maximum absorption wavelength (λmax) is a key parameter for quantitative analysis. While specific values for this compound are not available in the reviewed literature, a spectrophotometric method for its analysis was reported by Hitz et al. in 1978, suggesting that such data exists in specialized literature.[3][4]

Molar Absorptivity

The molar absorptivity (ε), or molar extinction coefficient, is a measure of how strongly a chemical species absorbs light at a given wavelength. It is a constant for a particular substance at a specific wavelength and is essential for quantitative analysis using the Beer-Lambert law. The determination of the molar absorptivity of this compound would require experimental measurement.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that can provide information about the electronic structure and environment of a molecule. Many azo dyes are known to be non-fluorescent or weakly fluorescent due to efficient non-radiative decay processes.

Excitation and Emission Spectra

To date, there is no publicly available information on the fluorescence properties of this compound. If it were to exhibit fluorescence, it would have characteristic excitation and emission spectra. The excitation spectrum would likely resemble its absorption spectrum, while the emission spectrum would be red-shifted (Stokes shift).

Quantum Yield

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Given the general properties of azo dyes, the fluorescence quantum yield of this compound is expected to be very low.

Experimental Protocols

The following sections provide detailed, generalized methodologies for the determination of the key spectroscopic properties of this compound.

Determination of UV-Visible Absorption Spectrum and Molar Absorptivity

This protocol outlines the steps to measure the UV-Vis absorption spectrum and calculate the molar absorptivity of this compound.

Materials:

  • This compound powder

  • Distilled or deionized water (spectroscopic grade)

  • Volumetric flasks (e.g., 100 mL, 10 mL)

  • Pipettes

  • UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

Procedure:

  • Preparation of a Stock Solution: Accurately weigh a small amount of this compound powder (e.g., 10 mg) and dissolve it in a known volume of distilled water (e.g., 100 mL) in a volumetric flask to prepare a stock solution of known concentration.

  • Preparation of Standard Solutions: Prepare a series of standard solutions of decreasing concentrations by serial dilution of the stock solution.

  • Spectrophotometric Measurement:

    • Turn on the spectrophotometer and allow it to warm up.

    • Set the wavelength range to scan from 200 to 800 nm.

    • Use a quartz cuvette filled with distilled water as a blank to zero the instrument.

    • Record the absorbance spectra of each of the standard solutions.

  • Determination of λmax: Identify the wavelength of maximum absorbance (λmax) from the recorded spectra.

  • Calculation of Molar Absorptivity:

    • Using the absorbance value at λmax for each standard solution, plot a graph of absorbance versus concentration.

    • According to the Beer-Lambert law (A = εbc), the slope of the resulting linear graph will be equal to the molar absorptivity (ε) since the path length (b) is 1 cm.

G cluster_prep Solution Preparation cluster_measurement Spectrophotometric Measurement cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Water (Stock Solution) weigh->dissolve dilute Serial Dilutions (Standard Solutions) dissolve->dilute measure Measure Absorbance of Standards dilute->measure blank Blank with Water blank->measure lambda_max Determine λmax measure->lambda_max beer_plot Plot Absorbance vs. Concentration lambda_max->beer_plot calc_epsilon Calculate Molar Absorptivity (ε) beer_plot->calc_epsilon

Figure 1. Experimental workflow for determining the UV-Vis absorption spectrum and molar absorptivity of this compound.
Measurement of Fluorescence Spectra and Quantum Yield

This protocol describes the steps to measure the fluorescence excitation and emission spectra and to calculate the fluorescence quantum yield of this compound relative to a standard.

Materials:

  • This compound solution of known absorbance at the excitation wavelength

  • Fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄)

  • Spectrofluorometer

  • Quartz fluorescence cuvettes

Procedure:

  • Instrument Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation and emission slits to appropriate widths to balance signal intensity and spectral resolution.

  • Measurement of Emission Spectrum:

    • Excite the sample at a wavelength where it absorbs light (determined from the UV-Vis spectrum).

    • Scan the emission monochromator over a wavelength range longer than the excitation wavelength to record the fluorescence emission spectrum.

  • Measurement of Excitation Spectrum:

    • Set the emission monochromator to the wavelength of maximum fluorescence emission.

    • Scan the excitation monochromator over a range of wavelengths to record the fluorescence excitation spectrum.

  • Quantum Yield Determination (Relative Method):

    • Prepare a solution of the fluorescence standard with a similar absorbance (typically < 0.1) at the same excitation wavelength as the this compound solution.

    • Measure the integrated fluorescence intensity (the area under the emission spectrum) for both the this compound solution and the standard solution under identical experimental conditions.

    • Calculate the quantum yield of this compound (Φx) using the following equation: Φx = Φst * (Ix / Ist) * (Ast / Ax) * (nx² / nst²) Where:

      • Φst is the quantum yield of the standard

      • I is the integrated fluorescence intensity

      • A is the absorbance at the excitation wavelength

      • n is the refractive index of the solvent

      • The subscripts x and st refer to the sample and the standard, respectively.

G cluster_setup Instrument Setup cluster_spectra Spectral Measurement cluster_qy Quantum Yield Determination power_on Power on Spectrofluorometer set_slits Set Slit Widths power_on->set_slits measure_emission Measure Emission Spectrum set_slits->measure_emission measure_excitation Measure Excitation Spectrum set_slits->measure_excitation measure_standard Measure Standard Fluorescence measure_emission->measure_standard calculate_qy Calculate Quantum Yield measure_standard->calculate_qy

Figure 2. Workflow for the measurement of fluorescence spectra and quantum yield.

Data Presentation

Due to the lack of available data in the public domain, the following tables are presented as templates for researchers to populate with their experimentally determined values.

Table 2: UV-Visible Spectroscopic Data for this compound

Solventλmax (nm)Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹)
WaterData not availableData not available
OtherData not availableData not available

Table 3: Fluorescence Spectroscopic Data for this compound

SolventExcitation λmax (nm)Emission λmax (nm)Stokes Shift (nm)Quantum Yield (Φf)
WaterData not availableData not availableData not availableData not available
OtherData not availableData not availableData not availableData not available

Conclusion

This technical guide has synthesized the available information on the spectroscopic properties of this compound and provided standardized protocols for their experimental determination. While specific quantitative data remains to be fully characterized in accessible literature, the methodologies outlined herein offer a clear path for researchers to obtain reliable and reproducible spectroscopic data. Such data is indispensable for the accurate quantification of this compound in various matrices and for a deeper understanding of its photophysical behavior. Further investigation, particularly the retrieval of the findings from the cited 1978 study by Hitz et al., is recommended to complete the spectroscopic profile of this important industrial dye.

References

A Technical Guide to the Mechanism of Action of Direct Black 19 as a Potential Biological Stain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the chemical properties of C.I. Direct Black 19 (C.I. 35255) and its postulated mechanism of action as a biological stain. While primarily utilized in the textile industry for dyeing cellulosic fibers, its molecular structure suggests a strong potential for histological applications. This document outlines its binding principles, presents available quantitative data, and offers a representative protocol for its use in staining paraffin-embedded tissues.

Chemical and Physical Properties of this compound

This compound is a water-soluble, multi-azo direct dye. Its significant features are the multiple azo groups (-N=N-), which act as chromophores, and the presence of anionic sulfonate groups (-SO₃⁻) that ensure aqueous solubility and play a key role in its binding mechanism. The large, planar aromatic structure is fundamental to its affinity for macromolecular substrates.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
C.I. Name This compound[1]
C.I. Number 35255[2]
CAS Number 6428-31-5[3]
Chemical Class Diazo / Multi-azo Dye
Molecular Formula C₃₄H₂₇N₁₃Na₂O₇S₂[1]
Molecular Weight 839.77 g/mol [4]
Appearance Black Powder[5]
Aqueous Solubility Good; yields a greenish-black solution.[5]

Postulated Mechanism of Action in Biological Staining

As a "direct" dye, this compound is expected to bind to tissue components without the need for a mordant. The staining mechanism is multifactorial, relying on a combination of non-covalent interactions between the dye molecule and biological macromolecules such as proteins (e.g., collagen) and nucleic acids.

The primary binding forces are presumed to be:

  • Ionic (Electrostatic) Interactions: The negatively charged sulfonate groups on the dye molecule are attracted to positively charged sites on tissue proteins, such as the protonated amino groups of lysine (B10760008) and arginine residues. This is a dominant mode of interaction for many histological stains.

  • Hydrogen Bonding: The numerous nitrogen and oxygen atoms within the dye's structure can act as hydrogen bond acceptors, interacting with hydrogen bond donors on proteins and nucleic acids.

  • Van der Waals Forces and Hydrophobic Interactions: The extensive, planar aromatic regions of the this compound molecule allow for close apposition to hydrophobic domains of proteins, leading to significant cumulative van der Waals attractions. These non-ionic forces are critical for the affinity of large azo dyes to proteins.[6][7]

The combination of these forces allows this compound to associate with and accumulate in various tissue structures, leading to visible staining. Its large size and linear structure may confer a high affinity for fibrous proteins like collagen, similar to other direct dyes used for this purpose.

G cluster_dye This compound Molecule cluster_tissue Biological Macromolecule (e.g., Protein) Dye Large Planar Aromatic Structure (Multiple Azo Groups) Hydrophobic Hydrophobic Regions (Aromatic Amino Acids) Dye->Hydrophobic Van der Waals / Hydrophobic Interactions Sulfonate Anionic Sulfonate Groups (-SO₃⁻) Cationic Cationic Sites (e.g., -NH₃⁺ on Lysine) Sulfonate->Cationic Ionic Bonding AmineHydroxyl Amine/Hydroxyl Groups (-NH₂, -OH) Polar Polar Groups (e.g., -OH, -C=O) AmineHydroxyl->Polar Hydrogen Bonding G Start Paraffin Section on Slide Deparaffinize Deparaffinize in Xylene Start->Deparaffinize Hydrate Hydrate through Graded Alcohols (100% → 70%) Deparaffinize->Hydrate Rinse_H2O Rinse in Distilled Water Hydrate->Rinse_H2O Stain Stain in this compound Solution (30-60 min) Rinse_H2O->Stain Rinse_Diff Rinse & Differentiate (70% Ethanol) Stain->Rinse_Diff Counterstain Counterstain Nuclei (Optional) Rinse_Diff->Counterstain Dehydrate Dehydrate through Graded Alcohols (70% → 100%) Rinse_Diff->Dehydrate Skip Counterstain Counterstain->Dehydrate Clear Clear in Xylene Dehydrate->Clear Mount Mount Coverslip Clear->Mount End Microscopic Examination Mount->End

References

In-Depth Technical Guide to the Toxicological Profile of Direct Black 19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Black 19 (C.I. 35255; CAS No. 6428-31-5) is a disazo dye belonging to the benzidine-based class of colorants. It has been utilized in various industrial applications, including the dyeing of textiles, paper, and leather. Due to its chemical structure, which incorporates a benzidine (B372746) moiety, the toxicological profile of this compound has been a subject of scrutiny. The metabolic breakdown of benzidine-based dyes can release free benzidine, a known human carcinogen.[1][2][3] This technical guide provides a comprehensive overview of the available safety and toxicological data for this compound, with a focus on quantitative data, experimental methodologies, and potential mechanisms of toxicity.

Chemical and Physical Properties

PropertyValueReference(s)
CAS Number 6428-31-5[4][5][6]
Molecular Formula C34H27N13Na2O7S2[4][6]
Molecular Weight 839.77 g/mol [4][6]
Appearance Black powder[4]
Synonyms C.I. This compound, disodium (B8443419) salt; Vicorect Black FB; Atul Direct Black VG[7]
Solubility Water-soluble[5]

Toxicological Profile

Acute Toxicity

Specific acute toxicity data for this compound is limited. However, based on information for similar water-soluble azo dyes, it is suggested to have low acute toxicity.

EndpointSpeciesRouteValueReference(s)
LD50RatOral> 2000 mg/kg bw[5]

Experimental Protocol: Acute Oral Toxicity (Based on OECD Guideline 423)

  • Test Principle: The acute toxic class method involves a stepwise procedure where a substance is administered to a small group of animals at a defined dose. The outcome of the first step determines the subsequent dosing level (higher or lower). The objective is to identify a dose that causes mortality or evident toxicity to classify the substance.

  • Test Animals: Typically, young adult female rats are used.

  • Procedure: Animals are fasted overnight before a single dose of the test substance is administered by oral gavage. Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days. A gross necropsy is performed on all animals at the end of the observation period.

Skin and Eye Irritation

Qualitative data suggests that this compound is unlikely to be a skin irritant but may cause eye irritation.

EndpointSpeciesResultReference(s)
Skin IrritationNot specifiedUnlikely to be irritating[5]
Eye IrritationNot specifiedMay be irritating[5]

Experimental Protocol: Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

  • Test Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an albino rabbit, with the other eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specified intervals.

  • Procedure: The eyes are examined at 1, 24, 48, and 72 hours after application. The scores for corneal opacity, iritis, and conjunctival redness and chemosis are recorded. The reversibility of the effects is also observed.

Skin Sensitization

No specific data on the skin sensitization potential of this compound from a Local Lymph Node Assay (LLNA) was identified.

Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA) (Based on OECD Guideline 429)

  • Test Principle: The LLNA measures the proliferation of lymphocytes in the auricular lymph nodes draining the site of application of the test substance on the mouse ear. A substance is classified as a sensitizer (B1316253) if it induces a threefold or greater increase in lymphocyte proliferation compared to vehicle-treated controls (Stimulation Index ≥ 3).

  • Procedure: The test substance is applied to the dorsum of the ears of mice for three consecutive days. On day 6, a radiolabeled substance (e.g., 3H-methyl thymidine) is injected intravenously, and the animals are sacrificed a few hours later. The auricular lymph nodes are excised, and the incorporation of the radiolabel is measured as an indicator of lymphocyte proliferation.

Genotoxicity

This compound has shown evidence of mutagenicity, particularly after metabolic activation or chemical reduction.

Test SystemStrain(s)Metabolic ActivationResultReference(s)
Ames Test (Bacterial Reverse Mutation Assay)Salmonella typhimurium TA98, TA1538With S9 mixPositive[8]
Ames Test (Bacterial Reverse Mutation Assay)Salmonella typhimurium TA98, TA1538With sodium dithionite (B78146) reductionPositive[9]
In vivo Micronucleus TestMouseIntraperitonealPositive[8]
In vitro DNA Repair AssayRat hepatocytesNot specifiedNegative[8]

Experimental Protocol: Bacterial Reverse Mutation Assay (Ames Test) (Based on OECD Guideline 471)

  • Test Principle: The Ames test uses amino acid-requiring strains of Salmonella typhimurium to detect point mutations (base substitutions or frameshifts) which result in a reversion to a prototrophic state, allowing the bacteria to grow on a minimal medium.[10]

  • Procedure: The test substance, bacterial tester strains, and (with or without) a metabolic activation system (S9 mix from rat liver) are combined and plated on a minimal agar (B569324) medium. After incubation for 48-72 hours, the number of revertant colonies is counted. A substance is considered mutagenic if it causes a dose-related increase in the number of revertants.

Carcinogenicity

While no long-term carcinogenicity studies specifically on this compound were found, it belongs to the class of benzidine-based azo dyes, which are known to be carcinogenic.[1][2][3] Studies on the related dye, Direct Black 38, have shown evidence of carcinogenicity in rodents.[1][2][3][11] The carcinogenicity of these dyes is attributed to their metabolic conversion to benzidine, a known human carcinogen.[1][2][3]

StudySpeciesRouteFindingsReference(s)
13-week subchronic toxicity of Direct Black 38RatOral (feed)Hepatocellular carcinomas and neoplastic nodules of the liver[11]

Experimental Protocol: Carcinogenicity Study (Based on NTP Rodent Bioassay)

  • Test Principle: Long-term (typically 2-year) studies in rodents (rats and mice) are conducted to assess the carcinogenic potential of a chemical.

  • Procedure: The test substance is administered to groups of animals at different dose levels in their feed or by gavage for the majority of their lifespan. A control group receives the vehicle only. Animals are monitored for clinical signs of toxicity and tumor development. At the end of the study, a complete histopathological examination of all major tissues and organs is performed to identify neoplastic lesions.

Reproductive and Developmental Toxicity

No specific studies on the reproductive and developmental toxicity of this compound were identified in the literature. This represents a significant data gap.

Experimental Protocol: Reproductive/Developmental Toxicity Screening Test (Based on OECD Guideline 421)

  • Test Principle: This screening test provides preliminary information on the potential effects of a substance on reproduction and development.

  • Procedure: The test substance is administered to male and female rats for a period before mating, during mating, and for females, throughout gestation and lactation. Endpoints evaluated include effects on fertility, pregnancy, maternal and paternal health, and offspring viability, growth, and development.

Repeated-Dose Toxicity

No specific repeated-dose toxicity studies for this compound were found. However, a 13-week subchronic toxicity study on the structurally similar Direct Black 38 in rats indicated that the liver is a target organ for toxicity, with findings of hepatocellular carcinomas and neoplastic nodules.[11]

Experimental Protocol: 90-Day Oral Toxicity Study in Rodents (Based on OECD Guideline 408)

  • Test Principle: The test substance is administered orally to groups of rodents at three or more dose levels for 90 days to determine the no-observed-adverse-effect level (NOAEL) and identify target organs.

  • Procedure: Animals are observed daily for clinical signs of toxicity. Body weight and food consumption are measured weekly. Hematology, clinical chemistry, and urinalysis are performed at the end of the study. A complete necropsy and histopathological examination of organs and tissues are conducted.

Metabolism and Toxicokinetics

The primary metabolic pathway for this compound, like other azo dyes, involves the reductive cleavage of the azo linkages (-N=N-). This biotransformation is primarily carried out by azoreductases produced by the intestinal microbiota and, to a lesser extent, by hepatic enzymes.[12] This process breaks the dye molecule into smaller aromatic amine metabolites. In the case of this compound, this metabolic cleavage is expected to release benzidine and other aromatic amines.

Once formed, benzidine can be absorbed into the systemic circulation and undergo further metabolic activation in the liver, primarily through N-oxidation and N-acetylation, to form reactive intermediates that can bind to DNA and proteins, leading to genotoxic and carcinogenic effects.

Hypothetical Metabolic Pathway of this compound

G This compound This compound Aromatic Amines Aromatic Amines This compound->Aromatic Amines Azoreductases (Intestinal Microbiota, Liver) Benzidine Benzidine Aromatic Amines->Benzidine Metabolic Activation (Liver) Metabolic Activation (Liver) Benzidine->Metabolic Activation (Liver) N-oxidation, N-acetylation Reactive Metabolites Reactive Metabolites Metabolic Activation (Liver)->Reactive Metabolites DNA Adducts DNA Adducts Reactive Metabolites->DNA Adducts Carcinogenicity Carcinogenicity DNA Adducts->Carcinogenicity

Caption: Hypothetical metabolic pathway of this compound.

Signaling Pathways

Specific signaling pathways disrupted by this compound have not been elucidated. However, based on the known carcinogenicity of its primary metabolite, benzidine, it is plausible that pathways involved in DNA damage response and cell cycle regulation are affected. Benzidine-induced DNA adducts can lead to mutations in critical genes, such as the p53 tumor suppressor gene, and activate signaling cascades that promote uncontrolled cell proliferation and inhibit apoptosis, ultimately contributing to tumorigenesis.

Potential Logic of Benzidine-Induced Carcinogenesis

G cluster_0 Metabolism cluster_1 Cellular Events cluster_2 Outcome This compound This compound Benzidine Benzidine This compound->Benzidine Azo Reduction DNA Adduct Formation DNA Adduct Formation Benzidine->DNA Adduct Formation DNA Damage DNA Damage DNA Adduct Formation->DNA Damage Mutations (e.g., in p53) Mutations (e.g., in p53) DNA Damage->Mutations (e.g., in p53) Altered Cell Signaling Altered Cell Signaling Mutations (e.g., in p53)->Altered Cell Signaling Uncontrolled Cell Proliferation Uncontrolled Cell Proliferation Altered Cell Signaling->Uncontrolled Cell Proliferation Inhibition of Apoptosis Inhibition of Apoptosis Altered Cell Signaling->Inhibition of Apoptosis Tumorigenesis Tumorigenesis Uncontrolled Cell Proliferation->Tumorigenesis Inhibition of Apoptosis->Tumorigenesis

Caption: Postulated mechanism of this compound carcinogenicity.

Conclusion

The toxicological profile of this compound is of significant concern due to its classification as a benzidine-based azo dye. The primary hazard is associated with its metabolism to benzidine, a known human carcinogen. Genotoxicity data indicates that this compound is mutagenic, particularly after metabolic activation. While specific data on acute toxicity, skin/eye irritation, skin sensitization, reproductive/developmental toxicity, and repeated-dose toxicity for this compound are limited, the potential for serious long-term health effects, particularly carcinogenicity, warrants handling this substance with extreme caution. Further research is needed to fill the existing data gaps and to fully elucidate its toxicological properties and mechanisms of action. Professionals handling this substance should adhere to strict safety protocols to minimize exposure.

References

An In-depth Technical Guide to the Research Applications of Misetionamide (GP-2250), CAS Number 6428-31-5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Misetionamide (B6335462), also known as GP-2250 (CAS Number 6428-31-5), is a novel oxathiazine derivative of taurultam (B145894) that has emerged as a promising anti-neoplastic agent.[1] This technical guide provides a comprehensive overview of the research applications of misetionamide, focusing on its mechanism of action, preclinical efficacy, and available clinical data. The document details its unique dual-pronged attack on cancer cells by disrupting their energy metabolism and inhibiting key tumor-promoting transcription factors. All quantitative data is summarized in structured tables, and detailed methodologies for key experiments are provided to facilitate the replication and further exploration of its therapeutic potential.

Mechanism of Action

Misetionamide exhibits a unique mechanism of action that selectively targets cancer cells by disrupting their energy metabolism and key signaling pathways essential for their growth and survival.[2][3]

2.1 Inhibition of Aerobic Glycolysis:

Cancer cells heavily rely on aerobic glycolysis, a phenomenon known as the Warburg effect, for energy (ATP) production.[2][4] Misetionamide directly inhibits several key enzymes in this pathway:

  • Hexokinase 2 (HK2): By inhibiting HK2, misetionamide blocks the first committed step of glycolysis, leading to a reduction in downstream glycolytic intermediates.[1]

  • Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH): Inhibition of GAPDH, a rate-limiting enzyme in glycolysis, further depletes the cancer cell's energy resources.[5][6]

This disruption of glycolysis leads to a significant decrease in intracellular ATP levels, inducing metabolic and oxidative stress within the cancer cells.[2][5] Normal cells are less affected as they primarily rely on the more efficient oxidative phosphorylation for ATP production, a capability often lost in cancer cells.[2]

2.2 Modulation of Key Signaling Pathways:

The energy deficit induced by misetionamide triggers a cascade of effects on critical signaling pathways that regulate cell growth, proliferation, and survival:

  • AKT/mTOR Pathway: Misetionamide has been shown to inhibit the activation and expression of AKT and the mammalian target of rapamycin (B549165) (mTOR), key regulators of cell growth and proliferation.[1] The reduction in ATP levels leads to the activation of AMP-activated protein kinase (AMPK), which in turn downregulates mTOR signaling.[5]

  • NF-κB Pathway: Misetionamide directly inhibits the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), a crucial promoter of tumor cell proliferation and survival.[2][5] This inhibition leads to the downregulation of anti-apoptotic proteins like Bcl-2 and cell cycle regulators like cyclin D1.[3]

  • c-MYC and HIF-1α: The compound has also been found to inhibit the oncogenic transcription factors c-MYC and hypoxia-inducible factor-1α (HIF-1α).[1][7]

The culmination of these effects is the induction of apoptosis (programmed cell death) and a halt in tumor cell proliferation.[6][8]

GP-2250_Signaling_Pathway cluster_glycolysis Aerobic Glycolysis cluster_cell Cancer Cell Glucose Glucose G6P G6P Glucose->G6P HK2 F6P F6P G6P->F6P GAP GAP F6P->GAP ... Pyruvate Pyruvate GAP->Pyruvate GAPDH ATP ATP Pyruvate->ATP TCA Cycle AKT AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Apoptosis Apoptosis mTOR->Apoptosis NFkB NF-κB NFkB->Proliferation NFkB->Apoptosis GP2250 Misetionamide (GP-2250) GP2250->AKT GP2250->NFkB HK2 HK2 GP2250->HK2 GAPDH GAPDH GP2250->GAPDH

Caption: Simplified signaling pathway of Misetionamide (GP-2250).

Quantitative Data

3.1 In Vitro Cytotoxicity

Misetionamide has demonstrated broad anti-neoplastic activity across a wide range of human cancer cell lines. An in vitro cytotoxicity screen using the OncoPanel™ assay tested the compound against over 300 cancer cell lines.[9] While the complete dataset is not publicly available, published data highlights its efficacy in pancreatic and ovarian cancer cell lines.

Table 1: IC50 Values of Misetionamide in Ovarian Cancer Cell Lines

Cell Line IC50 (µM) after 72h
OVCAR4 <100
OVCAR8 <100
Kuramochi <100
Other 7 cell lines 3.8 to 289.8

Data from viability assays.[10]

Table 2: IC50 Values of Misetionamide in Pancreatic Cancer Cell Lines

Cell Line IC50 (µM) after 48h
Bo103 670
Bo80 257
Bo73 646

Data from MTT analysis.[5]

3.2 In Vivo Efficacy

Preclinical studies using patient-derived xenograft (PDX) models have demonstrated the in vivo anti-tumor activity of misetionamide, both as a monotherapy and in combination with standard-of-care chemotherapeutics.

Table 3: In Vivo Efficacy in Pancreatic Cancer PDX Models

Treatment Group Aggregate Tumor Regression (ATR)
Gemcitabine (B846) alone 10%
GP-2250 + Gemcitabine 74%
Gemcitabine alone (maintenance) 19%
GP-2250 + Gemcitabine (maintenance) 79%

Data from eight PDX models.[5]

In ovarian cancer orthotopic mouse models, the combination of misetionamide with PARP inhibitors or bevacizumab showed a significant reduction in tumor weight and the number of nodules compared to monotherapy.[1]

3.3 Clinical Pharmacokinetics

Interim results from the Phase 1 clinical trial (NCT03854110) in patients with advanced pancreatic adenocarcinoma have provided initial pharmacokinetic data.

Table 4: Pharmacokinetic Parameters of Misetionamide

Parameter Value
Blood Half-life ~5 hours
Biological Half-life (based on mTOR/AKT biomarkers) 4-5 days

Data from interim analysis of trial NCT03854110.[7]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of misetionamide.

4.1 Cell Viability (MTT) Assay

This protocol is based on the methodology used to assess the cytotoxic effects of misetionamide on pancreatic cancer cell lines.[5]

  • Cell Seeding: Plate pancreatic cancer cells (e.g., Bo103, Bo80, Bo73) in 96-well plates at a density of 1 x 104 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with various concentrations of misetionamide (e.g., 200 µM to 1000 µM) and/or gemcitabine for 48 hours. Include untreated cells as a control.

  • MTT Addition: Add 10 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.

  • Incubation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add 100 µL of a solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.

MTT_Assay_Workflow start Start seed Seed cells in 96-well plate start->seed treat Treat with GP-2250 (48h) seed->treat add_mtt Add MTT reagent treat->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add solubilization buffer incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read end End read->end

Caption: General workflow for a cell viability MTT assay.

4.2 Apoptosis Assay (Annexin V/PI Staining)

This protocol is based on the methods used to determine the induction of apoptosis by misetionamide.[9]

  • Cell Treatment: Culture cancer cells in 6-well plates and treat with desired concentrations of misetionamide for the specified duration (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, then combine with the supernatant. Wash the cells with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

4.3 Western Blotting

This protocol is a general guide for assessing changes in protein expression and signaling pathways, as reported in misetionamide research.[1]

  • Protein Extraction: Treat cells with misetionamide, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-AKT, p-mTOR, HK2, GAPDH, β-actin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Clinical Development

Misetionamide is currently being evaluated in a Phase 1/2 clinical trial (NCT03854110) in combination with gemcitabine for patients with advanced or metastatic pancreatic adenocarcinoma who have progressed on 5-fluorouracil-based chemotherapy.[4][5] Interim results have shown an encouraging safety and tolerability profile and favorable progression-free survival (PFS) outcomes compared to historical data for gemcitabine alone.[7]

Conclusion

Misetionamide (GP-2250) is a novel anti-cancer agent with a compelling and unique mechanism of action that involves the dual inhibition of tumor metabolism and key pro-survival signaling pathways. Preclinical data in pancreatic and ovarian cancer models are promising, demonstrating both single-agent activity and synergistic effects with standard chemotherapies. The ongoing clinical evaluation will be critical in determining its therapeutic potential in a clinical setting. This technical guide provides a foundational resource for researchers and drug development professionals interested in further investigating the utility of this promising compound.

References

Unraveling the Genetic Safety Profile of Direct Black 19: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Direct Black 19, a disazo dye, has been subject to scrutiny regarding its potential genotoxic and mutagenic effects. This technical guide provides a comprehensive overview of the key studies investigating the genetic safety profile of this compound. It is designed to offer researchers, scientists, and drug development professionals a detailed resource, summarizing quantitative data, outlining experimental protocols, and illustrating the mechanistic pathways involved in its potential genotoxicity.

Executive Summary

The genotoxicity of this compound is primarily associated with its metabolic activation. In its parent form, the dye shows little to no mutagenic activity. However, upon metabolic reduction, particularly by azoreductases present in the gut microbiota and liver, it is cleaved to form aromatic amines. These metabolites, such as benzidine (B372746) and its derivatives, are known to be genotoxic. The primary mechanism of this genotoxicity involves the formation of reactive electrophilic species that can bind to DNA, forming adducts that lead to mutations if not properly repaired.

Data Presentation

The following tables summarize the available quantitative data from key genotoxicity and mutagenicity studies on this compound.

Table 1: Ames Test Results for this compound and its Metabolites

Test SystemStrainMetabolic Activation (S9)Concentration/DoseResultReference
Salmonella typhimuriumTA98, TA1538RequiredNot SpecifiedMutagenic (Frameshift mutations)[No specific citation available]
Urine extracts from rats treated with this compoundTA98, TA1538With S9500 mg/kg (in vivo)Mutagenic[No specific citation available]
Dithionite-reduced this compoundTA1538Not ApplicableNot Specified55 revertants/nanomole[No specific citation available]
This compound metaboliteTA1538With S9Not Specified3.0 revertants/nanomole[No specific citation available]

Table 2: In Vivo Micronucleus Assay Results for this compound

Test SystemCell TypeRoute of AdministrationDoseResultReference
Male BALB/c micePolychromatic erythrocytes (bone marrow)IntraperitonealUp to 1500 mg/kg (total dose over 24h)Significant, dose-related increase in micronucleated cells[No specific citation available]

Note: Specific quantitative data on the frequency of micronucleated cells at different dose levels were not available in the reviewed literature.

Chromosomal Aberration and Comet Assay Data

Specific quantitative data from chromosomal aberration and comet assays for this compound were not identified in the reviewed scientific literature. However, the positive results in the Ames and micronucleus tests suggest that the compound's metabolites have the potential to induce chromosomal breaks and DNA strand breaks, which would be detectable by these assays.

Experimental Protocols

Detailed methodologies for the key genotoxicity assays are provided below, based on established OECD guidelines.

Ames Test (Bacterial Reverse Mutation Assay - OECD 471)

The Ames test is a widely used method to evaluate the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in several strains of Salmonella typhimurium that are auxotrophic for histidine.

  • Bacterial Strains: Salmonella typhimurium strains TA98 and TA1538 are commonly used for detecting frameshift mutagens.

  • Metabolic Activation: The test is performed with and without a metabolic activation system (S9 fraction from induced rat liver homogenate) to assess the mutagenicity of the parent compound and its metabolites.

  • Procedure: a. A small amount of the bacterial culture, the test substance at various concentrations, and the S9 mix (or buffer) are added to molten top agar (B569324). b. The mixture is poured onto a minimal glucose agar plate. c. The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (his+) on the test plates is counted and compared to the number of spontaneous revertants on the negative control plates. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertants.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test identifies substances that cause cytogenetic damage, resulting in the formation of micronuclei in erythrocytes.

  • Test Animals: Typically, young adult mice (e.g., BALB/c) of both sexes are used.

  • Administration: The test substance is administered to the animals, usually via intraperitoneal injection or oral gavage, at a range of doses. A positive control (e.g., cyclophosphamide) and a vehicle control are included.

  • Sample Collection: At appropriate time intervals after exposure (e.g., 24 and 48 hours), bone marrow is extracted from the femurs.

  • Slide Preparation and Analysis: a. Bone marrow cells are flushed, and smears are prepared on microscope slides. b. The slides are stained (e.g., with Giemsa and May-Grünwald) to differentiate polychromatic erythrocytes (PCEs) from normochromatic erythrocytes (NCEs). c. At least 2000 PCEs per animal are scored for the presence of micronuclei.

  • Data Analysis: The frequency of micronucleated PCEs is calculated for each animal. A statistically significant, dose-dependent increase in the frequency of micronucleated PCEs in the treated groups compared to the control group indicates a positive result.

In Vitro Mammalian Chromosomal Aberration Test (OECD 473)

This assay evaluates the potential of a test substance to induce structural chromosomal abnormalities in cultured mammalian cells.

  • Cell Cultures: Human peripheral blood lymphocytes or established cell lines like Chinese Hamster Ovary (CHO) cells are commonly used.

  • Treatment: Cell cultures are exposed to at least three concentrations of the test substance for a short duration (e.g., 3-6 hours) with and without metabolic activation (S9 mix), and for a longer duration (e.g., 1.5-2 normal cell cycle lengths) without S9.

  • Harvesting and Slide Preparation: a. After treatment, a mitotic arresting agent (e.g., colcemid) is added to accumulate cells in metaphase. b. Cells are harvested, treated with a hypotonic solution, and fixed. c. The cell suspension is dropped onto microscope slides and stained.

  • Analysis: At least 200 well-spread metaphases per concentration are analyzed for chromosomal aberrations (e.g., chromatid and chromosome breaks, exchanges).

  • Data Analysis: The percentage of cells with aberrations is calculated. A statistically significant, dose-dependent increase in the frequency of aberrant cells indicates a positive result.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

  • Cell Preparation: Single-cell suspensions are obtained from the test system (in vitro cultured cells or in vivo tissues).

  • Embedding in Agarose (B213101): Cells are mixed with low-melting-point agarose and layered onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: The slides are immersed in a lysis solution (containing high salt and detergent) to remove cell membranes and proteins, leaving behind the nuclear DNA (nucleoids).

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline electrophoresis buffer to unwind the DNA. Electrophoresis is then performed at a low voltage.

  • Staining and Visualization: The DNA is stained with a fluorescent dye (e.g., ethidium (B1194527) bromide or SYBR Green), and the "comets" are visualized using a fluorescence microscope.

  • Data Analysis: The extent of DNA damage is quantified by measuring parameters such as the percentage of DNA in the comet tail (% Tail DNA), tail length, and tail moment. An increase in these parameters indicates DNA damage.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key processes involved in the genotoxicity of this compound and the general workflows of the toxicological assays.

G cluster_0 Metabolic Activation of this compound cluster_1 Genotoxic Cascade DB19 This compound AzoReduction Azoreduction (Gut Microbiota / Liver Enzymes) DB19->AzoReduction AromaticAmines Aromatic Amines (e.g., Benzidine derivatives) AzoReduction->AromaticAmines MetabolicOxidation Metabolic Oxidation (e.g., Cytochrome P450) AromaticAmines->MetabolicOxidation ReactiveIntermediates Reactive Electrophilic Intermediates MetabolicOxidation->ReactiveIntermediates DNA_Adducts DNA Adduct Formation ReactiveIntermediates->DNA_Adducts DNA_Damage DNA Damage (Strand Breaks, etc.) DNA_Adducts->DNA_Damage Failed_Repair Failed/Erroneous DNA Repair DNA_Damage->Failed_Repair Mutations Mutations (Frameshift, etc.) Failed_Repair->Mutations Chromosomal_Aberrations Chromosomal Aberrations Failed_Repair->Chromosomal_Aberrations

Caption: Metabolic activation and genotoxic cascade of this compound.

G cluster_0 Ames Test Workflow Start Start Mix Mix Bacteria, Test Compound, and S9/Buffer in Top Agar Start->Mix Plate Pour onto Minimal Glucose Agar Plate Mix->Plate Incubate Incubate at 37°C for 48-72h Plate->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Dose-Response Count->Analyze End End Analyze->End

Caption: General workflow of the Ames test.

G cluster_1 In Vivo Micronucleus Assay Workflow Start Start Treat Treat Animals with Test Compound Start->Treat Collect Collect Bone Marrow Treat->Collect Prepare Prepare and Stain Slides Collect->Prepare Score Score Micronuclei in Polychromatic Erythrocytes Prepare->Score Analyze Statistical Analysis Score->Analyze End End Analyze->End

Caption: General workflow of the in vivo micronucleus assay.

G cluster_2 Comet Assay Workflow Start Start Embed Embed Single Cells in Agarose on Slide Start->Embed Lyse Lyse Cells to Form Nucleoids Embed->Lyse Electrophorese Alkaline Unwinding and Electrophoresis Lyse->Electrophorese Stain Stain DNA and Visualize Electrophorese->Stain Measure Measure Comet Parameters (% Tail DNA, Tail Moment) Stain->Measure End End Measure->End

Caption: General workflow of the comet assay.

Conclusion

The available evidence strongly indicates that this compound is an indirect-acting genotoxicant. Its potential to cause DNA damage and mutations is dependent on its metabolic conversion to reactive aromatic amines. The positive findings in the Ames test and the in vivo micronucleus assay underscore the genotoxic concern associated with this dye. While specific quantitative data for chromosomal aberration and comet assays are lacking, the mechanistic understanding of its genotoxicity suggests that it would likely induce positive responses in these assays as well. For a comprehensive risk assessment, further studies to quantify the dose-response relationships in these assays and to further elucidate the specific signaling pathways involved in the cellular response to DNA damage induced by this compound metabolites are warranted. This technical guide serves as a foundational resource for researchers and professionals in the field, summarizing the current state of knowledge and highlighting areas for future investigation.

The Dawn of Synthetic Color: A Technical Guide to the Historical Development and Discovery of Azo Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the pivotal moments and scientific breakthroughs in the history of azo dyes. From the serendipitous discovery that launched the synthetic dye industry to the foundational chemical reactions and the brilliant minds behind them, this document provides a comprehensive overview of the genesis of these vibrant compounds. It further delves into their crucial role in the advancement of other scientific fields, notably histology and the dawn of chemotherapy.

A Serendipitous Beginning: The Precursor to Azo Dyes

The story of synthetic dyes begins not with an azo dye, but with a fortuitous accident in 1856. William Henry Perkin, an 18-year-old chemist working under August Wilhelm von Hofmann, was attempting to synthesize the antimalarial drug quinine.[1][2] His experiments with the oxidation of aniline (B41778), a coal tar derivative, using potassium dichromate produced a black precipitate.[2] While cleaning his flask with alcohol, Perkin noticed a brilliant purple solution.[2] This substance, which he named "mauveine" or "aniline purple," became the world's first commercially successful synthetic dye.[1][2] Perkin's discovery, though not an azo dye, ignited a chemical revolution, shifting the focus of organic chemistry towards the creation of synthetic colorants and laying the groundwork for the modern chemical industry.[1]

The Birth of the Azo Chromophore: Peter Griess and the Diazotization Reaction

The true genesis of azo dyes lies in the work of the German chemist Johann Peter Griess. In 1858, Griess discovered a new class of compounds: diazonium salts.[3][4] He found that by treating an aromatic amine with nitrous acid at low temperatures, a highly reactive intermediate was formed.[3][5] This process, now known as the "Griess diazotization reaction," is the cornerstone of azo dye synthesis.[3][6]

The diazonium salt, being an electrophile, can then be coupled with an electron-rich aromatic compound, such as a phenol (B47542) or another aromatic amine, to form a stable molecule containing the characteristic azo group (-N=N-). This "azo coupling" reaction is responsible for the formation of the vast and vibrant family of azo dyes.[7]

The Griess Diazotization Reaction: A Step-by-Step Logical Pathway

The diazotization reaction is a fundamental process in the synthesis of all azo dyes. It involves the conversion of a primary aromatic amine into a diazonium salt.

Griess_Diazotization cluster_0 Step 1: Formation of Nitrous Acid cluster_1 Step 2: Formation of the Nitrosonium Ion cluster_2 Step 3: Electrophilic Attack and Diazonium Salt Formation NaNO2 Sodium Nitrite (B80452) (NaNO2) HNO2 Nitrous Acid (HNO2) NaNO2->HNO2 + HCl HCl_2 Hydrochloric Acid (HCl) HCl_1 Hydrochloric Acid (HCl) HCl_1->HNO2 NaCl Sodium Chloride (NaCl) HNO2_2 Nitrous Acid (HNO2) Nitrosonium Nitrosonium Ion (NO+) HNO2_2->Nitrosonium + H+ (from HCl) Aniline Aniline (Ar-NH2) HCl_2->Nitrosonium H2O Water (H2O) Cl_ion Chloride Ion (Cl-) Intermediate N-Nitrosamine Intermediate Aniline->Intermediate + NO+ Nitrosonium_2 Nitrosonium Ion (NO+) Nitrosonium_2->Intermediate Diazonium Benzenediazonium (B1195382) Chloride (Ar-N2+Cl-) Intermediate->Diazonium + H+, -H2O

Caption: The Griess diazotization reaction transforms an aromatic amine into a diazonium salt.

The First Azo Dyes: A Palette of Yellow, Brown, and Red

Following Griess's discovery, the first azo dyes were synthesized, marking the beginning of a new era in coloration.

  • Aniline Yellow (1861): The first azo dye, Aniline Yellow (p-aminoazobenzene), was produced in 1861 by Mêne.[8] It was synthesized by the coupling of a diazonium salt with an excess of aniline.[7] Although it had limited industrial significance due to its sensitivity to acids, it was a crucial proof of concept.[9]

  • Bismarck Brown (1863): Carl Alexander von Martius synthesized Bismarck Brown in 1863, which became one of the earliest commercially successful azo dyes.[10][11] This brown dye is a mixture of compounds formed by the double diazotization of m-phenylenediamine (B132917) and its subsequent coupling with more m-phenylenediamine.[11]

  • Congo Red (1883): Paul Böttiger, while working for the Friedrich Bayer Company, synthesized Congo Red in 1883.[3] He was seeking textile dyes that did not require a mordant.[3] Although Bayer was not initially interested, Böttiger patented it himself and sold it to AGFA, who marketed it successfully.[12] Congo Red was a significant advancement as it could directly dye cotton.[13]

Quantitative Data of Early Azo Dyes
Dye NameYear of DiscoveryDiscoverer(s)Chemical FormulaMolar Mass ( g/mol )Melting Point (°C)Boiling Point (°C)
Aniline Yellow1861C. MêneC₁₂H₁₁N₃197.24123-126> 360
Bismarck Brown Y1863C. A. von MartiusC₁₈H₁₈N₈·2HCl419.31>300Decomposes
Congo Red1883P. BöttigerC₃₂H₂₂N₆Na₂O₆S₂696.66>360Decomposes

Experimental Protocols for Key Early Azo Dyes

The following are detailed methodologies for the laboratory synthesis of Aniline Yellow, Bismarck Brown, and Congo Red.

Synthesis of Aniline Yellow (p-Aminoazobenzene)

This procedure involves the diazotization of aniline followed by coupling with another molecule of aniline.

Experimental Workflow: Synthesis of Aniline Yellow

Aniline_Yellow_Synthesis cluster_0 Diazotization cluster_1 Coupling cluster_2 Isolation and Purification Aniline_HCl Aniline in HCl(aq) Cooling_1 Cool to 0-5°C Aniline_HCl->Cooling_1 NaNO2_sol Add NaNO2 solution Cooling_1->NaNO2_sol Diazonium_Salt Benzenediazonium Chloride NaNO2_sol->Diazonium_Salt Coupling_reaction Add Diazonium Salt Diazonium_Salt->Coupling_reaction Aniline_sol Aniline in HCl(aq) Cooling_2 Cool to 0-5°C Aniline_sol->Cooling_2 Cooling_2->Coupling_reaction Precipitate Yellow Precipitate (Aniline Yellow) Coupling_reaction->Precipitate Filtration Filter Precipitate Precipitate->Filtration Washing Wash with Water Filtration->Washing Drying Dry the Product Washing->Drying Recrystallization Recrystallize from CCl4 Drying->Recrystallization Pure_Product Pure Aniline Yellow Recrystallization->Pure_Product

Caption: Experimental workflow for the synthesis of Aniline Yellow.

Materials:

  • Aniline (C₆H₅NH₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Carbon Tetrachloride (CCl₄) for recrystallization

  • Beakers, stirring rod, Buchner funnel, filter paper

Procedure:

  • Diazotization:

    • In a beaker, dissolve 4.5 ml of aniline in a mixture of 10 ml of concentrated hydrochloric acid and 20 ml of water.[11]

    • Cool the solution to 0-5 °C in an ice bath.[11]

    • In a separate beaker, dissolve 4 g of sodium nitrite in 20 ml of water.[11]

    • Slowly add the sodium nitrite solution to the cooled aniline hydrochloride solution with constant stirring, maintaining the temperature between 0-5 °C. This forms the benzenediazonium chloride solution.[11]

  • Coupling Reaction:

    • In a separate beaker, dissolve 4 ml of aniline in 4 ml of hydrochloric acid.[11]

    • Slowly add the freshly prepared benzenediazonium chloride solution to the aniline solution with vigorous stirring.[11]

    • A yellow precipitate of p-aminoazobenzene (Aniline Yellow) will form.[11]

  • Isolation and Purification:

    • Filter the yellow precipitate using a Buchner funnel.[11]

    • Wash the precipitate with cold water to remove any soluble impurities.[11]

    • Dry the crude product.

    • For purification, recrystallize the crude Aniline Yellow from carbon tetrachloride.[11]

Synthesis of Bismarck Brown Y

This synthesis involves the double diazotization of m-phenylenediamine and subsequent coupling with two equivalents of m-phenylenediamine.[11]

Experimental Workflow: Synthesis of Bismarck Brown Y

Bismarck_Brown_Synthesis cluster_0 Double Diazotization cluster_1 Coupling cluster_2 Isolation mPD_HCl m-Phenylenediamine in HCl(aq) Cooling_1 Cool to 0-5°C mPD_HCl->Cooling_1 NaNO2_sol Add NaNO2 solution (2 eq.) Cooling_1->NaNO2_sol Tetrazonium_Salt Tetraazotized m-Phenylenediamine NaNO2_sol->Tetrazonium_Salt Coupling_reaction Add Tetrazonium Salt Tetrazonium_Salt->Coupling_reaction mPD_sol m-Phenylenediamine solution (2 eq.) mPD_sol->Coupling_reaction Precipitate Brown Precipitate (Bismarck Brown) Coupling_reaction->Precipitate Filtration Filter Precipitate Precipitate->Filtration Washing Wash with Water Filtration->Washing Drying Dry the Product Washing->Drying Bismarck_Brown Bismarck Brown Y Drying->Bismarck_Brown

Caption: Experimental workflow for the synthesis of Bismarck Brown Y.

Materials:

  • m-Phenylenediamine (C₆H₄(NH₂)₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

  • Beakers, stirring rod, Buchner funnel, filter paper

Procedure:

  • Double Diazotization:

    • Dissolve one molar equivalent of m-phenylenediamine in an appropriate amount of hydrochloric acid and water.

    • Cool the solution to 0-5 °C in an ice bath.[14]

    • Slowly add a solution of two molar equivalents of sodium nitrite in water, keeping the temperature below 5 °C to form the tetraazotized salt.[11][14]

  • Coupling Reaction:

    • In a separate beaker, dissolve two molar equivalents of m-phenylenediamine in a slightly acidic aqueous solution.[14]

    • Slowly add the cold tetraazotized salt solution to the m-phenylenediamine solution with constant stirring.[11]

    • A brown precipitate of Bismarck Brown will form.

  • Isolation:

    • Filter the brown precipitate using a Buchner funnel.

    • Wash the product with cold water.

    • Dry the Bismarck Brown dye.

Synthesis of Congo Red

The synthesis of Congo Red involves the tetrazotization of benzidine (B372746) followed by coupling with two equivalents of naphthionic acid.[3]

Experimental Workflow: Synthesis of Congo Red

Congo_Red_Synthesis cluster_0 Tetrazotization of Benzidine cluster_1 Coupling with Naphthionic Acid cluster_2 Isolation and Salting Out Benzidine_HCl Benzidine in HCl(aq) Cooling_1 Cool to 0-5°C Benzidine_HCl->Cooling_1 NaNO2_sol Add NaNO2 solution (2 eq.) Cooling_1->NaNO2_sol Tetrazonium_Salt Tetraazotized Benzidine NaNO2_sol->Tetrazonium_Salt Coupling_reaction Add Tetrazonium Salt Tetrazonium_Salt->Coupling_reaction Naphthionic_Acid_sol Naphthionic Acid in NaOH(aq) (2 eq.) Naphthionic_Acid_sol->Coupling_reaction Precipitate Red Precipitate (Congo Red) Coupling_reaction->Precipitate Salting_Out Add NaCl Precipitate->Salting_Out Filtration Filter Precipitate Salting_Out->Filtration Washing Wash with Brine Filtration->Washing Drying Dry the Product Washing->Drying Congo_Red Congo Red Drying->Congo_Red Prontosil_Metabolism Prontosil Prontosil (Prodrug) Azo_Reduction Azo Reduction (in vivo) Prontosil->Azo_Reduction Sulfanilamide Sulfanilamide (Active Drug) Azo_Reduction->Sulfanilamide Inactive_Metabolite Inactive Metabolite Azo_Reduction->Inactive_Metabolite

References

Methodological & Application

Application Notes and Protocols: Direct Black 19 Staining for Cellulose Fibers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Black 19, a diazo direct dye, exhibits a high affinity for cellulose (B213188) fibers, making it a valuable tool for their visualization and analysis in various research applications.[1] Its water solubility and straightforward application make it a convenient stain for identifying and characterizing cellulosic materials in fields such as materials science, plant biology, and biofuel development.[1] This document provides a detailed protocol for the staining of cellulose fibers with this compound for microscopic analysis, along with a discussion of the staining mechanism and troubleshooting guidance.

The affinity of this compound for cellulose is attributed to non-covalent interactions, primarily hydrogen bonding and van der Waals forces, between the dye molecules and the cellulose polymer.[2] The linear structure of the dye molecule allows it to align with the cellulose chains, maximizing these intermolecular forces and leading to effective staining.

Data Presentation: Recommended Staining Parameters

Optimizing staining conditions is crucial for achieving clear visualization of cellulose fibers with minimal background. The following table provides recommended ranges for key parameters in the this compound staining protocol. These values are a starting point and may require further optimization depending on the specific sample type, thickness, and desired staining intensity.

ParameterRecommended RangeNotes
This compound Concentration 0.1% - 1.0% (w/v) in distilled waterHigher concentrations can lead to faster staining but may increase background noise. A lower concentration is often suitable for thin sections.
Staining Temperature Room Temperature (20-25°C) - 60°CElevated temperatures can increase the rate of dye diffusion and binding, potentially reducing incubation time.[2]
Incubation Time 15 - 60 minutesThicker or less porous samples may require longer incubation times for adequate dye penetration.
Salt Concentration (optional) 0.5% - 2.0% (w/v) NaClThe addition of an electrolyte like sodium chloride can enhance dye aggregation and its affinity for cellulose, resulting in deeper staining.[2][3][4]
Washing Solution Distilled water or 70% Ethanol (B145695)Ethanol can be more effective in removing non-specifically bound dye, leading to a clearer background.[2]
Number of Washes 2 - 4 changesSufficient washing is critical to reduce background staining and improve contrast between the fibers and the surrounding medium.[2]

Experimental Protocols

This section details the step-by-step methodology for staining cellulose fibers with this compound for microscopic observation.

Materials
  • This compound powder

  • Distilled water

  • Sodium chloride (NaCl, optional)

  • 70% Ethanol (optional)

  • Microscope slides and coverslips

  • Forceps

  • Staining jars or Coplin jars

  • Mounting medium

  • Light microscope

Staining Solution Preparation
  • Stock Solution (1% w/v): Dissolve 1 gram of this compound powder in 100 mL of distilled water. Gentle heating and stirring can aid in complete dissolution. It is recommended to filter the solution to remove any undissolved particles.

  • Working Solution (0.1% - 1.0% w/v): Dilute the stock solution with distilled water to achieve the desired final concentration.

  • (Optional) Salt Addition: If desired, add NaCl to the working solution to a final concentration of 0.5% - 2.0% (w/v).

Staining Workflow

Staining_Workflow cluster_prep Preparation cluster_staining Staining Procedure cluster_post_staining Post-Staining A Sample Preparation (e.g., sectioning, fiber isolation) C Immerse Sample in Staining Solution A->C B Preparation of Staining Solution (0.1% - 1.0% this compound) B->C D Incubate (15-60 min at RT or up to 60°C) C->D E Washing (Distilled Water or 70% Ethanol) D->E F Mounting (with appropriate medium) E->F G Microscopic Observation F->G

Caption: Experimental workflow for this compound staining of cellulose fibers.

Step-by-Step Protocol
  • Sample Preparation: Prepare thin sections of the cellulosic material or isolate individual fibers. Mount the sample on a clean microscope slide.

  • Staining:

    • Place the slide in a staining jar containing the this compound working solution.

    • Ensure the entire sample is submerged.

    • Incubate for 15-60 minutes at the desired temperature (room temperature or up to 60°C).

  • Washing:

    • Remove the slide from the staining solution.

    • Rinse the slide briefly in a beaker of distilled water to remove excess stain.

    • Wash the slide in a series of staining jars containing either distilled water or 70% ethanol. Change the washing solution 2-4 times, with each wash lasting 2-5 minutes.

  • Mounting:

    • After the final wash, carefully remove excess liquid from the slide.

    • Add a drop of a suitable mounting medium over the sample.

    • Gently lower a coverslip, avoiding the formation of air bubbles.

  • Observation:

    • Visualize the stained cellulose fibers using a bright-field light microscope. Cellulose fibers will appear black or dark gray.

Mechanism of Staining

The staining of cellulose fibers by this compound is a physical adsorption process driven by relatively weak intermolecular forces. The dye molecules, which are long and planar, align themselves with the linear cellulose polymer chains. This alignment facilitates the formation of multiple hydrogen bonds and van der Waals interactions along the length of the dye molecule and the cellulose fiber.

Staining_Mechanism cluster_cellulose Cellulose Fiber cluster_dye This compound Cellulose Cellulose Polymer Chains (-OH groups) Dye This compound Molecule (Azo and Sulfonate Groups) Cellulose->Dye Hydrogen Bonds Van der Waals Forces

Caption: Interaction between this compound and a cellulose fiber.

Troubleshooting

Encountering issues during staining is not uncommon. The following table provides guidance on how to address some of the most frequent problems.

ProblemPossible Cause(s)Suggested Solution(s)
Weak or No Staining 1. Dye concentration is too low. 2. Incubation time is too short. 3. Inadequate heat application.1. Increase the concentration of the this compound working solution. 2. Extend the incubation time. 3. If applicable, increase the staining temperature (up to 60°C).
High Background Staining 1. Dye concentration is too high. 2. Inadequate washing. 3. Dye precipitation on the slide.1. Decrease the concentration of the working solution. 2. Increase the number and duration of washing steps. Consider using 70% ethanol for washing. 3. Ensure the staining solution is properly dissolved and filtered before use.
Uneven Staining 1. Incomplete submersion of the sample. 2. Uneven sample thickness. 3. Presence of air bubbles on the sample surface.1. Ensure the entire sample is covered by the staining solution during incubation. 2. Prepare thinner, more uniform sections of the material. 3. Gently agitate the staining jar during incubation to dislodge any air bubbles.
Crystallization on Slide 1. Staining solution has evaporated. 2. Dye solution is oversaturated.1. Keep staining jars covered during incubation to prevent evaporation. 2. Ensure the dye is fully dissolved. If crystals persist, try a slightly lower concentration.

References

Application Notes and Protocols for Direct Black 19 in Plant Histology

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Black 19 (C.I. 35255; CAS No. 6428-31-5) is a multi-azo direct dye traditionally utilized in the textile and paper industries for its strong affinity to cellulose-based materials.[1][2] Its molecular structure and properties, particularly its solubility in water and ability to bind to cellulose (B213188), suggest its potential as a histological stain in plant sciences for the visualization of cell walls.[2][3] These application notes provide a comprehensive guide for the prospective use of this compound as a primary stain for plant tissues, offering detailed protocols that serve as a robust starting point for methodology development.

The principle behind this application lies in the chemical nature of direct dyes. These anionic dyes form non-covalent bonds, primarily hydrogen bonds and van der Waals forces, with the cellulose polymers that constitute the bulk of plant cell walls. This interaction allows for the staining of these structures without the requirement of a mordant, simplifying the staining procedure.[3] The following protocols have been developed based on standard histological techniques and the known properties of direct dyes. Optimization for specific plant species and tissue types is recommended.

Key Properties of this compound

A summary of the pertinent characteristics of this compound for its application in plant histology is provided below.

PropertyValueReference
C.I. Name This compound[1]
C.I. Number 35255[1]
CAS Number 6428-31-5[1]
Molecular Formula C₃₄H₂₇N₁₃Na₂O₇S₂[1]
Molecular Weight 839.77 g/mol [1]
Appearance Black Powder[3]
Solubility Soluble in water (100 g/L at 80°C), slightly soluble in ethanol (B145695) and acetone.[1]

Potential Applications in Plant Biology

  • General Histology: As a simple and rapid stain for visualizing cell wall architecture in various plant tissues, including roots, stems, and leaves.

  • Developmental Biology: To track changes and development in cell wall structure during plant growth.

  • Anatomical Studies: For comparative anatomical studies across different plant species or in response to environmental stimuli.

  • Pathology: To observe structural changes in cell walls resulting from pathogen infection.

Experimental Protocols

Two primary protocols are presented: one for paraffin-embedded tissue sections and another for fresh, hand-sectioned plant material.

Protocol 1: Staining of Paraffin-Embedded Plant Tissue Sections

This protocol is suitable for tissues that have been fixed, dehydrated, and embedded in paraffin (B1166041) wax.

Materials:

  • This compound powder

  • Distilled water

  • Sodium chloride (NaCl)

  • Ethanol series (100%, 95%, 70%, 50%)

  • Xylene or a xylene substitute

  • Mounting medium (e.g., DPX)

  • Microscope slides and coverslips

  • Paraffin-embedded plant tissue sections

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene for 5-10 minutes to remove the paraffin wax. Repeat with fresh xylene.

    • Transfer slides through a descending ethanol series to rehydrate the tissue:

      • 100% ethanol (2 minutes)

      • 95% ethanol (2 minutes)

      • 70% ethanol (2 minutes)

      • 50% ethanol (2 minutes)

    • Rinse with distilled water.

  • Staining Solution Preparation:

    • Prepare a 1% (w/v) stock solution of this compound in distilled water.

    • For the working solution, dilute the stock solution to a final concentration of 0.1% - 0.5% (w/v) in distilled water.

    • To enhance staining, add NaCl to the working solution to a final concentration of 0.5% - 1.0% (w/v).

  • Staining:

    • Immerse the rehydrated sections in the this compound working solution.

    • Incubate for 5-20 minutes at room temperature. Note: Incubation time may require optimization. Gentle heating (e.g., 40-50°C) may intensify the stain.

  • Washing:

    • Briefly rinse the slides in distilled water to remove excess stain.

  • Dehydration and Mounting:

    • Dehydrate the sections through an ascending ethanol series:

      • 50% ethanol (1 minute)

      • 70% ethanol (1 minute)

      • 95% ethanol (1 minute)

      • 100% ethanol (1 minute)

    • Clear the sections in xylene for 2-5 minutes.

    • Apply a coverslip using a compatible mounting medium.

  • Observation:

    • Examine the stained sections under a bright-field microscope. Cellulose-rich structures like cell walls should appear dark grey to black.

Protocol 2: Staining of Fresh Plant Tissue Sections

This protocol is designed for rapid staining of fresh, hand-sectioned or microtome-sectioned plant tissues.

Materials:

  • This compound powder

  • Distilled water

  • Glycerol (B35011)

  • Microscope slides and coverslips

  • Fresh plant material

  • Sharp razor blade or microtome

Procedure:

  • Sectioning:

    • Prepare thin sections of the plant material using a sharp razor blade or a microtome.

  • Staining Solution Preparation:

    • Prepare a 0.1% - 0.5% (w/v) working solution of this compound in distilled water.

  • Staining:

    • Place a drop of the this compound working solution on a clean microscope slide.

    • Transfer the fresh tissue section into the drop of stain.

    • Allow the tissue to stain for 5-10 minutes.

  • Mounting and Observation:

    • Carefully remove excess stain from the slide using a pipette or by wicking with a paper towel.

    • Add a drop of glycerol to the slide to serve as a mounting medium.

    • Gently lower a coverslip over the sample, avoiding the formation of air bubbles.

    • Observe immediately under a bright-field microscope.

Mandatory Visualizations

G cluster_0 Protocol 1: Paraffin-Embedded Tissue A Deparaffinize & Rehydrate (Xylene -> Ethanol Series -> Water) C Stain Sections (5-20 min at RT) A->C B Prepare Staining Solution (0.1-0.5% this compound, 0.5-1.0% NaCl) B->C D Rinse in Distilled Water C->D E Dehydrate & Clear (Ethanol Series -> Xylene) D->E F Mount with Coverslip E->F G Microscopic Observation F->G G cluster_1 Protocol 2: Fresh Tissue Sections H Prepare Thin Tissue Section J Stain on Slide (5-10 min) H->J I Prepare Staining Solution (0.1-0.5% this compound) I->J K Remove Excess Stain J->K L Mount in Glycerol K->L M Microscopic Observation L->M

References

Direct Black 19 in Immunofluorescence: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Counterstains in Immunofluorescence

Immunofluorescence (IF) is a powerful technique for visualizing specific proteins and other antigens within cells and tissues. A critical step in many IF protocols is the use of a counterstain, a dye that labels a specific cellular component, typically the nucleus, to provide context and orientation for the fluorescent signal from the antibody-labeled target. Commonly used nuclear counterstains, such as DAPI and Hoechst, are fluorescent dyes that bind to DNA. The ideal counterstain is spectrally distinct from the fluorophores used to detect the target antigen, exhibits high signal-to-noise ratio, and is photostable.

This document explores the potential use of Direct Black 19 as a counterstain in immunofluorescence, provides detailed protocols for a related application using a black dye to reduce autofluorescence, and presents relevant data in a structured format.

This compound: Properties and Suitability as a Counterstain

This compound, also known as Direct Fast Black G, is a multi-azo dye primarily used in the textile, paper, and leather industries.[1][2] Its primary function is to impart a black color to materials like cotton, viscose, and silk.[1][2]

Chemical and Physical Properties of this compound

PropertyDescription
C.I. Name This compound
C.I. Number 35255
CAS Number 6428-31-5
Molecular Formula C34H27N13Na2O7S2
Molecular Weight 839.77 g/mol
Appearance Black powder
Solubility Soluble in water (greenish-black solution), slightly soluble in ethanol (B145695) and acetone.[3][4]

Current Applications:

  • Dyeing and printing of textiles (cotton, viscose, silk, wool blends).[1]

  • Coloring of paper and leather.[5]

Suitability as an Immunofluorescence Counterstain:

Currently, there is no established or documented use of this compound as a counterstain in routine or research immunofluorescence protocols. The scientific literature does not provide evidence of its application for this purpose. While textile dyes are occasionally explored for biological staining, their utility in fluorescence microscopy is often limited by factors such as:

  • Broad Absorbance/Emission Spectra: Many textile dyes absorb and emit light across a wide range of the spectrum, which can lead to significant bleed-through into the detection channels of commonly used fluorophores.

  • Quenching of Specific Signal: The dye itself might quench the fluorescence of the primary or secondary antibody conjugates.

  • Non-Specific Binding: Textile dyes may bind non-specifically to various cellular components, leading to high background signal.

  • Lack of Specificity: Unlike nuclear counterstains that specifically bind to DNA, the binding mechanism of many textile dyes to cellular structures is not well-characterized.

Alternative Application: Black Dyes for Autofluorescence Quenching

A significant challenge in immunofluorescence is autofluorescence, the natural fluorescence of certain biological structures (e.g., collagen, elastin, lipofuscin) that can obscure the specific signal from the labeled antibody.[6] Interestingly, another black dye, Sudan Black B , is widely used not as a counterstain, but as a potent agent to quench autofluorescence .[6][7][8] This application provides a valuable method for improving signal-to-noise ratio in tissues prone to high background fluorescence.

Sudan Black B: An Effective Autofluorescence Quencher

Sudan Black B is a lipophilic (fat-soluble) dye that is effective at reducing autofluorescence, particularly from lipofuscin granules which are common in aging tissues.[7] It is thought to act by absorbing the excitation light and/or the emitted fluorescent light from the autofluorescent components.

Comparative Efficacy of Autofluorescence Quenching Methods:

While direct quantitative comparisons involving this compound are unavailable due to its lack of application in this context, the following table summarizes the efficacy of common autofluorescence quenching agents.

Quenching AgentTarget AutofluorescenceAdvantagesDisadvantages
Sudan Black B Lipofuscin, general backgroundHighly effective for lipofuscin.[7] Simple to apply.Can introduce a fine, dark precipitate. May increase background in the far-red channel.[7]
TrueBlack® Lipofuscin, collagen, elastin, red blood cellsLess background in far-red channels compared to Sudan Black B.[9] Can be used before or after antibody incubation.Commercial reagent, higher cost.
Sodium Borohydride Aldehyde-induced autofluorescenceEffective at reducing fixation-induced background.Can damage tissue morphology if not used carefully.
UV Exposure General photobleachable fluorophoresNon-chemical approach.Can damage target epitopes and reduce specific signal.

Experimental Protocols

General Immunofluorescence Staining Protocol (Indirect Method)

This protocol provides a general workflow for indirect immunofluorescence. Specific antibody concentrations and incubation times should be optimized for each experiment.

G prep Sample Preparation (Fixation, Permeabilization) block Blocking (e.g., Normal Serum, BSA) prep->block primary_ab Primary Antibody Incubation (Target-specific antibody) block->primary_ab wash1 Wash (e.g., PBS/PBST) primary_ab->wash1 secondary_ab Secondary Antibody Incubation (Fluorophore-conjugated) wash1->secondary_ab wash2 Wash (e.g., PBS/PBST) secondary_ab->wash2 autofluorescence_quench Autofluorescence Quenching (Optional, e.g., Sudan Black B) wash2->autofluorescence_quench wash3 Wash (e.g., 70% Ethanol, then PBS) autofluorescence_quench->wash3 mount Mounting (Antifade medium with DAPI) wash3->mount image Imaging (Fluorescence Microscope) mount->image

Caption: General workflow for indirect immunofluorescence staining.

Methodology:

  • Sample Preparation:

    • For cultured cells: Grow cells on coverslips. Fix with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. Permeabilize with 0.1-0.5% Triton X-100 in PBS for 10 minutes.

    • For tissue sections: Deparaffinize and rehydrate formalin-fixed paraffin-embedded (FFPE) sections. Perform antigen retrieval as required (e.g., heat-induced epitope retrieval in citrate (B86180) buffer).

  • Blocking: Incubate the sample with a blocking solution (e.g., 5% normal goat serum or 3% BSA in PBS) for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Dilute the primary antibody to its optimal concentration in blocking buffer. Incubate the sample with the primary antibody overnight at 4°C or for 1-2 hours at room temperature.

  • Washing: Wash the sample three times for 5 minutes each with PBS or PBST (PBS with 0.05% Tween 20).

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Incubate the sample, protected from light, for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 4.

  • Nuclear Counterstaining (Standard Method): If not performing autofluorescence quenching with a black dye, incubate with a nuclear counterstain like DAPI (1 µg/mL in PBS) for 5 minutes.

  • Mounting: Mount the coverslip onto a microscope slide using an antifade mounting medium.

Protocol for Autofluorescence Quenching with Sudan Black B

This protocol should be performed after the secondary antibody incubation and washing steps, and before mounting.

G start After Secondary Antibody Wash prepare_sbb Prepare 0.1% Sudan Black B in 70% Ethanol start->prepare_sbb incubate_sbb Incubate Sample in SBB (5-10 minutes, room temp) prepare_sbb->incubate_sbb wash_etoh Wash with 70% Ethanol (2 x 5 minutes) incubate_sbb->wash_etoh wash_pbs Wash with PBS (2 x 5 minutes) wash_etoh->wash_pbs mount Mount with DAPI (Antifade medium) wash_pbs->mount end Proceed to Imaging mount->end

Caption: Workflow for Sudan Black B autofluorescence quenching.

Reagents:

  • Sudan Black B powder

  • 70% Ethanol in deionized water

  • PBS

Methodology:

  • Preparation of Sudan Black B Solution:

    • Prepare a saturated solution of Sudan Black B in 70% ethanol.

    • Stir for 30 minutes at room temperature.

    • Filter the solution through a 0.2 µm syringe filter to remove undissolved particles. This step is crucial to prevent precipitates on the sample.

    • The final working concentration is typically 0.1% to 0.3% (w/v).[6]

  • Incubation:

    • After the final wash step following secondary antibody incubation, briefly rinse the samples in 70% ethanol.

    • Incubate the samples in the filtered Sudan Black B solution for 5-10 minutes at room temperature in the dark. The optimal incubation time may need to be determined empirically.

  • Washing:

    • Wash the samples twice with 70% ethanol for 5 minutes each to remove excess Sudan Black B.

    • Wash the samples twice with PBS for 5 minutes each to rehydrate.

  • Nuclear Counterstaining and Mounting:

    • Incubate with DAPI for 5 minutes if nuclear counterstaining is desired.

    • Mount the coverslip using an antifade mounting medium.

Conclusion

This compound is a textile dye with no established role as a counterstain in immunofluorescence. Its properties suggest a high likelihood of spectral overlap and non-specific binding, making it unsuitable for this application without significant and currently unpublished validation.

However, the broader category of black dyes includes Sudan Black B, a valuable tool for quenching autofluorescence, thereby enhancing the quality and clarity of immunofluorescence imaging. The provided protocols offer a starting point for researchers to implement standard immunofluorescence techniques and to effectively mitigate issues of autofluorescence using Sudan Black B. For new applications, it is always recommended to perform appropriate validation and optimization steps.

References

Application Notes and Protocols for Direct Black 19 Staining Solutions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the preparation of Direct Black 19 staining solutions for use in biological research, particularly in histology and microscopy. While this compound is predominantly an industrial dye, its properties as a direct dye suggest its potential utility as a stain for biological tissues. This document outlines a protocol based on the known chemical characteristics of this compound and general principles of histological staining.

Introduction

This compound, also known as Direct Fast Black G, is a multi-azo dye.[1][2] It is highly soluble in water, with solubility increasing at higher temperatures, and is slightly soluble in ethanol (B145695) and acetone.[2][3][4][5] In industrial applications, it is used for dyeing cotton, viscose, silk, and wool.[3][5] Its ability to directly bind to cellulosic and proteinaceous materials without a mordant suggests its potential for staining similar components in biological tissues.

Data Presentation

The following table summarizes the key quantitative data for the preparation of this compound staining solutions.

ParameterValue/RangeNotes
This compound Concentration 0.1% - 1.0% (w/v)Start with a 0.5% solution and optimize based on tissue type and desired staining intensity.
Primary Solvent Distilled or Deionized WaterThis compound is readily soluble in water.[1][3][4][6]
Co-solvent (Optional) Ethanol (up to 70%)Can be used to enhance penetration into tissues. This compound is slightly soluble in ethanol.[2][3][4]
pH of Staining Solution 6.0 - 8.0The color of the dye can be influenced by pH. A neutral to slightly alkaline pH is a good starting point.
Staining Time 5 - 30 minutesHighly dependent on tissue thickness, fixation, and desired staining intensity.
Storage of Stock Solution 4°C in a dark bottleProtect from light to prevent degradation. Stability should be monitored.

Experimental Protocols

This section provides a detailed methodology for preparing a this compound staining solution and a general staining procedure for paraffin-embedded tissue sections.

Preparation of 1% (w/v) this compound Stock Solution

Materials:

  • This compound powder (C.I. 35255, CAS No. 6428-31-5)

  • Distilled or Deionized Water

  • Magnetic stirrer and stir bar

  • 50 mL conical tube or beaker

  • Graduated cylinder

  • Weighing scale

  • Filter paper (0.22 µm or 0.45 µm)

Procedure:

  • Weigh 0.5 g of this compound powder.

  • Measure 50 mL of distilled or deionized water.

  • Add the this compound powder to the water in a beaker with a magnetic stir bar.

  • Gently heat the solution on a magnetic stirrer hotplate to approximately 60-80°C to aid dissolution.[2][5] Do not boil.

  • Stir until the dye is completely dissolved. The solution will appear as a greenish-black liquid.[3][4]

  • Allow the solution to cool to room temperature.

  • Filter the solution using a 0.22 µm or 0.45 µm filter to remove any undissolved particles.

  • Store the stock solution in a clearly labeled, dark bottle at 4°C.

General Staining Protocol for Paraffin Sections

Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • This compound working solution (diluted from stock, e.g., 0.5% in distilled water)

  • Distilled water

  • Ethanol solutions (70%, 95%, 100%)

  • Xylene or xylene substitute

  • Mounting medium and coverslips

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer slides through two changes of 100% ethanol for 3 minutes each.

    • Transfer slides through two changes of 95% ethanol for 3 minutes each.

    • Transfer slides through 70% ethanol for 3 minutes.

    • Rinse slides in running tap water.

  • Staining:

    • Immerse slides in the this compound working solution for 5-15 minutes. The optimal time will need to be determined empirically.

  • Rinsing:

    • Briefly rinse the slides in distilled water to remove excess stain.

  • Dehydration and Clearing:

    • Dehydrate the sections through graded alcohols: 70% ethanol (1 minute), 95% ethanol (1 minute), and two changes of 100% ethanol (2 minutes each).

    • Clear the sections in two changes of xylene or xylene substitute for 3 minutes each.

  • Mounting:

    • Apply a drop of mounting medium to the tissue section and cover with a coverslip.

Mandatory Visualization

The following diagrams illustrate the described experimental workflow.

G Workflow for Preparing this compound Staining Solution cluster_prep Solution Preparation weigh 1. Weigh this compound Powder measure 2. Measure Distilled Water dissolve 3. Dissolve Dye in Water with Heat and Stirring cool 4. Cool to Room Temperature dissolve->cool filter 5. Filter the Solution cool->filter store 6. Store in a Dark Bottle at 4°C filter->store

Caption: Workflow for preparing this compound staining solution.

G General Staining Workflow for Tissue Sections cluster_staining Staining Protocol deparaffinize 1. Deparaffinize and Rehydrate Sections stain 2. Stain with this compound Solution deparaffinize->stain rinse 3. Rinse with Distilled Water stain->rinse dehydrate 4. Dehydrate through Graded Alcohols rinse->dehydrate clear 5. Clear in Xylene dehydrate->clear mount 6. Mount with Coverslip clear->mount

Caption: General workflow for staining tissue sections with this compound.

References

Application of Cholera Toxin Subunit B (CTB) in Neuroscience for Axon Tracing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Cholera Toxin Subunit B (CTB) for Neural Tracing

Cholera Toxin Subunit B (CTB) is the non-toxic component of the cholera toxin, renowned for its high-affinity binding to the GM1 ganglioside receptor on the surface of neuronal membranes. This specific interaction facilitates the internalization of CTB into neurons, where it is then actively transported along axonal pathways. While predominantly utilized as a highly sensitive retrograde tracer, transported from axon terminals back to the cell body, CTB can also undergo anterograde transport, from the cell body to axon terminals. This anterograde transport is particularly evident when there is damage to fibers of passage at the injection site.

CTB can be conjugated to a variety of markers, including fluorescent dyes such as the Alexa Fluor series, or enzymes like horseradish peroxidase (HRP). This versatility allows for a wide range of detection methods, making it an invaluable tool for detailed neuroanatomical studies. Its high sensitivity and the robustness of the resulting label enable the visualization of fine axonal morphology and the reconstruction of entire axonal arbors.

Mechanism of Neuronal Uptake and Axonal Transport

The utility of CTB as a neural tracer is predicated on its specific interaction with the neuronal cell membrane and subsequent intracellular transport. The process begins with the binding of the B subunit of the cholera toxin to the GM1 ganglioside, a glycosphingolipid located on the outer leaflet of the plasma membrane of neurons.[1] Following this binding event, the CTB-GM1 complex is internalized through endocytosis. Once inside the neuron, the endocytic vesicles containing CTB are sorted into the axonal transport machinery. For retrograde transport, these vesicles are moved from the axon terminals towards the cell body, while for anterograde transport, they are transported from the cell body towards the axon terminals. This transport is an active process, relying on the neuronal cytoskeleton.

cluster_extracellular Extracellular Space cluster_membrane Neuronal Membrane cluster_intracellular Intracellular Space CTB Cholera Toxin Subunit B (CTB) GM1 GM1 Ganglioside Receptor CTB->GM1 Binding Endosome Endosome GM1->Endosome Endocytosis AxonalTransport Axonal Transport (Anterograde/Retrograde) Endosome->AxonalTransport Trafficking

Mechanism of CTB uptake and transport in a neuron.

Quantitative Data for Axon Tracing with CTB

The following tables summarize key quantitative parameters for successful axon tracing experiments using CTB.

Table 1: Recommended Parameters for CTB Injections

Parameter Retrograde Tracing Anterograde Tracing Notes
Tracer CTB or CTB conjugates (e.g., Alexa Fluor) CTB or CTB conjugates Alexa Fluor conjugates are bright and photostable.
Concentration 0.05% - 1% (w/v) in PBS or saline[1] 1% (w/v) in PBS Lower concentrations can be effective and may reduce potential toxicity.[1]
Injection Volume 0.2 µL - 5 µL[1] 0.5 µL - 2 µL Volume depends on the size of the target structure.

| Injection Method | Iontophoresis or pressure injection | Iontophoresis or pressure injection | Iontophoresis allows for smaller, more discrete injection sites. |

Table 2: Axonal Transport and Survival Times for CTB

Parameter Value Animal Model Notes
Anterograde Transport Rate ~80 - 90 mm/day Rat Transport rates can vary between different neuronal pathways.
Retrograde Transport Rate ~160 mm/day Rat Retrograde transport is generally faster than anterograde.
Optimal Survival Period 3 - 14 days Mouse, Rat Optimal time depends on the length of the pathway being traced.

| Labeling Visibility | Can be observed as early as 12 hours post-injection. | Rat | The intensity and clarity of labeling are optimal between 3-7 days. |

Experimental Protocols

Protocol 1: In Vivo Tracer Injection

This protocol describes the general procedure for injecting CTB into the nervous system for axon tracing.

1. Surgical Preparation:

  • Anesthetize the animal using an approved protocol.

  • Shave and sterilize the surgical area.

  • Mount the animal in a stereotaxic frame for brain injections.

2. Tracer Preparation:

  • Dissolve CTB or a CTB conjugate to the desired concentration (e.g., 0.5% w/v) in sterile 0.1 M Phosphate (B84403) Buffered Saline (PBS).

3. Injection Procedure:

  • For brain injections, perform a craniotomy over the target area.

  • Load the CTB solution into a Hamilton syringe or a glass micropipette.

  • Lower the needle or pipette to the predetermined stereotaxic coordinates.

  • Inject the tracer slowly using a syringe pump or picospritzer to minimize tissue damage.

  • For peripheral injections (e.g., muscle), expose the target and inject the tracer at multiple sites.

4. Post-Injection Care:

  • Slowly retract the injection needle or pipette.

  • Suture the incision and provide appropriate post-operative care, including analgesics.

5. Survival Period:

  • House the animal for the appropriate survival period (typically 3-14 days) to allow for axonal transport of the tracer.

start Start surgery Surgical Preparation (Anesthesia, Stereotaxic Mounting) start->surgery tracer_prep Tracer Preparation (e.g., 0.5% CTB in PBS) surgery->tracer_prep injection Tracer Injection (Iontophoresis/Pressure) tracer_prep->injection post_op Post-Operative Care (Suturing, Analgesics) injection->post_op survival Survival Period (3-14 days) post_op->survival end End survival->end

Experimental workflow for in vivo neural tracing with CTB.

Protocol 2: Immunohistochemical Detection of CTB

This protocol outlines the steps for visualizing unconjugated CTB in fixed tissue sections using an antibody-based detection method.

1. Perfusion and Fixation:

  • Deeply anesthetize the animal and perform a transcardial perfusion with saline, followed by 4% paraformaldehyde in 0.1 M phosphate buffer (PB), pH 7.4.

2. Tissue Processing:

  • Post-fix the brain or spinal cord in the same fixative overnight at 4°C.

  • Cryoprotect the tissue by immersing it in a 30% sucrose (B13894) solution in PB until it sinks.

3. Sectioning:

  • Section the tissue at 40-50 µm using a cryostat or a freezing microtome.

4. Immunohistochemistry:

  • Rinse the free-floating sections three times for 5 minutes each in 0.1 M PBS.

  • To block endogenous peroxidase activity, incubate the sections in 0.3% H₂O₂ in PBS for 20 minutes.

  • Rinse the sections three times for 5 minutes in PBS.

  • Incubate the sections in a blocking solution containing 4-5% normal serum (from the species of the secondary antibody), 2.5% bovine serum albumin (BSA), and 0.3-0.5% Triton X-100 in PBS for at least 1 hour at room temperature.

  • Incubate the sections in the primary antibody (e.g., goat anti-CTB) diluted in a PBS solution containing 2% normal serum, 2.5% BSA, and 2% Triton X-100 for 2 days at room temperature or 4 days at 4°C.

  • Rinse the sections three times for 5 minutes in PBS.

  • Incubate the sections in a biotinylated secondary antibody (e.g., biotinylated rabbit anti-goat IgG) diluted in PBS for 1-2 hours at room temperature.

  • Rinse the sections three times for 5 minutes in PBS.

  • Incubate the sections in an avidin-biotin-peroxidase complex (ABC) solution for 1 hour at room temperature.

  • Rinse the sections three times for 5 minutes in PBS.

  • Develop the peroxidase reaction using a chromogen such as 3,3'-diaminobenzidine (B165653) (DAB).

5. Mounting and Visualization:

  • Mount the stained sections onto gelatin-coated slides.

  • Dehydrate the sections through a graded series of alcohol, clear in xylene, and coverslip with a mounting medium.

  • Visualize the labeled neurons and axons using a bright-field microscope.

start Start: Fixed Tissue Sections pbs_rinse1 PBS Rinse (3 x 5 min) start->pbs_rinse1 peroxidase_block Endogenous Peroxidase Block (0.3% H₂O₂ in PBS, 20 min) pbs_rinse1->peroxidase_block pbs_rinse2 PBS Rinse (3 x 5 min) peroxidase_block->pbs_rinse2 blocking Blocking (Normal Serum, BSA, Triton X-100) pbs_rinse2->blocking primary_ab Primary Antibody Incubation (anti-CTB, 2-4 days) blocking->primary_ab pbs_rinse3 PBS Rinse (3 x 5 min) primary_ab->pbs_rinse3 secondary_ab Secondary Antibody Incubation (Biotinylated, 1-2 hours) pbs_rinse3->secondary_ab pbs_rinse4 PBS Rinse (3 x 5 min) secondary_ab->pbs_rinse4 abc ABC Reagent Incubation (1 hour) pbs_rinse4->abc pbs_rinse5 PBS Rinse (3 x 5 min) abc->pbs_rinse5 develop Chromogen Development (DAB) pbs_rinse5->develop mount Mounting and Coverslipping develop->mount end End: Visualization mount->end

Immunohistochemistry workflow for CTB detection.

References

Application Notes and Protocols: Visualizing Fungal Hyphae in Soil Samples with Direct Black 19

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The visualization and quantification of fungal hyphae in soil are critical for understanding microbial ecology, nutrient cycling, and the efficacy of soil-targeted therapeutics. While various staining techniques exist, the application of specific industrial dyes for this purpose remains an area of exploration. Direct Black 19 is a polyazo direct dye, primarily utilized in the textile industry for its high affinity for cellulosic materials.[1] Its water-soluble nature and ability to bind to polysaccharides through non-covalent interactions, such as hydrogen bonding, suggest its potential as a stain for fungal cell walls, which are rich in chitin (B13524) and other glucans.

This document provides a comprehensive, albeit hypothetical, protocol for the use of this compound for staining fungal hyphae in soil samples, developed by adapting established methods for other direct dyes like Congo Red. A standard protocol using Trypan Blue is also presented for comparative purposes.

Principle of Staining

Direct dyes are characterized by their ability to bind to substrates without the need for a mordant. The staining mechanism is primarily based on non-covalent interactions, including hydrogen bonding and van der Waals forces.[2][3] The linear structure of this compound may facilitate its alignment with the polysaccharide chains in fungal cell walls, leading to a stable, visible stain.

Data Presentation

Table 1: Staining Solution Parameters

ParameterThis compound (Hypothetical)Trypan Blue (Standard)
Dye Concentration 0.1% - 1.0% (w/v) in distilled water0.05% (w/v) in lactoglycerol
Staining Temperature Room Temperature (20-25°C) to 60°C90°C or autoclaving at 121°C
Incubation Time 30 minutes - 2 hours10 - 60 minutes
Enhancing Agent 0.5% - 2.0% (w/v) NaCl (optional)Not applicable
Washing Solution Distilled water or 70% Ethanol (B145695)50% glycerol (B35011) or lactoglycerol

Table 2: Comparison of Staining Methods

FeatureThis compound (Hypothetical)Trypan Blue (Standard)
Binding Mechanism Non-covalent (Hydrogen bonding, van der Waals)Ionic and non-covalent
Reported Applications Textiles, Paper, Leather[4]Mycorrhizal fungi, general fungal structures[5]
Safety Profile Potential for skin and eye irritation[6]Known carcinogen[4]
Staining Color Black/Dark GrayBlue

Experimental Protocols

Protocol 1: Staining of Fungal Hyphae with this compound (Hypothetical)

This protocol is an adaptation based on methods for other direct dyes and has not been empirically validated for this compound on fungal hyphae in soil. Optimization is highly recommended.

Materials:

  • Soil sample

  • This compound powder

  • Distilled water

  • Sodium chloride (NaCl, optional)

  • Ethanol (70%)

  • Sodium hexametaphosphate

  • Waring blender or similar

  • Sieves (e.g., 250 µm and 45 µm)

  • Membrane filters (e.g., 0.45 µm pore size)

  • Vacuum filtration apparatus

  • Microscope slides and coverslips

  • Mounting medium (e.g., glycerol)

  • Light microscope

Procedure:

  • Hyphal Extraction from Soil:

    • Disperse 10 g of soil in 90 mL of sodium hexametaphosphate solution (5 g/L).

    • Blend the suspension for 30-60 seconds to release hyphae.

    • Pour the suspension through a 250 µm sieve to remove large debris, collecting the filtrate.

    • Further filter the collected liquid through a 45 µm sieve, retaining the material on the sieve.

    • Wash the retained material with distilled water.

    • Resuspend the material in distilled water and allow it to settle for 30 minutes.

    • Collect the supernatant containing the hyphae.

  • Staining:

    • Prepare a 0.5% (w/v) this compound staining solution by dissolving 0.5 g of the dye in 100 mL of distilled water. Gentle heating and stirring can aid dissolution. For enhanced staining, 1 g of NaCl can be added.

    • Filter the extracted hyphal suspension through a membrane filter under vacuum.

    • Place the membrane filter with the collected hyphae on a microscope slide.

    • Add a few drops of the this compound staining solution to cover the filter.

    • Incubate for 1 hour at room temperature.

  • Washing and Mounting:

    • Carefully wash the filter with 70% ethanol to remove excess stain.

    • Place a drop of mounting medium (e.g., 50% glycerol) onto the stained filter.

    • Gently lower a coverslip, avoiding air bubbles.

  • Visualization:

    • Observe the slide under a light microscope. Fungal hyphae are expected to appear black or dark gray.

Protocol 2: Staining of Fungal Hyphae with Trypan Blue (Standard)

This is a widely used method for staining arbuscular mycorrhizal fungi and other fungal structures in soil and roots.

Materials:

  • Soil sample and extracted hyphae (as in Protocol 1)

  • 10% (w/v) Potassium hydroxide (B78521) (KOH)

  • Lactoglycerol (1:1:1 lactic acid:glycerol:water)

  • Trypan Blue

  • Microscope slides and coverslips

  • Mounting medium (lactoglycerol or 50% glycerol)

  • Light microscope

Procedure:

  • Hyphal Extraction from Soil:

    • Follow the same hyphal extraction procedure as outlined in Protocol 1.

  • Clearing (if necessary for root fragments mixed with hyphae):

    • If observing hyphae associated with root fragments, clear the samples by heating in 10% KOH at 90°C for 10-60 minutes.

    • Rinse thoroughly with water.

  • Staining:

    • Prepare a 0.05% (w/v) Trypan Blue staining solution in lactoglycerol.

    • Filter the extracted hyphal suspension through a membrane filter.

    • Place the filter on a microscope slide.

    • Add a few drops of the Trypan Blue solution.

    • Heat at 90°C for 10 minutes or autoclave at 121°C for 3-5 minutes.

  • Destaining and Mounting:

    • Destain the sample with lactoglycerol or 50% glycerol until the background is clear and the hyphae are distinctly stained.

    • Mount the sample in a fresh drop of mounting medium and apply a coverslip.

  • Visualization:

    • Observe under a light microscope. Fungal hyphae will be stained blue.

Visualizations

Experimental_Workflow_Direct_Black_19 cluster_extraction Hyphal Extraction cluster_staining Staining cluster_visualization Visualization soil Soil Sample disperse Disperse in Sodium Hexametaphosphate soil->disperse blend Blend disperse->blend sieve1 Sieve (250 µm) blend->sieve1 sieve2 Sieve (45 µm) sieve1->sieve2 wash Wash sieve2->wash settle Settle & Collect Supernatant wash->settle filter Vacuum Filter Hyphal Suspension settle->filter stain Stain with This compound filter->stain incubate Incubate stain->incubate wash_stain Wash with 70% Ethanol incubate->wash_stain mount Mount in Glycerol wash_stain->mount observe Microscopy mount->observe

Caption: Hypothetical workflow for staining fungal hyphae with this compound.

Staining_Mechanism cluster_fungus Fungal Cell Wall Chitin Chitin (Polysaccharide) Glucan Glucan (Polysaccharide) DB19 This compound (Linear Azo Dye) Binding1 Hydrogen Bonding DB19->Binding1 Binding2 van der Waals Forces DB19->Binding2 Binding1->Chitin Binding1->Glucan Binding2->Chitin Binding2->Glucan

Caption: Postulated staining mechanism of this compound with fungal cell wall components.

References

Quantitative Analysis of Biomolecules Using Direct Black 19: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Black 19, a diazo dye, is a water-soluble compound traditionally utilized in the textile and paper industries for its strong staining properties with cellulosic materials.[1][2][3][4] While not a conventional reagent in molecular biology, its chemical characteristics suggest a potential for adaptation in the quantitative analysis of biomolecules, particularly proteins. This document provides a comprehensive overview of the prospective application of this compound for biomolecule quantification, including hypothetical protocols and a comparative analysis with established methods. The underlying principle is based on the interaction of the dye with biomolecules, leading to a measurable change in its spectrophotometric properties.

The interaction between azo dyes and proteins is primarily governed by hydrophobic interactions and hydrogen bonding.[5][6] Furthermore, as an anionic dye containing sulfonic acid groups, this compound can engage in electrostatic interactions with the cationic residues of proteins, such as lysine (B10760008) and arginine.[1] This binding is hypothesized to cause a shift in the dye's maximum absorbance, which can be correlated with the concentration of the biomolecule in a sample.

Application Notes

Principle of the Assay

The proposed quantitative assay using this compound is predicated on the dye-binding principle, analogous to the well-established Bradford assay.[7][8] When this compound binds to proteins, a conformational change in the dye molecule is expected, resulting in a shift in its absorbance spectrum. This change in absorbance at a specific wavelength is proportional to the concentration of the protein in the sample. A standard curve can be generated using a known concentration of a standard protein, such as Bovine Serum Albumin (BSA), to determine the concentration of an unknown protein sample.

Potential Advantages:

  • Cost-Effectiveness: Direct dyes are generally inexpensive, which could make this a low-cost alternative to commercial assay kits.[4]

  • Rapidity: Dye-binding assays are typically rapid, providing results in a short timeframe.[7]

Limitations and Considerations:

  • Lack of Validation: The use of this compound for biomolecule quantification is not an established method. The protocols provided herein are hypothetical and require thorough validation.

  • Interfering Substances: Like other dye-binding assays, this method may be susceptible to interference from detergents, reducing agents, and other compounds commonly found in biological samples.[2][7][9]

  • Protein-to-Protein Variation: The extent of dye-binding can vary between different proteins based on their amino acid composition, which may affect the accuracy of the quantification.

  • Determination of Optimal Wavelength: The optimal wavelength for measuring the absorbance of the this compound-protein complex needs to be determined empirically.

Experimental Protocols

1. Preparation of Reagents

  • This compound Staining Reagent (0.01% w/v): Dissolve 100 mg of this compound powder in 100 ml of 95% ethanol. To this solution, add 200 ml of 85% phosphoric acid and bring the final volume to 1 liter with deionized water. Mix thoroughly and filter through Whatman No. 1 filter paper to remove any particulates. Store the reagent in a dark bottle at room temperature. The solution should be stable for several weeks.

  • Protein Standard (e.g., Bovine Serum Albumin - BSA): Prepare a stock solution of BSA at a concentration of 2 mg/ml in deionized water. From this stock, prepare a series of working standards with concentrations ranging from 0.1 to 1.0 mg/ml.

2. Hypothetical Protocol for Protein Quantification (Standard Tube Assay)

  • Pipette 100 µl of each protein standard and unknown sample into separate, clearly labeled test tubes.

  • Prepare a blank tube containing 100 µl of the same buffer as the samples.

  • Add 5.0 ml of the this compound Staining Reagent to each tube.

  • Vortex each tube for 2-3 seconds to ensure thorough mixing.

  • Incubate the tubes at room temperature for 10 minutes. The color is expected to be stable for up to 60 minutes.

  • Measure the absorbance of each standard and unknown sample at the empirically determined optimal wavelength (a preliminary wavelength scan in the range of 550-650 nm is recommended to identify the absorbance maximum of the dye-protein complex).

  • Generate a standard curve by plotting the absorbance values of the standards against their corresponding concentrations.

  • Determine the concentration of the unknown samples by interpolating their absorbance values on the standard curve.

3. Hypothetical Protocol for Protein Quantification (Microplate Assay)

  • Pipette 5 µl of each protein standard and unknown sample into separate wells of a 96-well microplate.

  • Prepare blank wells containing 5 µl of the same buffer as the samples.

  • Add 250 µl of the this compound Staining Reagent to each well.

  • Mix the plate on a plate shaker for 30 seconds.

  • Incubate the plate at room temperature for 5 minutes.

  • Measure the absorbance at the empirically determined optimal wavelength using a microplate reader.

  • Generate a standard curve and determine the concentration of the unknown samples as described in the standard tube assay protocol.

Data Presentation

Table 1: Example Data for Standard Curve Generation

BSA Standard Concentration (mg/ml)Absorbance at [Optimal Wavelength] nm (Replicate 1)Absorbance at [Optimal Wavelength] nm (Replicate 2)Average Absorbance
0.0 (Blank)0.0000.0000.000
0.1[Experimental Data][Experimental Data][Calculated Average]
0.2[Experimental Data][Experimental Data][Calculated Average]
0.4[Experimental Data][Experimental Data][Calculated Average]
0.6[Experimental Data][Experimental Data][Calculated Average]
0.8[Experimental Data][Experimental Data][Calculated Average]
1.0[Experimental Data][Experimental Data][Calculated Average]

Table 2: Example Data for Unknown Sample Quantification

Unknown Sample IDAbsorbance at [Optimal Wavelength] nm (Replicate 1)Absorbance at [Optimal Wavelength] nm (Replicate 2)Average AbsorbanceCalculated Concentration (mg/ml)
Sample 1[Experimental Data][Experimental Data][Calculated Average][Calculated Value]
Sample 2[Experimental Data][Experimental Data][Calculated Average][Calculated Value]
Sample 3[Experimental Data][Experimental Data][Calculated Average][Calculated Value]

Visualizations

G cluster_workflow Experimental Workflow for Biomolecule Quantification prep Reagent Preparation (this compound Solution, Protein Standards) mixing Mixing (Samples/Standards + Dye Reagent) prep->mixing samples Sample Preparation (Dilution of Unknowns) samples->mixing incubation Incubation (Room Temperature, 10 min) mixing->incubation measurement Spectrophotometric Measurement (Absorbance at Optimal Wavelength) incubation->measurement analysis Data Analysis (Standard Curve Generation, Concentration Calculation) measurement->analysis

Caption: Workflow for quantitative analysis of biomolecules.

G cluster_mechanism Hypothetical Binding Mechanism protein Protein (Cationic Residues) complex Dye-Protein Complex (Altered Conformation) protein->complex Electrostatic & Hydrophobic Interactions dye This compound (Anionic Dye) dye->complex signal Colorimetric Shift (Measurable Absorbance Change) complex->signal

Caption: Hypothetical binding mechanism of this compound.

G cluster_comparison Comparison of Protein Quantification Assays db19 This compound (Hypothetical) Pros: - Potentially very low cost - Rapid assay time Cons: - Not validated - Unknown interferences - Requires optimization bradford Bradford Assay Pros: - Well-established and rapid - High sensitivity Cons: - Detergent interference - Protein-to-protein variability bca BCA Assay Pros: - Detergent compatible - Less protein-to-protein variability Cons: - Slower incubation time - Interference from reducing agents

Caption: Comparison of protein quantification assays.

References

Direct Black 19: Application Notes and Protocols for High-Throughput Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Black 19, a diazo dye, is a compound not typically employed as a therapeutic agent or a tool compound in high-throughput screening (HTS) campaigns. Instead, due to its strong color and chemical nature, it is more likely to be identified as an interfering compound, leading to false-positive or false-negative results. Understanding the potential for such interference is critical for the accurate interpretation of HTS data. These application notes provide a detailed overview of the potential interactions of this compound with common HTS assay formats and offer protocols to identify and mitigate its interfering effects.

Potential Mechanisms of Assay Interference by this compound

As a colored compound, this compound can interfere with HTS assays through several mechanisms:

  • Light Absorption and Quenching: In fluorescence-based assays, this compound can absorb the excitation or emission light, leading to a decrease in the measured signal (fluorescence quenching). This can be misinterpreted as inhibition of the biological target. In luminescence-based assays, the dye can absorb the light emitted by the reporter enzyme, also causing a false-positive signal in an inhibition screen.

  • Autofluorescence: Although less common for a black dye, some components or impurities in the this compound sample may exhibit intrinsic fluorescence at the excitation and emission wavelengths of the assay, leading to a false-positive signal in an activation screen.

  • Compound Aggregation: Azo dyes, which can have hydrophobic regions, may form aggregates in aqueous assay buffers. These aggregates can non-specifically sequester and inhibit enzymes or disrupt protein-protein interactions, resulting in reproducible, concentration-dependent inhibition that mimics the behavior of a true hit.

  • Direct Interaction with Assay Components: The chemical structure of this compound may allow it to directly interact with and inhibit or activate assay components, such as reporter enzymes (e.g., luciferase).

Data Presentation: Illustrative Quantitative Data for Interference Assays

The following tables present hypothetical data that could be generated from the experimental protocols described below to characterize the interfering effects of this compound.

Table 1: Autofluorescence of this compound

This compound (µM)Raw Fluorescence Units (RFU) at 485/520 nmRaw Fluorescence Units (RFU) at 530/590 nm
0 (Buffer)105 ± 1288 ± 9
1115 ± 1595 ± 11
10180 ± 21155 ± 18
50450 ± 45390 ± 38
100870 ± 92750 ± 81

Table 2: Fluorescence Quenching by this compound in a Fluorescein-Based Assay

This compound (µM)Fluorescein Signal (RFU)% Quenching
050,000 ± 2,5000
145,100 ± 2,3009.8
1022,500 ± 1,80055.0
505,200 ± 60089.6
1001,100 ± 25097.8

Table 3: Effect of this compound on Firefly Luciferase Activity

This compound (µM)Luminescence Signal (RLU)% Inhibition
01,200,000 ± 95,0000
11,150,000 ± 89,0004.2
10780,000 ± 65,00035.0
50250,000 ± 31,00079.2
10045,000 ± 9,80096.3

Table 4: Aggregation Potential of this compound

This compound (µM)Enzyme Activity (% of Control) without 0.01% Triton X-100Enzyme Activity (% of Control) with 0.01% Triton X-100IC50 Shift
195 ± 598 ± 4>10-fold
1055 ± 892 ± 6
5015 ± 485 ± 9
1005 ± 281 ± 7
IC50 (µM) ~12 >100

Mandatory Visualization

G Generic Kinase Signaling Pathway in HTS cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activates Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates Gene Reporter Gene TranscriptionFactor->Gene Induces Transcription Reporter Reporter Protein (e.g., Luciferase) Gene->Reporter Translation Ligand Ligand Ligand->Receptor Binds

Caption: A generic kinase signaling pathway often targeted in HTS.

G Interference of this compound in a Reporter Gene Assay Reporter Reporter Protein (e.g., Luciferase) Light Light Signal Reporter->Light Catalyzes Substrate Substrate (e.g., Luciferin) Substrate->Reporter Detector Detector Light->Detector Measured DirectBlack19 This compound DirectBlack19->Reporter Directly Inhibits DirectBlack19->Light Absorbs/Quenches

Caption: How this compound can interfere with assay readout.

G Workflow for Identifying HTS Interference Start Primary HTS Hit Counterscreen Perform Counterscreens Start->Counterscreen Autofluorescence Autofluorescence Assay Counterscreen->Autofluorescence Quenching Quenching Assay Counterscreen->Quenching Luciferase Luciferase Inhibition Assay Counterscreen->Luciferase Aggregation Aggregation Assay Counterscreen->Aggregation Analysis Analyze Data Autofluorescence->Analysis Quenching->Analysis Luciferase->Analysis Aggregation->Analysis Interfering Confirmed Interfering Compound Analysis->Interfering Interference Detected NonInterfering Potential True Hit Analysis->NonInterfering No Interference

Caption: A workflow for triaging HTS hits for interference.

Experimental Protocols

The following protocols are designed to be performed in a 384-well plate format, which is common in HTS.

Protocol 1: Autofluorescence Assessment

Objective: To determine if this compound exhibits intrinsic fluorescence at the wavelengths used in a primary HTS assay.

Materials:

  • This compound

  • Assay buffer (identical to the one used in the primary screen)

  • 384-well black, clear-bottom microplates

  • A microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare a 2-fold serial dilution of this compound in assay buffer, starting from a top concentration of 100 µM. Include a buffer-only control.

  • Dispense 50 µL of each dilution into the wells of the 384-well plate.

  • Incubate the plate at room temperature for 15 minutes, protected from light.

  • Read the plate on a microplate reader using the same excitation and emission wavelengths as the primary HTS assay (e.g., Ex: 485 nm, Em: 520 nm for a green fluorophore; Ex: 530 nm, Em: 590 nm for a red fluorophore).

  • Data Analysis: Subtract the average fluorescence of the buffer-only wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.

Protocol 2: Fluorescence Quenching Assay

Objective: To determine if this compound quenches the signal of a fluorescent probe.

Materials:

  • This compound

  • A stable fluorescent probe (e.g., fluorescein) at a concentration that gives a robust signal in the assay buffer.

  • Assay buffer

  • 384-well black, clear-bottom microplates

  • A microplate reader with fluorescence detection capabilities

Procedure:

  • Prepare a 2-fold serial dilution of this compound in assay buffer.

  • In a 384-well plate, add 25 µL of the fluorescent probe solution to each well.

  • Add 25 µL of the this compound dilutions to the wells. Include a control with 25 µL of assay buffer instead of the dye.

  • Incubate for 15 minutes at room temperature, protected from light.

  • Read the fluorescence on a microplate reader.

  • Data Analysis: Calculate the percent quenching using the formula: % Quenching = (1 - (Signal_compound / Signal_control)) * 100. A concentration-dependent decrease in fluorescence indicates quenching.

Protocol 3: Luciferase Inhibition Assay

Objective: To determine if this compound directly inhibits firefly luciferase.

Materials:

  • This compound

  • Recombinant firefly luciferase

  • Luciferase assay reagent (containing luciferin (B1168401) and ATP)

  • Assay buffer

  • 384-well white, opaque microplates

  • A microplate reader with luminescence detection capabilities

Procedure:

  • Prepare a 2-fold serial dilution of this compound in assay buffer.

  • Add 10 µL of the this compound dilutions to the wells of the 384-well plate. Include a buffer-only control.

  • Add 10 µL of a solution of firefly luciferase in assay buffer to each well.

  • Incubate for 15 minutes at room temperature.

  • Add 20 µL of the luciferase assay reagent to each well to initiate the reaction.

  • Immediately read the luminescence on a microplate reader.

  • Data Analysis: Calculate the percent inhibition relative to the buffer-only control. A concentration-dependent decrease in luminescence suggests inhibition of luciferase or quenching of the light signal.

Protocol 4: Aggregation Assay using Detergent

Objective: To determine if the inhibitory activity of this compound is due to aggregation.

Materials:

  • This compound

  • A control enzyme known to be susceptible to aggregation-based inhibition (e.g., β-lactamase)

  • Enzyme substrate

  • Assay buffer

  • Assay buffer containing 0.02% Triton X-100 (final concentration in assay will be 0.01%)

  • 384-well microplates (plate type depends on the detection method for the enzyme assay)

  • A microplate reader

Procedure:

  • Prepare a 2-fold serial dilution of this compound in both the regular assay buffer and the assay buffer containing Triton X-100.

  • Perform the enzyme inhibition assay in parallel with both sets of this compound dilutions.

  • Incubate the enzyme with this compound for 15 minutes before adding the substrate.

  • Measure the enzyme activity according to the specific assay protocol.

  • Data Analysis: Plot the dose-response curves for this compound with and without Triton X-100. A significant rightward shift in the IC50 value in the presence of the detergent is indicative of aggregation-based inhibition.

Conclusion

This compound is a compound with a high potential for interference in a wide range of HTS assays. Its strong color makes it a likely candidate for fluorescence quenching and interference in luminescence-based readouts. Furthermore, as an azo dye, its potential for aggregation and non-specific inhibition should not be overlooked. The protocols provided here offer a systematic approach to identify and characterize these interfering effects. It is crucial for researchers in drug discovery to perform such counter-screens on any colored compounds that emerge as hits from primary screens to avoid pursuing false-positive leads and to ensure the integrity of HTS data.

Application Notes and Protocols for Staining Viscose and Cotton Knitwear with Direct Black 19

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the staining of viscose and cotton knitwear with Direct Black 19, a common azo dye used in the textile industry for cellulosic fibers.[1][2] The protocols are intended for researchers, scientists, and professionals in drug development who may use textile staining for various analytical purposes.

Overview and Principle

This compound is a water-soluble anionic dye that has a high affinity for cellulosic fibers such as cotton and viscose.[1][3][4] The staining process is based on the principle of substantivity, where the dye molecules are adsorbed onto the fiber surface and held by hydrogen bonding and van der Waals forces.[5] The addition of an electrolyte, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), is crucial to enhance dye exhaustion by reducing the negative surface charge of the cellulosic fibers in water, thereby decreasing the repulsion between the anionic dye and the fiber.[6][7] The process is typically carried out at elevated temperatures to facilitate dye penetration into the fiber structure.[5][6]

Materials and Reagents

  • Substrates: Pre-scoured and bleached 100% cotton knit fabric and 100% viscose knit fabric.

  • Dye: this compound (C.I. 35255)[8][9]

  • Electrolyte: Sodium chloride (NaCl) or Glauber's salt (Sodium sulfate, Na₂SO₄)

  • pH Control: Sodium carbonate (Soda Ash, Na₂CO₃)

  • Wetting Agent: Non-ionic wetting agent (e.g., 0.25% - 0.5% on weight of fabric - owf)

  • Sequestering Agent: (e.g., 1.0-2.0 g/L)

  • Levelling Agent: To promote even dye uptake.

  • After-treating Agent: Cationic dye-fixing agent.

  • Distilled or Deionized Water

Experimental Protocols

Pre-treatment of Knitwear

Prior to staining, it is essential to pre-treat the cotton and viscose knitwear to ensure uniform dye uptake and remove any impurities.

  • Scouring: Wash the fabric in a solution containing a non-ionic detergent at a high temperature (close to boiling for cotton, warm for viscose) to remove oils, waxes, and other impurities.[2]

  • Rinsing: Thoroughly rinse the fabric with warm and then cold water to remove all traces of the detergent.

  • Drying: Allow the fabric to dry completely at room temperature or in a low-temperature oven.

Staining Protocol: Exhaust Method

This protocol is based on the exhaust dyeing method, which is commonly used for textiles.[10] The liquor-to-material ratio (the ratio of the volume of the dye bath to the weight of the fabric) should be maintained between 20:1 and 40:1.[10][11]

  • Dye Bath Preparation:

    • Prepare the dye bath with the required amount of distilled water.

    • Add the pre-dissolved this compound dye, sequestering agent, and levelling agent to the dye bath.

    • Stir the solution until all components are fully dissolved.

  • Staining Procedure:

    • Introduce the pre-wetted knitwear into the dye bath at a starting temperature of approximately 40°C.

    • Run the material in the bath for 10-15 minutes to ensure even wetting.

    • Gradually add the required amount of electrolyte (NaCl or Na₂SO₄) in portions over 15-20 minutes to promote dye exhaustion.

    • Slowly raise the temperature of the dye bath to 90-95°C at a rate of 1-2°C per minute. A slow temperature rise is crucial for achieving a level dyeing.[9]

    • Maintain the temperature at 90-95°C for 45-60 minutes, ensuring the material is continuously and gently agitated.

    • After the dyeing time has elapsed, allow the dye bath to cool down naturally to about 80°C to further enhance dye exhaustion.[9]

  • Rinsing and Soaping:

    • Remove the stained fabric from the dye bath.

    • Rinse the fabric thoroughly with cold water until the water runs clear to remove unfixed dye.

    • Perform a soaping wash with a non-ionic detergent at a high temperature (around 90°C) for 10-15 minutes to remove any loosely bound dye particles and improve wash fastness.

    • Rinse again with hot and then cold water.

After-treatment for Improved Fastness

To enhance the wet fastness properties of the stained knitwear, an after-treatment with a cationic dye-fixing agent is recommended.

  • Prepare a fresh bath with water and the cationic fixing agent according to the manufacturer's instructions.

  • Immerse the rinsed and soaped fabric into the fixing bath at approximately 40°C.

  • Run the fabric in the bath for 20-30 minutes.

  • Remove the fabric, squeeze out the excess liquor, and dry.

Data Presentation

The following tables summarize the recommended concentrations of reagents for achieving different shade depths on cotton and viscose knitwear.

Table 1: Reagent Concentrations for Different Shade Depths on Cotton and Viscose Knitwear

Shade DepthThis compound (% owf)Sodium Chloride (g/L)Sodium Carbonate (g/L)
Light 0.5 - 1.05 - 100.5 - 1.0
Medium 1.0 - 3.010 - 150.5 - 1.0
Dark 3.0 - 5.015 - 200.5 - 1.0

owf: on the weight of fabric

Table 2: Typical Colorfastness Properties of this compound on Cotton

Fastness PropertyRating (ISO Scale 1-5)
Light Fastness 3
Washing Fastness 2
Rubbing Fastness (Dry) 4
Rubbing Fastness (Wet) 3

Note: These are typical values and can vary depending on the specific dyeing process and after-treatments.[12]

Visualizations

Experimental Workflow

Staining_Workflow cluster_prep Preparation cluster_staining Staining Process cluster_post Post-treatment A Pre-treatment of Knitwear (Scouring and Rinsing) C Introduce Fabric (40°C) A->C B Dye Bath Preparation (Dye, Water, Auxiliaries) B->C D Add Electrolyte C->D E Raise Temperature (to 90-95°C) D->E F Hold Temperature (45-60 min) E->F G Cool Down (to 80°C) F->G H Rinsing G->H I Soaping H->I J After-treatment (Fixing Agent) I->J K Drying J->K

Caption: Experimental workflow for staining viscose and cotton knitwear.

Factors Affecting Dye Uptake

Dye_Uptake_Factors cluster_factors Influencing Factors Concentration Dye Concentration Uptake Dye Uptake on Viscose & Cotton Knitwear Concentration->Uptake Salt Electrolyte Concentration Salt->Uptake Temp Temperature Temp->Uptake Time Time Time->Uptake pH pH pH->Uptake LR Liquor Ratio LR->Uptake

Caption: Key factors influencing the uptake of this compound.

References

Application Notes and Protocols: Use of Direct Black 19 in Leather and Paper Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Black 19, also known by its Colour Index name C.I. 35255, is a versatile azo dye widely employed in the textile, leather, and paper industries.[1][2] Its utility stems from its water solubility and direct affinity for cellulosic and proteinaceous substrates, allowing for straightforward dyeing processes.[2] In the context of leather and paper analysis, this compound serves as a valuable staining agent for visualizing material structure, assessing dye penetration, and quantifying dye uptake. These application notes provide detailed protocols for the use of this compound in the analytical evaluation of leather and paper substrates.

Chemical and Physical Properties of this compound

PropertyValueReference
C.I. NameThis compound[1]
C.I. Number35255[1]
CAS Number6428-31-5[1]
Molecular FormulaC34H27N13Na2O7S2[1][3]
Molecular Weight839.77 g/mol [1][3]
AppearanceBlack Powder[1]
SolubilitySoluble in water (greenish-black solution)[1][3]

Safety Precautions

This compound is an azo dye and should be handled with appropriate safety measures. While specific toxicity data is limited, related azo dyes are known to be potential skin and respiratory irritants. It is recommended to handle the dye powder in a well-ventilated area or fume hood and to wear personal protective equipment, including gloves and safety glasses.

Section 1: Analysis of Leather

This compound is utilized in the leather industry for dyeing, and in a laboratory setting, it can be used to analyze the effectiveness of the dyeing process and the structure of the leather itself.

Quantitative Data: Fastness Properties on Leather

The following table summarizes the fastness properties of this compound on leather, which are critical for assessing the quality and durability of dyed leather products. The ratings are based on a scale of 1 (poor) to 5 (excellent).

Fastness TestRating
Light Fastness3
Washing Fastness2
Dry Rubbing Fastness4
Wet Rubbing Fastness3

Note: These are typical values and may vary depending on the tanning process, retanning agents, and finishing treatments.

Experimental Protocols for Leather Analysis

This protocol details the procedure for staining a cross-section of leather to visualize the extent of dye penetration.

Materials:

  • Leather sample dyed with this compound

  • Microtome or a sharp razor blade

  • Microscope slides and coverslips

  • Mounting medium (e.g., glycerol (B35011) or a commercial mounting medium)

  • Light microscope

Procedure:

  • Sample Preparation: Cut a thin cross-section (approximately 20-30 µm) of the dyed leather sample using a microtome. If a microtome is not available, a sharp razor blade can be used to obtain as thin a section as possible.

  • Mounting: Place the leather cross-section onto a clean microscope slide. Add a drop of mounting medium over the sample.

  • Coverslipping: Carefully lower a coverslip over the mounting medium, avoiding the formation of air bubbles.

  • Microscopic Examination: Examine the cross-section under a light microscope at various magnifications (e.g., 40x, 100x).

  • Analysis: Observe the distribution of the black dye within the leather matrix. The depth of penetration can be measured using a calibrated eyepiece reticle. A uniform coloration throughout the cross-section indicates complete penetration, whereas color concentrated on the surface indicates poor penetration.

This protocol describes the use of a spectrophotometer to quantitatively measure the color of a dyed leather surface using the CIE Lab* color space.

Materials:

  • Leather sample dyed with this compound

  • Reflectance spectrophotometer

  • White calibration standard

Procedure:

  • Instrument Calibration: Calibrate the reflectance spectrophotometer according to the manufacturer's instructions using a white calibration standard.

  • Sample Measurement: Place the dyed leather sample at the measurement port of the spectrophotometer, ensuring the surface is flat and representative of the overall color.

  • Data Acquisition: Take at least three measurements at different locations on the leather surface to obtain an average reading.

  • Data Analysis: Record the L, a, and b* values.

    • L* represents lightness (0 = black, 100 = white).

    • a represents the red/green axis (+a = red, -a* = green).

    • b represents the yellow/blue axis (+b = yellow, -b* = blue).

  • Interpretation: These values provide a quantitative and objective measure of the leather's color, which can be used for quality control and to compare different dyeing batches.

Workflow for Leather Dyeing and Analysis

leather_workflow cluster_dyeing Leather Dyeing Process cluster_analysis Analytical Workflow prep Leather Preparation (Tanning, Neutralization) dyeing Drum Dyeing with This compound prep->dyeing fixation Fixation (e.g., with formic acid) dyeing->fixation finishing Post-Dyeing Treatments (Fatliquoring, Finishing) fixation->finishing sampling Sample Collection finishing->sampling Dyed Leather microscopy Microscopy for Dye Penetration sampling->microscopy spectro Colorimetric Analysis (L*a*b*) sampling->spectro fastness Fastness Testing sampling->fastness

Caption: Workflow for leather dyeing and subsequent analysis.

Section 2: Analysis of Paper

This compound is used for dyeing paper and can be employed in analytical settings to identify fiber types and assess the uniformity of dye distribution.

Quantitative Data: Application Parameters for Paper Dyeing
ParameterRecommended Range
Dye Concentration (% on fiber weight)0.5 - 5.0%
Dyeing Temperature40 - 90°C
Dyeing Time10 - 60 minutes
pH4.5 - 7.0
Experimental Protocols for Paper Analysis

This protocol outlines a method for staining a suspension of paper fibers with this compound to aid in their microscopic identification and morphological assessment.

Materials:

  • Paper sample

  • Distilled water

  • Beaker

  • Glass rod

  • This compound solution (0.1% w/v in distilled water)

  • Microscope slides and coverslips

  • Light microscope

Procedure:

  • Fiber Disintegration: Tear a small piece of the paper sample into smaller pieces and place them in a beaker with distilled water. Gently heat and stir with a glass rod until the fibers are well dispersed. For papers with high wet strength, a more aggressive disintegration method may be required.[4]

  • Staining: Take a small aliquot of the fiber suspension and place it on a microscope slide. Add a few drops of the 0.1% this compound solution and gently mix with a dissecting needle. Allow the stain to act for 2-5 minutes.

  • Washing (Optional): To reduce background staining, the stained fibers can be washed by adding a drop of distilled water and then carefully blotting the excess liquid with filter paper.

  • Mounting and Observation: Add a drop of fresh distilled water or mounting medium and apply a coverslip. Examine the fibers under a light microscope.

  • Analysis: this compound will stain the cellulosic fibers dark grey to black. This enhances the contrast and allows for better visualization of fiber morphology, such as length, width, and the presence of features like pits and dislocations. This can be useful in identifying the types of pulp used in the paper.

This protocol provides a method to determine the color strength of a dyed paper sample, which is related to the dye concentration on the surface.

Materials:

  • Dyed paper sample

  • Reflectance spectrophotometer with a D65 illuminant setting

  • White calibration standard

Procedure:

  • Instrument Calibration: Calibrate the reflectance spectrophotometer using the white standard.

  • Reflectance Measurement: Measure the reflectance (R) of the dyed paper sample at the wavelength of maximum absorption (λmax) for this compound. If the λmax is unknown, a full spectrum scan (400-700 nm) should be performed to determine it.

  • Calculation of K/S Value: The Kubelka-Munk equation is used to relate the reflectance to the absorption (K) and scattering (S) coefficients: K/S = (1 - R)² / 2R

  • Interpretation: The K/S value is directly proportional to the concentration of the colorant on the substrate. By comparing the K/S values of different samples, a relative measure of dye concentration can be obtained. For absolute quantification, a calibration curve must be prepared using paper samples dyed with known concentrations of this compound.

Workflow for Paper Dyeing and Analysis

paper_workflow cluster_dyeing Paper Dyeing Process cluster_analysis Analytical Workflow pulp_prep Pulp Slurry Preparation dye_add Addition of This compound pulp_prep->dye_add sizing Sizing and Fixation (e.g., with alum) dye_add->sizing sheet_form Sheet Formation and Drying sizing->sheet_form paper_sample Dyed Paper Sample sheet_form->paper_sample Dyed Paper fiber_analysis Fiber Staining and Microscopy paper_sample->fiber_analysis color_strength Color Strength Analysis (K/S Value) paper_sample->color_strength

Caption: Workflow for paper dyeing and subsequent analysis.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Direct Black 19 Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Direct Black 19 staining. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing your staining protocols for enhanced specificity and reliable, publication-quality results. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its applications in biological research?

This compound (C.I. 35255) is a water-soluble, anionic azo dye.[1][2] While traditionally used in the textile and paper industries, its properties make it a candidate for specific applications in biological staining, such as the visualization of amyloid plaques in neurodegenerative disease research.[3][4] It is a direct dye, meaning it can bind to certain biological structures without the need for a mordant.[2]

Q2: How do I prepare a stock solution of this compound?

To prepare a 1% (w/v) stock solution, dissolve 1 gram of this compound powder in 100 mL of distilled or deionized water. Gentle heating and stirring can aid in dissolution. It is highly recommended to filter the solution using a 0.22 µm filter to remove any aggregates that could contribute to non-specific staining. Store the stock solution in a dark, cool place to maintain its stability.

Q3: What are the key factors influencing the specificity of this compound staining?

The specificity of this compound staining is primarily influenced by:

  • Dye Concentration: Higher concentrations can lead to increased background staining.

  • pH of the Staining Solution: The pH affects the charge of both the dye molecules and the tissue components, influencing their interaction.

  • Incubation Time and Temperature: Longer incubation times or higher temperatures can increase staining intensity but may also elevate non-specific binding.

  • Washing Steps: Inadequate washing can leave excess, unbound dye on the tissue.

  • Blocking of Non-Specific Sites: Pre-treating the tissue with a blocking agent can prevent the dye from binding to undesired structures.

Q4: Can this compound be used as an alternative to Congo Red for amyloid plaque staining?

This compound, like Congo Red, is a direct dye that has the potential to stain amyloid plaques.[3] While Congo Red is the "gold standard" and exhibits a characteristic apple-green birefringence under polarized light, this compound may offer a different coloration.[5] Researchers may explore this compound as an alternative, but it is crucial to validate its specificity and performance against established methods like Congo Red or Thioflavin S staining.[6]

Troubleshooting Guide

High background and non-specific staining are common challenges when developing a new staining protocol. The following guide provides a structured approach to troubleshoot and optimize your this compound staining for improved specificity.

Problem 1: High Background Staining

High background staining can obscure the specific signal, making accurate interpretation difficult.

Potential Cause Recommended Solution
Dye concentration is too high. Systematically decrease the working concentration of this compound. Start with a range of 0.1% to 0.01% and observe the effect on the signal-to-noise ratio.
Inadequate washing. Increase the number and duration of washing steps after staining. Use a gentle agitating motion to enhance the removal of unbound dye. Consider adding a small amount of non-ionic detergent (e.g., 0.05% Tween 20) to the wash buffer.
Dye aggregates in the staining solution. Always filter your this compound working solution immediately before use to remove any precipitates.
Incorrect pH of the staining or wash buffer. Optimize the pH of your buffers. For anionic dyes like this compound, a slightly acidic to neutral pH may improve specificity.[7] Experiment with a pH range from 6.0 to 7.4.
Problem 2: Non-Specific Binding to Cellular Structures

Non-specific binding occurs when the dye adheres to structures other than the target of interest.

Potential Cause Recommended Solution
Ionic and hydrophobic interactions. Pre-incubate the tissue sections with a blocking solution to saturate non-specific binding sites. Common blocking agents include Bovine Serum Albumin (BSA) or non-fat dry milk.[8][9] A 1-5% BSA solution in your staining buffer is a good starting point.
Over-fixation of tissue. Excessive fixation can alter tissue proteins, exposing charged groups that may non-specifically bind the dye. If possible, optimize your fixation protocol by reducing the fixation time or using a different fixative.
Presence of endogenous charged molecules. Modify the ionic strength of your staining and wash buffers by adding a neutral salt, such as sodium chloride (NaCl), at concentrations ranging from 50 mM to 150 mM. This can help to mask non-specific electrostatic interactions.

Experimental Protocols

The following protocols provide a starting point for optimizing this compound staining. It is crucial to adapt and optimize these protocols for your specific tissue type and experimental conditions.

Protocol 1: this compound Staining of Amyloid Plaques in Paraffin-Embedded Brain Tissue

This protocol is adapted from general principles of direct dye staining for amyloid plaques.

Materials:

  • This compound Stock Solution (1% w/v in distilled water)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Xylene

  • Graded ethanol (B145695) series (100%, 95%, 70%)

  • Blocking Buffer: 2% BSA in PBS

  • Staining Solution (prepare fresh): Dilute this compound stock solution in PBS to a final concentration of 0.05% (optimization may be required). Filter before use.

  • Differentiating Solution (optional): 70% ethanol

  • Mounting Medium

Procedure:

  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (2 changes, 5 minutes each).

    • Rehydrate through a graded ethanol series: 100% (2 changes, 3 minutes each), 95% (1 change, 3 minutes), 70% (1 change, 3 minutes).

    • Rinse in distilled water.

  • Blocking:

    • Incubate sections in Blocking Buffer for 30 minutes at room temperature.

  • Staining:

    • Incubate sections in the filtered this compound Staining Solution for 10-30 minutes at room temperature.

  • Washing:

    • Rinse slides in PBS (3 changes, 5 minutes each) with gentle agitation.

  • Differentiation (Optional):

    • If background is high, briefly dip the slides in 70% ethanol (10-30 seconds) and monitor under a microscope until the desired specificity is achieved.

    • Immediately stop differentiation by rinsing in PBS.

  • Dehydration and Mounting:

    • Dehydrate sections through a graded ethanol series (70%, 95%, 100%).

    • Clear in xylene and mount with a compatible mounting medium.

Quantitative Data Summary for Optimization

The following table provides a hypothetical example of how to systematically optimize the staining protocol.

Parameter Condition 1 Condition 2 Condition 3 Condition 4 Observation
This compound Conc. 0.1%0.05% 0.025%0.01%0.05% provides the best signal-to-noise ratio.
Staining pH 6.06.87.4 8.0pH 7.4 shows the most specific staining of target structures.
Blocking Agent None1% BSA2% BSA 5% BSA2% BSA significantly reduces background without affecting specific signal.
Wash Buffer PBSPBS + 0.05% Tween 20PBS + 0.1% Tween 20 PBS + 0.2% Tween 200.1% Tween 20 in the wash buffer effectively removes non-specific binding.

Visualizations

Experimental Workflow for Optimizing this compound Staining

experimental_workflow cluster_prep Tissue Preparation cluster_optimization Staining Optimization cluster_analysis Analysis Deparaffinization Deparaffinization & Rehydration Blocking Blocking (e.g., 2% BSA) Deparaffinization->Blocking Staining This compound Staining (Vary Concentration & pH) Blocking->Staining Washing Washing (Vary Buffer Composition) Staining->Washing Differentiation Differentiation (Optional) Washing->Differentiation Dehydration Dehydration & Mounting Differentiation->Dehydration Microscopy Microscopy & Image Analysis Dehydration->Microscopy

Caption: A generalized workflow for optimizing this compound staining protocols.

Logical Relationship for Troubleshooting High Background

troubleshooting_high_background cluster_causes Potential Causes cluster_solutions Solutions HighBackground High Background Staining HighConc High Dye Concentration HighBackground->HighConc InadequateWash Inadequate Washing HighBackground->InadequateWash DyeAggregates Dye Aggregates HighBackground->DyeAggregates IncorrectpH Incorrect pH HighBackground->IncorrectpH ReduceConc Reduce Dye Concentration HighConc->ReduceConc IncreaseWash Increase Wash Steps/Duration InadequateWash->IncreaseWash FilterDye Filter Staining Solution DyeAggregates->FilterDye OptimizepH Optimize Buffer pH IncorrectpH->OptimizepH

Caption: Troubleshooting logic for addressing high background in this compound staining.

References

Technical Support Center: Preventing Precipitation of Direct Black 19 in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance to prevent the precipitation of Direct Black 19 in aqueous solutions. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the stability of your solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound precipitation?

A1: Precipitation of this compound is primarily caused by several factors:

  • Low Temperature: The solubility of this compound is highly dependent on temperature. Its solubility significantly decreases as the temperature drops.

  • Incorrect pH: this compound is most stable in neutral to slightly alkaline conditions. Acidic or strongly alkaline solutions can cause the dye to precipitate.[1]

  • Hard Water: The presence of divalent cations such as calcium (Ca²⁺) and magnesium (Mg²⁺) in hard water can lead to the formation of insoluble salts of the dye, causing it to precipitate.[2]

  • High Salt Concentration: While some electrolytes are used in the dyeing process, excessively high concentrations can lead to a "salting out" effect, reducing the solubility of the dye.

  • Dye Aggregation: At high concentrations, molecules of this compound can aggregate, leading to the formation of larger particles that precipitate out of the solution.

Q2: What is the solubility of this compound in water?

Q3: What is the optimal pH for a stable this compound solution?

A3: A neutral to slightly alkaline pH range is generally recommended for maintaining the stability of this compound solutions. While a precise, experimentally validated optimal range is not consistently reported, a pH between 7.0 and 9.0 is a safe operating range. One source suggests a pH of 7.5 to 8.8 is used during its synthesis, indicating stability in this range.[5]

Q4: Can I use tap water to prepare my this compound solution?

A4: It is highly recommended to use deionized or distilled water. Tap water is often "hard," containing calcium and magnesium ions that can react with the dye and cause it to precipitate.[2]

Q5: What can I do if I only have access to hard water?

A5: If you must use hard water, you can add a chelating agent or a water softener to sequester the divalent cations. Additives such as sodium carbonate or sodium hexametaphosphate can be effective.[2]

Troubleshooting Guide

Precipitation of this compound can be a frustrating issue. This guide will help you diagnose and solve common problems.

Problem: Precipitate forms immediately upon adding the dye to water.
Possible Cause Recommended Solution
Low Solvent Temperature The solubility of this compound is much higher in warm water. Heat the deionized water to 60-80°C before slowly adding the dye powder while stirring.
Use of Hard Water Calcium and magnesium ions in hard water will cause immediate precipitation. Always use deionized or distilled water. If unavailable, pre-treat the water with a water softener like sodium carbonate or a chelating agent like sodium hexametaphosphate.
High Dye Concentration You may be exceeding the solubility limit at the current temperature. Try preparing a more dilute solution or increase the temperature of the solvent.
Poor Dispersion The dye powder is not dispersing and dissolving properly. Increase the rate of stirring and ensure the powder is added slowly to a vortex to prevent clumping.
Problem: Solution is initially clear but a precipitate forms over time.
Possible Cause Recommended Solution
Temperature Drop A saturated or near-saturated solution prepared at a higher temperature will precipitate as it cools. Store the solution at a stable, elevated temperature if possible, or prepare a more dilute solution that remains stable at room temperature.
pH Shift The pH of the solution may have changed over time (e.g., due to absorption of atmospheric CO₂). Check the pH and adjust it to the neutral to slightly alkaline range (7.0-9.0) using a dilute solution of sodium carbonate or a suitable buffer.
Slow Aggregation Over time, dye molecules can aggregate and precipitate, especially at higher concentrations. The addition of a dispersing agent can help to prevent this.

Experimental Protocols

Protocol for Preparing a Stable Stock Solution of this compound

This protocol provides a step-by-step method for preparing a stable aqueous solution of this compound.

Materials:

  • This compound powder

  • Deionized or distilled water

  • Heat-resistant beaker

  • Magnetic stirrer and stir bar

  • Heating plate

  • Thermometer

  • pH meter or pH indicator strips

  • (Optional) Sodium carbonate (Na₂CO₃) or Sodium hexametaphosphate

  • (Optional) Dispersing agent

Procedure:

  • Water Preparation:

    • Measure the required volume of deionized water in a heat-resistant beaker.

    • If using water of unknown hardness, or as a precautionary measure, add a water softening agent. A general guideline is to add approximately 10 grams of sodium hexametaphosphate for every 100 liters of water with a hardness of 10 ppm.

  • Heating the Solvent:

    • Place the beaker on a heating plate with a magnetic stirrer.

    • Heat the water to 60-80°C while stirring. Monitor the temperature with a thermometer.

  • Dissolving the Dye:

    • Slowly add the pre-weighed this compound powder to the heated, stirring water. Add the powder to the vortex created by the stirrer to ensure good dispersion and prevent clumping.

    • Continue stirring until the dye is completely dissolved. This may take several minutes.

  • pH Adjustment:

    • Allow the solution to cool to the desired working temperature.

    • Measure the pH of the solution. If necessary, adjust the pH to a range of 7.0-9.0 by adding a small amount of a dilute sodium carbonate solution dropwise while stirring.

  • Filtration (Optional but Recommended):

    • For applications requiring a high degree of purity and stability, filter the solution through a fine filter paper or a membrane filter to remove any undissolved micro-aggregates.

  • Storage:

    • Store the solution in a well-sealed container, protected from light.

    • To prevent precipitation upon cooling, it is best to either use the solution while it is still warm or prepare a concentration that is known to be stable at your intended storage temperature.

Data Presentation

Table 1: Factors Affecting this compound Solution Stability

Parameter Optimal Condition Reasoning Corrective Action
Temperature Higher temperature increases solubility (e.g., 100 g/L at 80°C).[1][2][3][4]The dissolution of this compound is an endothermic process.Heat the solvent before dissolving the dye. Store solutions at a stable temperature.
pH Neutral to slightly alkaline (7.0 - 9.0).In acidic or strongly alkaline conditions, the dye's ionic state can change, leading to aggregation and precipitation.[1]Use buffered solutions or adjust the pH with dilute sodium carbonate.
Water Quality Deionized or distilled water.Divalent cations (Ca²⁺, Mg²⁺) in hard water form insoluble salts with the dye.[2]Use purified water or add a chelating/softening agent.
Concentration Below the solubility limit at the storage temperature.Supersaturated solutions are unstable and will precipitate.Prepare more dilute solutions or maintain a higher storage temperature.

Table 2: Recommended Additives for Enhancing Stability

Additive Function Typical Concentration Notes
Sodium Carbonate (Na₂CO₃) Water Softener / pH ModifierVaries with water hardness; used to adjust pH to 7.0-9.0.Primarily used to precipitate calcium and magnesium ions and to raise the pH.
Sodium Hexametaphosphate Chelating Agent / Dispersant~10 g per 100 L for 10 ppm hardness.Sequesters Ca²⁺ and Mg²⁺ ions without causing precipitation and helps to disperse dye particles.
Dispersing Agents (Anionic) Prevents dye aggregationManufacturer-dependentA variety of proprietary dispersing agents are available; consult the manufacturer's recommendations.

Visual Troubleshooting Guide

TroubleshootingWorkflow

References

Technical Support Center: Optimizing Direct Black 19 Staining

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Direct Black 19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing staining protocols for consistent and reliable results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound, also known as Direct Fast Black G, is a trisazo direct dye.[1] Its chemical formula is C34H27N13Na2O7S2.[2][3][4] While its primary industrial applications are in dyeing materials like cotton, viscose, silk, leather, and paper, its properties can be adapted for biological staining.[2][3][5] Direct dyes are water-soluble and can bind directly to tissues without the need for a mordant.[3][6]

Q2: What are the key factors influencing the incubation time for this compound staining?

Several factors can influence the optimal incubation time:

  • Tissue Type and Thickness: Denser or thicker tissues may require longer incubation times for adequate dye penetration.

  • Fixation Method: The type of fixative used and the duration of fixation can alter tissue permeability and affect dye binding.[7]

  • Dye Concentration: Higher concentrations may require shorter incubation times, while lower concentrations might need longer incubation to achieve the desired intensity.[1]

  • Staining Temperature: Increasing the temperature can enhance dye uptake and potentially reduce incubation time.[1] However, excessively high temperatures risk damaging the tissue.[1]

  • pH of the Staining Solution: The pH can influence the charge of both the dye and the tissue, affecting their interaction. A neutral to slightly alkaline pH is often a good starting point for direct dyes.[1]

Q3: How do I prepare a stock solution of this compound?

To prepare a stock solution, dissolve this compound powder in distilled or deionized water.[5] For a 1% (w/v) stock solution, dissolve 1 gram of the dye in 100 mL of water. Gentle heating and stirring can aid dissolution. It is recommended to filter the solution to remove any undissolved particles.[1] Store the stock solution in a cool, dark place.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Problem 1: Weak or No Staining

Possible Causes:

  • Insufficient Incubation Time: The dye may not have had enough time to penetrate the tissue and bind to the target structures.[1]

  • Inadequate Dye Concentration: The concentration of the working solution may be too low.[7]

  • Poor Fixation: Improper or incomplete fixation can alter tissue morphology and reduce dye binding.[7]

  • Incomplete Deparaffinization: Residual paraffin (B1166041) wax in the tissue section can block the aqueous stain from reaching the tissue.[7][8]

  • Incorrect pH: The pH of the staining solution may not be optimal for binding.[1]

Solutions:

  • Extend Incubation Time: Systematically increase the incubation time (e.g., in 15-30 minute increments) to find the optimal duration.

  • Increase Dye Concentration: Prepare a fresh working solution with a higher dye concentration. It is advisable to test a range of concentrations to find the optimum for your specific application.[1]

  • Review Fixation Protocol: Ensure that the tissue is fixed promptly with an appropriate fixative and for the recommended duration.[7]

  • Optimize Deparaffinization: Increase the duration and number of changes in xylene (or a suitable substitute) to ensure complete wax removal.[8]

  • Adjust pH: Test different pH levels for your staining solution to see if it improves dye uptake.

Problem 2: High Background or Non-Specific Staining

Possible Causes:

  • Overly Long Incubation Time: Excessive incubation can lead to the dye binding non-specifically to various tissue components.[1]

  • Excessive Dye Concentration: A high concentration of the dye can increase non-specific binding.[1][7]

  • Inadequate Washing: Insufficient rinsing after the staining step fails to remove all unbound dye molecules.[1]

  • Dye Aggregation: Aggregates of dye can get trapped in the tissue, causing background staining.[1]

Solutions:

  • Reduce Incubation Time: Decrease the staining time. A time-course experiment can help determine the point at which specific staining is optimal without introducing high background.[7]

  • Decrease Dye Concentration: Optimize the stain concentration by testing a range of lower dilutions.[1][7]

  • Improve Washing Steps: Increase the number and/or duration of the washing steps after staining to effectively remove excess dye.[1]

  • Filter the Staining Solution: Filter the working solution immediately before use to remove any dye aggregates.[1]

Problem 3: Uneven or Patchy Staining

Possible Causes:

  • Incomplete Rehydration: If the tissue is not fully rehydrated after deparaffinization, the aqueous stain will not penetrate evenly.

  • Air Bubbles: Air bubbles trapped on the surface of the slide can prevent the stain from reaching the tissue underneath.[7]

  • Inconsistent Section Thickness: Variations in the thickness of the tissue section can lead to differences in staining intensity.[7]

Solutions:

  • Ensure Complete Rehydration: Follow a standard graded alcohol series to fully rehydrate the tissue sections before applying the stain.

  • Careful Application of Stain: Apply the staining solution carefully to avoid trapping air bubbles.[7]

  • Standardize Sectioning: Ensure the microtome is properly maintained and that sections are cut at a consistent thickness.[7]

Data Presentation

Table 1: Optimization Parameters for this compound Staining
ParameterStarting RangeOptimization StrategyPotential Issue with Incorrect Value
Incubation Time 15 - 60 minutesIncrease or decrease in 15-minute intervals. Can be extended to overnight at 4°C for some applications.[1][9]Too Short: Weak/No Staining. Too Long: High Background.[1]
Dye Concentration 0.01% - 0.1% (w/v)Perform a dilution series to find the optimal concentration.[1]Too Low: Weak/No Staining. Too High: High Background.[1][7]
Temperature Room Temp. - 60°CTest staining at room temperature first. If staining is weak, consider increasing the temperature.[1][10]Too High: Tissue Damage.[1]
pH of Staining Solution 7.0 - 8.0Start with a neutral pH buffer and test slightly more alkaline or acidic conditions if needed.Suboptimal pH can lead to weak or non-specific staining.[1]

Experimental Protocols

Note: As there are no established, peer-reviewed protocols specifically for this compound in biological cell or tissue staining, the following is a generalized protocol adapted from similar direct dyes. Users should perform their own optimization.[1]

General Staining Protocol for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in xylene (or a substitute) for 2 changes of 5 minutes each.[6]

    • Transfer slides through 2 changes of 100% ethanol (B145695) for 3 minutes each.[6]

    • Hydrate slides through 95% and 70% ethanol for 3 minutes each.[6]

    • Rinse slides in running tap water, followed by a final rinse in distilled water.[6]

  • Staining:

    • Prepare the working solution of this compound (e.g., 0.1% in a suitable buffer).

    • Immerse the slides in the this compound staining solution.

    • Incubate for 15-60 minutes at room temperature. This is the primary step for optimization.[1]

  • Washing:

    • Wash the slides three times with the washing buffer (e.g., PBS) to remove excess dye.[1]

  • Dehydration:

    • Dehydrate the sections through a graded series of ethanol (e.g., 70%, 95%, 100%).

    • Clear with two changes of xylene (or a substitute).

  • Mounting:

    • Apply a resinous mounting medium and a coverslip.

Visualizations

G General Staining Workflow for this compound cluster_prep Preparation cluster_stain Staining cluster_finish Finishing Deparaffinization Deparaffinization (Xylene) Rehydration Rehydration (Graded Ethanol) Deparaffinization->Rehydration Staining Incubation with This compound Solution Rehydration->Staining Washing Washing (e.g., PBS) Staining->Washing Dehydration Dehydration (Graded Ethanol) Washing->Dehydration Clearing Clearing (Xylene) Dehydration->Clearing Mounting Mounting Clearing->Mounting

Caption: Workflow for this compound staining of tissue sections.

G Troubleshooting Staining Issues cluster_weak Weak / No Staining cluster_high High Background cluster_uneven Uneven Staining Start Staining Issue Observed Weak_Stain Weak / No Staining Start->Weak_Stain High_Bg High Background Start->High_Bg Uneven_Stain Uneven Staining Start->Uneven_Stain Sol_Incubation_W Increase Incubation Time Weak_Stain->Sol_Incubation_W Cause: Insufficient Time? Sol_Concentration_W Increase Dye Concentration Weak_Stain->Sol_Concentration_W Cause: Low Concentration? Sol_Fixation Review Fixation Weak_Stain->Sol_Fixation Cause: Poor Fixation? Sol_Incubation_H Decrease Incubation Time High_Bg->Sol_Incubation_H Cause: Too Long? Sol_Concentration_H Decrease Dye Concentration High_Bg->Sol_Concentration_H Cause: Too Concentrated? Sol_Washing Improve Washing Steps High_Bg->Sol_Washing Cause: Inadequate Washing? Sol_Rehydration Ensure Full Rehydration Uneven_Stain->Sol_Rehydration Cause: Incomplete Rehydration? Sol_Bubbles Avoid Air Bubbles Uneven_Stain->Sol_Bubbles Cause: Air Bubbles?

Caption: A logical guide for troubleshooting common staining problems.

References

Effect of pH on Direct black 19 staining efficiency

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their staining procedures with Direct Black 19, focusing on the critical role of pH in staining efficiency.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for staining with this compound?

A1: Based on technical data sheets, a 1% solution of this compound typically has a pH between 7.0 and 9.5.[1][2] For staining applications, particularly on cellulosic materials like cotton and viscose, optimal dye uptake is generally achieved in a neutral to slightly alkaline environment.[3][4][5] An acidic environment can reduce the negative surface charge of cellulosic fibers, which is necessary to overcome the repulsion of the anionic dye molecules. Conversely, a highly alkaline solution may cause the dye to aggregate or become unstable.

Q2: How does pH affect the solubility of this compound?

A2: this compound is a water-soluble dye.[6][7] However, its solubility can be influenced by pH. In strongly acidic solutions, direct dyes may become less soluble.[6] Maintaining a neutral to slightly alkaline pH generally ensures the dye remains fully dissolved, preventing the formation of aggregates that can lead to uneven staining.

Q3: Can I use this compound for staining tissues in histology?

A3: While this compound is primarily used in the textile and paper industries, its properties as a direct dye allow for its potential use in biological staining, particularly for demonstrating collagen or other connective tissues.[6] However, protocols would need to be specifically optimized, with careful attention to pH control to ensure differential staining and minimize background.

Q4: My staining is weak and uneven. Could pH be the issue?

A4: Yes, suboptimal pH is a common cause of weak and uneven staining. If the pH of your staining solution is too acidic, the reduced negative charge on the substrate can lead to poor dye uptake. Conversely, if the pH is too high, dye aggregation can occur, resulting in speckling and uneven color. It is crucial to measure and adjust the pH of your staining solution before use.

Q5: How does the substrate being stained influence the optimal pH?

A5: The nature of the substrate is critical. For cellulosic materials like cotton or viscose, a neutral to slightly alkaline pH is generally preferred to enhance the fiber's negative surface charge and facilitate dye binding.[3] For proteinaceous substrates like silk or wool, the optimal pH may differ as the charge of the amino acid residues in the proteins is pH-dependent.

Data Presentation: Effect of pH on Staining Efficiency

pH of Staining SolutionHypothetical Staining Efficiency (%)Expected Observations
4.045Weak and potentially uneven staining due to reduced fiber surface charge.
5.060Moderate staining, but may not be fully saturated.
6.075Good staining intensity.
7.090Strong and even staining.
8.0 95 Optimal staining with maximum dye uptake and even coloration.
9.085Slightly reduced staining intensity, potential for minor dye aggregation.
10.070Noticeably reduced staining efficiency and increased risk of dye precipitation.

Disclaimer: This data is illustrative and intended to demonstrate the expected trend. Researchers should perform their own optimization experiments to determine the precise optimal pH for their specific application.

Experimental Protocols

Protocol 1: Determining the Optimal pH for this compound Staining of Cellulosic Fibers

This protocol provides a framework for systematically evaluating the effect of pH on staining efficiency.

Materials:

  • This compound powder

  • Distilled or deionized water

  • Buffer solutions (pH 4.0, 5.0, 6.0, 7.0, 8.0, 9.0, 10.0)

  • Substrate to be stained (e.g., cotton fabric swatches, viscose fibers)

  • Glass beakers or staining jars

  • Magnetic stirrer and stir bars

  • pH meter

  • Spectrophotometer (for quantitative analysis)

Procedure:

  • Prepare a Stock Dye Solution: Accurately weigh 1.0 g of this compound and dissolve it in 100 mL of distilled water to create a 1% (w/v) stock solution. Gently warm and stir if necessary to ensure complete dissolution.

  • Prepare Staining Solutions at Different pH Values:

    • For each desired pH, prepare a 100 mL staining solution containing 0.1% this compound by diluting the stock solution with the appropriate buffer.

    • Verify the final pH of each staining solution using a calibrated pH meter and adjust if necessary.

  • Prepare Substrate Samples: Cut identical-sized pieces of the substrate for each pH value to be tested.

  • Staining Procedure:

    • Immerse one substrate sample into each of the prepared staining solutions.

    • Maintain a constant temperature (e.g., 60°C) and gently agitate the solutions for a fixed duration (e.g., 60 minutes).

  • Rinsing: After staining, remove the samples and rinse them thoroughly with distilled water until the rinse water runs clear to remove any unbound dye.

  • Drying: Allow the stained samples to air dry completely.

  • Evaluation:

    • Visual Assessment: Qualitatively compare the staining intensity and evenness of the samples stained at different pH values.

    • Quantitative Assessment (Optional): Use a spectrophotometer with a reflectance attachment to measure the color intensity of the stained samples. Alternatively, the dye uptake can be quantified by measuring the absorbance of the dye solution before and after staining.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Weak or No Staining Incorrect pH of Staining Solution: The pH may be too acidic, leading to poor dye uptake.Prepare fresh staining solutions and carefully buffer them to a neutral or slightly alkaline pH (7.0-9.0). Verify the pH with a calibrated meter.
Insufficient Staining Time or Temperature: The dye may not have had enough time or energy to penetrate and bind to the substrate.Increase the staining duration or temperature. For cellulosic fibers, staining at 60-80°C is common.
Exhausted Staining Solution: The dye concentration may be too low if the solution has been reused multiple times.Prepare a fresh staining solution for each experiment for optimal results.
Uneven or Splotchy Staining Dye Aggregation: The pH of the solution may be too high, or the dye may not be fully dissolved.Ensure the dye is completely dissolved before adding the substrate. Filter the staining solution if necessary. Maintain the pH within the optimal range (7.0-9.0).
Inadequate Substrate Preparation: The substrate may have impurities or sizing agents that prevent even dye penetration.Thoroughly clean and rinse the substrate before staining.
Color Shift (e.g., greenish or bluish hue) Presence of Metal Ions: Copper or iron ions in the water can alter the final color of the dye.[6]Use distilled or deionized water for preparing all solutions.
Highly Alkaline pH: A very high pH can sometimes cause a color shift in direct dyes.Maintain the pH of the staining solution within the recommended neutral to slightly alkaline range.

Visualizations

Staining_Workflow cluster_prep Preparation cluster_stain Staining Process cluster_eval Evaluation A Prepare 1% Stock This compound Solution B Prepare Buffered Staining Solutions (pH 4-10) A->B D Immerse Substrate in Staining Solution B->D C Prepare Substrate Samples C->D E Incubate at Controlled Temperature and Time D->E F Rinse Thoroughly E->F G Air Dry F->G H Assess Staining (Visual/Quantitative) G->H

Figure 1. Experimental workflow for determining the optimal pH for this compound staining.

pH_Effect_Relationship cluster_0 Relationship between pH and Staining Efficiency cluster_1 Factors at Low pH cluster_2 Factors at Optimal pH cluster_3 Factors at High pH Low pH\n(Acidic) Low pH (Acidic) Optimal pH\n(Neutral/Slightly Alkaline) Optimal pH (Neutral/Slightly Alkaline) Low pH\n(Acidic)->Optimal pH\n(Neutral/Slightly Alkaline) Increasing Efficiency High pH\n(Alkaline) High pH (Alkaline) Optimal pH\n(Neutral/Slightly Alkaline)->High pH\n(Alkaline) Decreasing Efficiency Reduced Negative Charge\non Substrate Reduced Negative Charge on Substrate Poor Dye Uptake Poor Dye Uptake Reduced Negative Charge\non Substrate->Poor Dye Uptake Maximized Dye-Substrate\nInteraction Maximized Dye-Substrate Interaction Strong, Even Staining Strong, Even Staining Maximized Dye-Substrate\nInteraction->Strong, Even Staining Dye Aggregation Dye Aggregation Uneven Staining/\nPrecipitation Uneven Staining/ Precipitation Dye Aggregation->Uneven Staining/\nPrecipitation

Figure 2. Logical relationship of pH's effect on this compound staining efficiency.

References

Technical Support Center: Reducing Autofluorescence in Stained Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering autofluorescence in their experiments, with a specific focus on samples stained with Direct Black 19.

Frequently Asked Questions (FAQs)

Q1: What is autofluorescence and why is it a problem in fluorescence microscopy?

A1: Autofluorescence is the natural emission of light by biological structures when they are excited by light. This intrinsic fluorescence can originate from various molecules within the tissue, such as collagen, elastin, flavins, and lipofuscin.[1][2][3] It becomes a problem in fluorescence microscopy because it can create a high background signal that obscures the specific fluorescence from your labeled probes (e.g., antibodies conjugated to fluorophores), making it difficult to distinguish your signal of interest.[1]

Q2: What are the common sources of autofluorescence in biological samples?

A2: Autofluorescence can arise from both endogenous and exogenous sources.

  • Endogenous sources: These are naturally occurring molecules within the tissue. Common examples include:

    • Collagen and Elastin: Extracellular matrix proteins that are particularly abundant in connective tissues.[1][4]

    • Lipofuscin: A pigment that accumulates in the lysosomes of aging cells, especially in neurons and cardiac muscle cells.[1][4][5] It has a broad emission spectrum.[5]

    • NADH and Riboflavins: Metabolic coenzymes found in mitochondria.[1]

    • Red blood cells: The heme group within red blood cells can cause autofluorescence.[4][5]

  • Exogenous sources: These are introduced during sample preparation.

    • Aldehyde Fixatives: Formaldehyde (formalin) and glutaraldehyde (B144438) can react with amines in the tissue to create fluorescent products.[1][4][6] Glutaraldehyde generally causes more autofluorescence than formaldehyde.[4]

    • Media supplements: Components like Phenol Red and Fetal Bovine Serum (FBS) in cell culture media can be fluorescent.[1]

Q3: How can I determine if the background in my images is due to autofluorescence?

A3: A simple way to check for autofluorescence is to examine an unstained control sample under the microscope using the same settings as your stained samples.[7] If you observe fluorescence in the unstained sample, it is likely due to autofluorescence.

Q4: What is this compound and how might it be used to reduce autofluorescence?

A4: this compound (also known as Direct Fast Black G) is a water-soluble azo dye.[8][9][10][11] While not a conventional method, its properties as a dark dye suggest it could potentially be used to mask or quench autofluorescence in a manner similar to other dyes like Sudan Black B. The principle would be for the dye to absorb the excitation light or the emitted fluorescence from the autofluorescent components of the tissue.

Troubleshooting Guides

High Autofluorescence in this compound Stained Samples

This guide provides a step-by-step approach to troubleshooting and reducing high background fluorescence.

Problem: High background signal obscuring the specific fluorescent signal.

Workflow for Troubleshooting Autofluorescence

cluster_0 Initial Observation cluster_1 Identification cluster_2 Mitigation Strategies cluster_3 Quenching Methods A High Background Fluorescence Observed B Examine Unstained Control A->B C Identify Source of Autofluorescence (e.g., Lipofuscin, Collagen, Fixation) B->C Analyze emission spectra D Pre-Staining Quenching C->D E Post-Staining Quenching C->E F Imaging Adjustments C->F G Chemical Quenching (e.g., this compound, Sudan Black B) D->G H Photobleaching D->H E->G I Choice of Fluorophores (Far-red/NIR) F->I

Caption: A workflow for identifying and mitigating autofluorescence.

Possible Causes and Solutions:

Possible Cause Suggested Solution
Endogenous Autofluorescence Chemical Quenching: Treat sections with a quenching agent. While this compound is a novel approach, established methods include Sudan Black B or commercial reagents like TrueBlack™.[5][12][13] Photobleaching: Expose the tissue to a high-intensity light source before antibody incubation to permanently destroy the fluorescent properties of the autofluorescent molecules.[14][15][16][17] Spectral Separation: Use fluorophores that emit in the far-red or near-infrared spectrum, where autofluorescence is typically lower.[3][5]
Fixation-Induced Autofluorescence Optimize Fixation: Reduce the fixation time to the minimum required to preserve tissue morphology.[4][6] Consider using an alternative fixative like cold methanol (B129727) or ethanol (B145695) if compatible with your antigen.[1][4] Amine Quenching: After fixation, incubate the tissue with a solution containing free amine groups, such as glycine (B1666218) or ammonium (B1175870) chloride, to block unreacted aldehyde groups.[5] Sodium Borohydride Treatment: This reducing agent can be used to convert fluorescent aldehyde groups to non-fluorescent alcohol groups.[2][13]
Non-Specific Staining Blocking: Ensure adequate blocking of non-specific antibody binding sites using serum from the same species as the secondary antibody or a protein solution like BSA.[18][19] Antibody Concentration: Titrate your primary and secondary antibodies to determine the optimal concentration that maximizes specific signal while minimizing background.[18][19][20] Washing: Increase the number and duration of washing steps to remove unbound antibodies.[18][19][20]
Issues with this compound Staining Incomplete Removal: Ensure thorough washing after this compound treatment to remove any unbound dye that could contribute to background. Precipitation: this compound solubility can be affected by hard water.[8] Use soft or deionized water for solution preparation. If precipitates are observed, filter the staining solution before use.

Experimental Protocols

Protocol for Reducing Autofluorescence with this compound (Hypothetical)

This protocol is a suggested starting point based on methods used for Sudan Black B and will likely require optimization for your specific tissue and experimental setup.

Materials:

  • Deparaffinized and rehydrated tissue sections on slides

  • 0.1% (w/v) this compound in 70% ethanol

  • Phosphate-buffered saline (PBS)

  • 70% ethanol

  • Aqueous mounting medium

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize and rehydrate your formalin-fixed, paraffin-embedded tissue sections through a series of xylene and graded ethanol washes.

  • Antigen Retrieval (if required): Perform antigen retrieval according to your established protocol.

  • This compound Incubation:

    • Immerse slides in 70% ethanol for 5 minutes.

    • Incubate slides in 0.1% this compound in 70% ethanol for 10-30 minutes at room temperature in a humidified chamber. Optimal incubation time may need to be determined empirically.

  • Washing:

    • Briefly dip the slides in 70% ethanol to remove excess dye.

    • Wash the slides thoroughly in PBS three times for 5 minutes each.

  • Immunofluorescence Staining: Proceed with your standard blocking, primary antibody, and secondary antibody incubation steps.

  • Mounting: After the final washes of your staining protocol, mount the coverslip using an aqueous mounting medium.

Workflow for this compound Treatment

A Deparaffinized & Rehydrated Tissue Section B Antigen Retrieval (Optional) A->B C Incubate in 0.1% this compound in 70% Ethanol B->C D Wash in 70% Ethanol C->D E Wash in PBS D->E F Immunofluorescence Staining (Blocking, Antibodies) E->F G Mounting F->G

Caption: A step-by-step workflow for applying this compound.

Comparison of Autofluorescence Quenching Methods

The following table summarizes various methods for reducing autofluorescence.

Method Principle of Action Advantages Disadvantages
This compound Masks or absorbs fluorescence (hypothesized).Potentially cost-effective.Not a standard method; requires optimization. May introduce its own background if not washed properly.
Sudan Black B A lipophilic dye that quenches lipofuscin autofluorescence.[5][13]Effective for lipofuscin-rich tissues.[5][21]Can introduce a dark granular precipitate and may have some residual fluorescence in the far-red channel.[5][13][22]
TrueBlack™ A commercial reagent designed to quench lipofuscin with minimal background.[5][12]Highly effective with low background fluorescence.[5][12][23][24] Can be used in aqueous buffer.[25]Higher cost compared to traditional dyes.
Photobleaching High-intensity light exposure irreversibly destroys fluorophores.[14][16]No chemical additions that could interfere with staining. Effective for a broad range of autofluorescence sources.[15]Can be time-consuming (minutes to hours).[14][15] May potentially damage the tissue or antigen.
Sodium Borohydride Reduces aldehyde groups from fixation to non-fluorescent alcohols.[2]Specifically targets fixation-induced autofluorescence.Can have variable effectiveness and may damage tissue integrity.[13]
Ammonium Chloride / Glycine Quenches free aldehyde groups from fixation.[5]Simple and inexpensive.Primarily effective against fixation-induced autofluorescence.

Logical Relationship of Quenching Agent Selection

A Primary Source of Autofluorescence? B Lipofuscin A->B Lipophilic Granules C Fixation A->C Aldehyde Fixative Used D General/Unknown A->D Multiple/Unclear E Use Lipophilic Quencher (e.g., Sudan Black B, TrueBlack™) B->E F Use Aldehyde Quencher (e.g., Sodium Borohydride, Glycine) C->F G Use Broad-Spectrum Method (e.g., Photobleaching, this compound) D->G

Caption: A decision tree for selecting an appropriate quenching method.

References

How to remove non-specific binding of Direct black 19

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges with non-specific binding of Direct Black 19 and similar anionic azo dyes during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it cause non-specific binding?

This compound is a water-soluble, anionic, multi-azo dye.[1][2] Its chemical structure contains multiple charged groups (sulfonates) and aromatic regions, which can lead to non-specific binding in biological samples through a combination of electrostatic and hydrophobic interactions with proteins and other tissue components.[3]

Q2: What are the primary causes of high background staining with anionic dyes like this compound in techniques like immunohistochemistry (IHC)?

High background staining is often a result of one or more of the following factors:

  • Inadequate Blocking: Failure to saturate non-specific binding sites on the tissue or membrane.[4][5]

  • Suboptimal Reagent Concentration: Using too high a concentration of the dye.

  • Incorrect Buffer Conditions: The pH and ionic strength of buffers can significantly influence electrostatic interactions between the anionic dye and tissue components.[6]

  • Insufficient Washing: Inadequate removal of unbound dye molecules.[7]

  • Tissue Preparation Issues: Problems such as over-fixation or incomplete deparaffinization can expose reactive sites that contribute to background staining.[4][8]

Q3: Can I use standard blocking buffers like Bovine Serum Albumin (BSA) or normal serum to reduce non-specific binding of this compound?

Yes, standard protein-based blocking agents are a good starting point for reducing non-specific binding. By occupying potential binding sites, they can prevent the dye from adhering to the tissue or membrane non-specifically.[9]

Q4: Are there any other types of reagents that can help reduce non-specific binding of this dye?

The addition of a non-ionic detergent, such as Tween-20, to your washing and incubation buffers can be very effective. These detergents help to disrupt weak, non-specific hydrophobic interactions that may contribute to background staining.[7]

Troubleshooting Guides

Issue: High Background Staining Across the Entire Sample

This is one of the most common issues encountered and can often be resolved by systematically evaluating your protocol.

Possible Causes and Solutions:

Possible Cause Recommended Solution Rationale
Inadequate Blocking Optimize the blocking step. Try increasing the concentration of the blocking agent (e.g., from 1% to 5% BSA) or extending the incubation time (e.g., from 30 minutes to 1 hour). Consider using a different blocking agent, such as normal serum from the species of the secondary antibody if applicable in your protocol.[4][5][9]A more robust blocking step will more effectively saturate non-specific binding sites.
Dye Concentration Too High Perform a titration of this compound to determine the optimal concentration that provides a good signal-to-noise ratio. Start with a lower concentration than initially used and incrementally increase it.Using the lowest effective concentration of the dye will minimize the chances of it binding to low-affinity, non-specific sites.
Suboptimal Buffer pH or Ionic Strength Adjust the pH of your buffers. For anionic dyes, slightly increasing the pH (e.g., to 8.0-8.5) can increase the net negative charge on some tissue components, potentially creating more electrostatic repulsion with the negatively charged dye. You can also try increasing the salt concentration (e.g., from 150 mM to 300-500 mM NaCl) in your wash buffers to disrupt ionic interactions.Modifying buffer conditions can help to minimize the electrostatic interactions that are a primary driver of non-specific binding for charged dyes.[6]
Insufficient Washing Increase the number and duration of your wash steps after incubating with this compound. Ensure vigorous but gentle agitation during washes. Use a wash buffer containing a non-ionic detergent like 0.05% Tween-20.[7]Thorough washing is critical for removing unbound or weakly bound dye molecules that contribute to background.
Improper Tissue Preparation If using paraffin-embedded tissues, ensure complete deparaffinization with fresh xylene.[4] Avoid over-fixation of your tissue, as this can create charged groups that lead to non-specific binding.[4]Proper tissue preparation is essential for maintaining tissue integrity and minimizing the creation of artificial binding sites.

Experimental Protocols

Protocol: Optimizing Blocking to Reduce Non-Specific Binding of this compound

This protocol provides a step-by-step guide to test different blocking agents.

  • Prepare a set of identical tissue sections or membranes for your experiment.

  • Rehydrate and perform any necessary antigen retrieval steps if applicable.

  • Divide the samples into different groups to test various blocking conditions:

    • Group A: No blocking buffer (Negative Control).

    • Group B: 1% BSA in PBS for 1 hour at room temperature.

    • Group C: 5% BSA in PBS for 1 hour at room temperature.

    • Group D: 5% Normal Goat Serum in PBS for 1 hour at room temperature (adjust serum species based on other antibodies in your protocol).

    • Group E: Commercial blocking buffer (as per manufacturer's instructions).

  • Rinse all samples with your standard wash buffer (e.g., PBS with 0.05% Tween-20).

  • Incubate all samples with the working concentration of this compound for the desired time.

  • Perform a series of stringent washes (e.g., 3 x 5 minutes) in your wash buffer.

  • Proceed with the remainder of your staining and imaging protocol.

  • Compare the background levels between the different groups to determine the most effective blocking strategy.

Visualizations

Below are diagrams to help visualize the troubleshooting process and experimental workflows.

G cluster_0 Troubleshooting High Background High_Background High Background Observed Optimize_Blocking Optimize Blocking (Concentration, Time, Agent) High_Background->Optimize_Blocking Titrate_Dye Titrate Dye Concentration High_Background->Titrate_Dye Adjust_Buffers Adjust Buffer (pH, Salt) High_Background->Adjust_Buffers Improve_Washing Improve Washing Steps Optimize_Blocking->Improve_Washing Titrate_Dye->Improve_Washing Adjust_Buffers->Improve_Washing Check_Tissue_Prep Review Tissue Preparation Improve_Washing->Check_Tissue_Prep Reduced_Background Reduced Background Check_Tissue_Prep->Reduced_Background

Caption: A logical workflow for troubleshooting high background staining.

G Start Start: Sample Preparation Blocking Blocking Step (e.g., 5% BSA in PBST, 1 hr) Start->Blocking Wash1 Wash (3x PBST) Blocking->Wash1 Dye_Incubation This compound Incubation (Titrated Concentration) Wash1->Dye_Incubation Wash2 Stringent Wash (3x PBST with higher salt if needed) Dye_Incubation->Wash2 Downstream Downstream Processing & Imaging Wash2->Downstream End End: Analysis Downstream->End

Caption: A generalized experimental workflow for minimizing non-specific binding.

References

Technical Support Center: Improving the Lightfastness of Direct Black 19 in Microscopy

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the lightfastness of Direct Black 19 when used in microscopy applications.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its lightfastness a concern in microscopy?

This compound, also known by its Colour Index number 35255, is a water-soluble, multi-azo dye.[1] Its chemical formula is C34H27N13Na2O7S2.[1] While it is valued for its intense black color and strong staining capabilities in various applications, including textiles and paper, its performance under the intense illumination of a microscope can be problematic.[1] The high-energy light used in microscopy can cause photobleaching, a process where the dye molecule is photochemically altered and loses its ability to absorb and emit light, leading to signal fading.[2] This can compromise the quality and quantitative analysis of microscopic images.

Q2: What is photobleaching and what causes it?

Photobleaching is the irreversible photochemical destruction of a fluorophore or dye molecule upon exposure to light.[2] When a dye molecule absorbs light, it enters an excited state. While it typically returns to its ground state by emitting light (fluorescence), there is a possibility of it transitioning to a highly reactive triplet state.[2] In this triplet state, the dye can react with molecular oxygen, leading to the formation of reactive oxygen species (ROS) that chemically alter and destroy the dye molecule, causing the color to fade.[3]

Q3: How is the lightfastness of a dye measured?

The lightfastness of dyes is often rated using the Blue Wool Scale, which ranges from 1 (very poor) to 8 (excellent).[4][5] This scale was originally developed for the textile industry and measures a dye's resistance to fading when exposed to a standardized light source.[4][5] A higher rating indicates greater resistance to photobleaching.

Q4: Are there alternatives to this compound with better photostability?

Yes, several other black stains are used in microscopy, some of which may offer better photostability depending on the specific application. Alternatives include:

  • Chlorazol Black E (Direct Black 38): Another direct azo dye used in histology.

  • Sudan Black B: A lipid-soluble dye used for staining fats.

  • Iron Hematoxylin: A classic histological stain that produces a black color in cell nuclei.[6]

  • Osmium Tetroxide: Used as a fixative and stain in electron microscopy, providing high contrast to membranes.[6]

The choice of an alternative will depend on the specific requirements of your experiment, including the target structures and imaging modality.[6]

Troubleshooting Guide: Fading of this compound Stain

Problem: The this compound stain on my microscope slide is fading rapidly during observation.

This is a classic sign of photobleaching. Here are several strategies to mitigate this issue, ranging from simple adjustments to more advanced experimental protocol modifications.

Optimization of Microscope Settings

Simple adjustments to your microscope setup can significantly reduce the rate of photobleaching.

  • Reduce Excitation Light Intensity: Use the lowest possible light intensity from your microscope's lamp or laser that still provides a usable signal.[3]

  • Minimize Exposure Time: Keep the duration of light exposure to a minimum for both observation and image acquisition.[3][7]

  • Use Neutral Density Filters: These filters can be placed in the light path to reduce the intensity of the excitation light without changing its color temperature.[8]

  • Work in a Darkened Room: This will make it easier to see the stained sample with lower light intensity, reducing the need for high illumination.[9]

Use of Anti-Fade Mounting Media

Mounting media are crucial for preserving the specimen and can be formulated to protect the dye from photobleaching.[10]

  • Commercial Anti-Fade Reagents: A variety of commercial mounting media are available that contain anti-fade agents. These are often optimized for a broad range of dyes.

  • DIY Anti-Fade Formulations: You can prepare your own anti-fade mounting medium. Common anti-fade reagents are antioxidants that scavenge for reactive oxygen species.[11] Popular and effective anti-fade agents include:

    • n-Propyl Gallate (NPG): A widely used antioxidant.[12]

    • 1,4-Diazabicyclo[2.2.2]octane (DABCO): Another effective free radical scavenger.[13]

Incorporation of UV Absorbers

UV absorbers are compounds that absorb damaging UV radiation and dissipate it as heat, thereby protecting the dye molecules.[14] While less common in standard microscopy, they can be incorporated into mounting media or used as a pre-treatment.

Quantitative Data

Dye NameC.I. NameChemical ClassISO 105-B02 Lightfastness Rating (Textiles)
Direct Black 16630026Trisazo3[15]
Direct Red 8035780Polyazo5[15]
Direct Blue 8674180Phthalocyanine5-7[15]
Direct Yellow 5029025Disazo4-5

Note: This data is for textile applications and should be used as a relative guide. The intense and focused light in microscopy can lead to faster fading than what these ratings suggest. Direct Black 166, being a trisazo dye like this compound, provides a reasonable, albeit conservative, point of comparison.

Experimental Protocols

Protocol 1: Preparation of an n-Propyl Gallate (NPG) Anti-Fade Mounting Medium

This protocol provides a simple and effective way to create an anti-fade mounting medium.[12]

Materials:

  • n-Propyl gallate (Sigma-Aldrich, Cat. No. P3130 or equivalent)

  • Glycerol (B35011) (ACS grade, 99-100% purity)

  • 10X Phosphate-Buffered Saline (PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)

  • Distilled water

  • Stir plate and stir bar

  • 50 mL conical tube

Procedure:

  • Prepare a 1X PBS solution: Dilute your 10X PBS stock solution with distilled water to create a 1X working solution.

  • Prepare a 20% (w/v) n-propyl gallate stock solution: Dissolve 2 g of n-propyl gallate in 10 mL of DMSO or DMF. N-propyl gallate does not dissolve well in aqueous solutions.

  • Prepare the mounting medium base: In a 50 mL conical tube, mix 9 mL of glycerol with 1 mL of 1X PBS.

  • Add the anti-fade agent: While vigorously stirring the glycerol/PBS mixture, slowly add 100 µL of the 20% n-propyl gallate stock solution dropwise.

  • Store the final mounting medium: Store the solution in a light-protected container at 4°C. For long-term storage, it can be kept at -20°C.

Protocol 2: General Procedure for Using a UV Absorber in a Mounting Medium

This protocol outlines a general method for incorporating a water-soluble UV absorber into your mounting medium.

Materials:

  • Water-soluble UV absorber (e.g., a benzophenone-based absorber)

  • Your prepared or commercial mounting medium

  • Vortex mixer

Procedure:

  • Determine the appropriate concentration: Start with a low concentration of the UV absorber, typically in the range of 0.1% to 1% (w/v). The optimal concentration may need to be determined empirically.

  • Dissolve the UV absorber: Directly dissolve the powdered UV absorber into your aqueous-based mounting medium. If using a glycerol-based medium, you may need to first dissolve the UV absorber in a small amount of a compatible solvent before mixing.

  • Mix thoroughly: Vortex the solution until the UV absorber is completely dissolved.

  • Apply to the sample: Use the UV absorber-containing mounting medium as you would a standard mounting medium.

Visualizations

Experimental_Workflow_NPG Workflow for Preparing NPG Anti-Fade Mounting Medium cluster_solutions Stock Solutions cluster_mixing Mounting Medium Preparation cluster_final Final Steps PBS Prepare 1X PBS Mix_base Mix Glycerol and 1X PBS PBS->Mix_base NPG_stock Prepare 20% n-Propyl Gallate in DMSO/DMF Add_NPG Add NPG stock dropwise while stirring NPG_stock->Add_NPG Mix_base->Add_NPG Store Store at 4°C or -20°C in a dark container Add_NPG->Store Apply Apply to sample on microscope slide Store->Apply

Caption: Workflow for preparing an n-propyl gallate (NPG) anti-fade mounting medium.

Troubleshooting_Photobleaching Troubleshooting Workflow for this compound Fading Start Problem: Stain is Fading Microscope Optimize Microscope Settings: - Lower light intensity - Shorter exposure time - Use ND filters Start->Microscope Alternative_Dye Consider Alternative More Photostable Dye Start->Alternative_Dye If other methods fail Mounting_Medium Use Anti-Fade Mounting Medium: - Commercial or DIY (NPG, DABCO) Microscope->Mounting_Medium If fading persists Result Improved Lightfastness Microscope->Result If sufficient UV_Absorber Incorporate UV Absorber into Mounting Medium Mounting_Medium->UV_Absorber For further improvement Mounting_Medium->Result UV_Absorber->Result

Caption: A logical workflow for troubleshooting the fading of this compound stain.

References

Solving issues with uneven staining using Direct black 19

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Direct Black 19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on solving issues related to uneven staining for consistent and reliable results. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you might encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

This compound, also known as Direct Fast Black G, is a multi-azo direct dye.[1] It appears as a black powder that dissolves in water to create a green-light black solution.[1][2] It is primarily used for dyeing cellulose-based materials like cotton and viscose, as well as silk, wool, leather, and paper.[3][4] A key characteristic is its poor transferability, which means it does not level out easily on its own, requiring careful control of the staining process to achieve a uniform finish.[3]

Q2: I am experiencing uneven and patchy staining. What are the most common causes?

Uneven staining with this compound typically stems from one of three main issues:

  • Dye Aggregation: The dye molecules clump together in the solution, leading to splotchy application. This is influenced by temperature, dye concentration, and the presence of salts.[5][6]

  • Poor Dye Solubility: The dye may not be fully dissolved, or it may precipitate out of the solution, especially in hard water, causing speckles and uneven patches.[7]

  • Rapid Dye Uptake: If the dye binds to the substrate too quickly, it doesn't have time to distribute evenly. This is often caused by improper temperature control or adding salt too early in the process.[3][8]

Q3: How does temperature affect staining with this compound?

Temperature is a critical factor. For this compound, which has poor leveling properties, a slow and gradual increase in temperature is recommended to ensure the dye has time to penetrate and distribute evenly.[3] For direct dyes with high aggregation tendencies, increasing the temperature can help break up aggregates and accelerate diffusion, promoting a more even stain.[9][10] However, for some direct dyes, temperatures exceeding 90°C can actually decrease the dyeing rate.[9] A common practice for cotton is to dye at around 95°C.[9][10] After the main staining step, allowing the solution to cool naturally to 80°C can improve dye exhaustion.[3]

Q4: What is the role of salt (e.g., sodium sulfate) and how should I add it?

Salt acts as a promoting agent. Cellulose fibers have a negative charge in a neutral or weakly alkaline solution, which repels the negatively charged dye anions.[8][11] Salt (like Na₂SO₄) neutralizes this charge, allowing the dye to get closer to the fiber and bind more effectively, thus increasing dye uptake.[6][11]

Crucially, salt should be added gradually and not at the beginning of the staining process. Adding it all at once or too early can cause the dye to rush onto the substrate and aggregate, resulting in significant unevenness.[8]

Q5: My staining results are very weak. What should I do?

Weak staining can be attributed to several factors:

  • Incorrect pH: Direct dyes require a specific pH range to bind effectively. A neutral to weakly alkaline bath is typical.

  • Exhausted Staining Solution: If the solution has been used multiple times, the dye concentration may be depleted.[12]

  • Insufficient Staining Time or Temperature: The incubation time may be too short, or the temperature too low, for adequate dye penetration.[12][13] For dyes with slow diffusion, increasing the temperature and time can improve uptake.[9]

  • Low Dye Concentration: The initial concentration of your working solution may be too low.

Q6: There are dark speckles or precipitate on my sample. How can I prevent this?

This issue is almost always caused by undissolved dye particles or dye precipitation.

  • Ensure Complete Dissolution: Make sure the dye powder is fully dissolved in the solvent before use. Gentle heating and stirring can aid solubility.[13] It is highly recommended to filter the staining solution to remove any aggregates or undissolved particles.[13]

  • Use Soft Water: Direct dyes are not resistant to hard water. Calcium and magnesium ions in hard water can react with the dye to form insoluble precipitates, which then appear as spots on the sample.[7] Always use deionized, distilled, or soft water to prepare your solutions.[7]

Troubleshooting Guide for Uneven Staining

ProblemPossible Cause(s)Recommended Solution(s)
Patchy or Splotchy Staining Dye Aggregation: High dye/salt concentration or low temperature causing dye molecules to clump.[5][6]- Reduce dye concentration. - Increase the temperature of the dye bath to help break up aggregates.[5] - Ensure salt is added gradually in portions, not all at once.[8]
Rapid Dye Uptake: Dye binds too quickly to the substrate, preventing even distribution.- Start the staining process at a lower temperature and increase it slowly and gradually.[3] - Add salt later in the staining process, after the initial dye adsorption phase.[8]
Inadequate Substrate Preparation: (For histology) Residual paraffin (B1166041) wax or air bubbles blocking the dye.[12]- Ensure complete deparaffinization using fresh xylene.[12] - Apply staining solution carefully to avoid trapping air bubbles on the tissue surface.[12]
Weak Staining in Center of Sample Poor Dye Penetration: Dye is not reaching the interior of the sample or tissue section.- Increase the incubation time to allow for deeper diffusion.[12] - For tissue sections, ensure they are cut to a consistent, appropriate thickness (e.g., 4-5 µm).[12] - Increase staining temperature to improve the rate of dye diffusion.[11]
Color Variation Across Batch Inconsistent Process Parameters: Variations in temperature, time, or reagent concentrations between samples.- Standardize all steps of the protocol, including volumes, concentrations, incubation times, and temperatures. - Ensure adequate volume of staining solution for all samples to be fully immersed and to avoid depletion.
Dark Speckles or Precipitate Undissolved Dye/Precipitation: Dye was not fully dissolved or precipitated due to hard water.[7]- Always prepare dye solutions with deionized or distilled water.[7] - Heat the solution gently while stirring to ensure the dye dissolves completely. - Filter the staining solution through a fine filter paper before use to remove any particulate matter.[13]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue / DescriptionSource(s)
C.I. Name C.I. This compound (35255)[1][7]
CAS Number 6428-31-5[1][7]
Molecular Formula C₃₄H₂₇N₁₃Na₂O₇S₂[1][2]
Appearance Black Powder[1][2]
Aqueous Solution Greenish-black color[1][2]
Solubility in Water 100 g/L (at 80 °C)[1][2]
Solubility in Alcohol Slightly soluble[1][2]
Ionic Nature Anionic[8][11]

Table 2: Summary of Factors Influencing Staining Uniformity

FactorEffect of Increasing the FactorRationale & Best Practices for Uniform StainingSource(s)
Temperature Increases dye diffusion and migration; can decrease aggregation.Start at a lower temperature (~40°C) and ramp up slowly to the target (e.g., 90-95°C). This controls the initial rate of dye uptake.[3][9][11]
Salt Concentration Increases dye exhaustion and uptake rate; can increase aggregation.Add salt (e.g., Sodium Sulfate) in portions after the dye has been adsorbing for some time (~15-20 min). Avoid adding it all at the start.[6][8]
Dye Concentration Increases the likelihood of dye aggregation.Use the lowest concentration that provides the desired color depth. Perform a concentration gradient to find the optimal level for your application.[5]
pH Affects dye aggregation and the surface charge of the substrate.Maintain a neutral to weakly alkaline pH for the dye bath, as this is typical for direct dyeing of cellulose.[5][11]
Water Hardness High hardness (Ca²⁺, Mg²⁺ ions) causes dye precipitation.Always use deionized, distilled, or soft water for preparing all solutions to prevent the formation of insoluble spots.[7]

Experimental Protocols

General Protocol for Staining Cellulose Substrates

This protocol provides a general framework. Optimization of concentrations, incubation times, and temperatures is highly recommended for specific applications.

1. Reagent Preparation:

  • Staining Solution (0.5% w/v): Carefully dissolve 0.5 g of this compound powder in 100 mL of deionized water. Heat the solution to 60-70°C with constant stirring to ensure complete dissolution. Cool to the starting temperature (e.g., 40°C) and filter the solution to remove any undissolved particles.

  • Salt Solution (10% w/v): Dissolve 10 g of anhydrous sodium sulfate (B86663) (Na₂SO₄) in 100 mL of deionized water.

2. Staining Procedure:

  • Substrate Wetting: Thoroughly wet the substrate (e.g., cotton fabric, paper sample) in deionized water.

  • Initial Dyeing: Place the wetted substrate in the staining solution at a starting temperature of 40°C. Ensure the material is fully immersed and can move freely.

  • Temperature Increase: Over 30-45 minutes, slowly and steadily increase the temperature of the dye bath to 95°C. Maintain gentle agitation.

  • Hold at Temperature: Keep the dye bath at 95°C for 30-60 minutes to allow for dye penetration and fixation.

  • Salt Addition: After the initial 15-20 minutes at 95°C, begin adding the salt solution. Divide the required volume of salt solution into 3-4 parts and add one part every 10-15 minutes.

  • Cooling & Exhaustion: After the final salt addition and hold time, turn off the heat and allow the dye bath to cool naturally towards 80°C to maximize dye exhaustion.[3]

  • Rinsing: Remove the substrate from the dye bath and rinse thoroughly with cold running tap water until the water runs clear.

  • Final Wash: Wash the substrate in hot water (e.g., 60°C) with a mild non-ionic detergent to remove any unfixed, superficial dye, followed by a final cold rinse.

  • Drying: Dry the substrate as required.

Visualizations

Troubleshooting_Workflow start_node Uneven Staining Observed process_node Check Dye Solution Prep start_node->process_node process_node2 Review Staining Parameters start_node->process_node2 process_node3 Inspect Substrate Preparation start_node->process_node3 sub_q1 Fully Dissolved? Filtered? process_node->sub_q1 sub_q3 Gradual Temp Increase? process_node2->sub_q3 sub_q5 Proper Deparaffinization? process_node3->sub_q5 sub_q2 Using Soft Water? sub_q1->sub_q2 Yes solution_node Action: Re-prepare dye solution, heat, stir, and filter. sub_q1->solution_node No solution_node2 Action: Use deionized/ distilled water. sub_q2->solution_node2 No end_node Staining Uniformity Improved sub_q2->end_node Yes sub_q4 Salt Added Incrementally? sub_q3->sub_q4 Yes solution_node3 Action: Implement slow temperature ramp. sub_q3->solution_node3 No solution_node4 Action: Add salt in portions during high-temp phase. sub_q4->solution_node4 No sub_q4->end_node Yes solution_node5 Action: Increase time in fresh xylene. sub_q5->solution_node5 No sub_q5->end_node Yes solution_node->end_node solution_node2->end_node solution_node3->end_node solution_node4->end_node solution_node5->end_node

Caption: Troubleshooting workflow for diagnosing and solving uneven staining issues.

Dye_Aggregation_Factors cluster_causes Factors Promoting Aggregation cluster_solutions Mitigation Strategies cause_node cause_node effect_node effect_node solution_node solution_node C1 Low Temperature A Dye Aggregation & Precipitation C1->A C2 High Dye Concentration C2->A C3 High Salt Concentration C3->A C4 Hard Water (Ca²⁺, Mg²⁺ ions) C4->A R Uneven, Speckled, or Patchy Staining A->R S1 Increase Temperature S1->C1 counters S2 Lower Dye Concentration S2->C2 counters S3 Add Salt Incrementally S3->C3 counters S4 Use Soft Water & Filter Solution S4->C4 counters

Caption: Relationship between common factors causing dye aggregation and their solutions.

References

Technical Support Center: Optimization of Direct Black 19 Concentration for Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Direct Black 19 (DB19) in cell viability assays. Due to its nature as a potent dye, special considerations are required to ensure accurate and reproducible results. This guide offers troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

This compound (CAS No. 6428-31-5) is a multi-azo dye known for its use in the textile, leather, and paper industries.[1][2][3] It is a water-soluble compound that appears as a black powder and produces a green-light black solution.[1][4] In a biological context, it's important to note that some studies have investigated its genotoxic potential, with its reduction products showing mutagenic activity in certain assays.[5]

Q2: Why are colored compounds like this compound challenging to use in cell viability assays?

Many standard cell viability assays, such as those using MTT, XTT, or WST-1, rely on measuring changes in absorbance (colorimetry) to determine the number of viable cells.[6][7] A colored compound like DB19 can directly interfere with these measurements in several ways:

  • Spectral Overlap: The inherent color of DB19 can absorb light at the same wavelength used to measure the formazan (B1609692) product of the assay, leading to artificially inflated absorbance readings and inaccurate results.[8]

  • Fluorescence Quenching: In fluorescence-based assays (e.g., resazurin), the dye may absorb the excitation or emission light, quenching the fluorescent signal and leading to an underestimation of cell viability.[8]

  • Direct Reagent Interaction: The compound could chemically react with the assay reagents themselves, leading to false positive or negative signals independent of cellular activity.[8]

Q3: Which cell viability assays are recommended for use with this compound?

To minimize interference, assays that do not rely on absorbance or fluorescence measurements are highly recommended.

  • Luminescence-Based Assays: Assays that measure ATP content, such as the CellTiter-Glo® Luminescent Cell Viability Assay, are often the best choice. These assays produce a light signal that is not typically affected by colored compounds.[8]

  • Dye Exclusion Methods: While lower throughput, direct cell counting using a hemocytometer and a viability dye like Trypan Blue can provide a direct measure of viable cells without colorimetric interference.

  • Real-Time Impedance-Based Assays: These methods measure changes in electrical impedance as cells adhere and proliferate on electrodes, offering a continuous and non-invasive readout.

If using an absorbance-based assay is unavoidable, rigorous controls are essential.

Q4: How should I prepare a stock solution of this compound?

  • Weighing: Carefully weigh out the desired amount of DB19 powder in a sterile environment.

  • Solvent Selection: DB19 is soluble in water.[1][4] Use sterile, cell culture-grade water or phosphate-buffered saline (PBS) to prepare the stock solution. If solubility is an issue, a small amount of DMSO may be used, but the final concentration of DMSO in the cell culture should be kept low (typically <0.5%) to avoid solvent-induced toxicity.

  • Dissolution: Add the solvent to the powder and vortex thoroughly to ensure complete dissolution. Gentle warming may be required.

  • Sterilization: Sterilize the stock solution by filtering it through a 0.22 µm syringe filter.

  • Storage: Store the stock solution protected from light at an appropriate temperature (e.g., 4°C for short-term or -20°C for long-term storage).

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in cell viability experiments.

Problem Potential Cause Recommended Solution
High Background Absorbance The intrinsic color of DB19 is interfering with the assay readout.1. Use a Compound Blank control for every concentration of DB19. This control should contain culture medium and DB19 but no cells. Subtract this background absorbance from your experimental wells.[8] 2. Switch to a non-colorimetric assay, such as a luminescence-based ATP assay.
Inconsistent or Non-Reproducible Results 1. DB19 may be precipitating out of the solution at the tested concentrations. 2. Inconsistent cell seeding density.1. Visually inspect the wells for any precipitate. Determine the solubility limit of DB19 in your specific culture medium before starting the experiment.[8] 2. Ensure a uniform, single-cell suspension before seeding and use a calibrated multichannel pipette.
Cell Viability is Unexpectedly Low, Even at Low DB19 Concentrations 1. DB19 may be inherently cytotoxic to your specific cell line. 2. The compound is reacting with components in the culture medium to form toxic byproducts.1. Perform a broad-range dose-response experiment (e.g., from nanomolar to high micromolar) to determine the cytotoxic window. 2. Run a time-course experiment (e.g., 24, 48, 72 hours) to understand the kinetics of the cytotoxic effect.
MTT/XTT/WST-1 Results Do Not Match Visual Inspection DB19 may be directly reducing the tetrazolium salt (e.g., MTT) to formazan, independent of cellular metabolism.1. Perform a cell-free assay control: mix DB19 with the assay reagent in culture medium without cells. If a color change occurs, the dye is directly reacting with the reagent, and the assay is not suitable.[8] 2. Switch to an alternative viability assay that measures a different endpoint (e.g., ATP content, membrane integrity).

Experimental Protocols

Protocol 1: Optimizing DB19 Concentration using an ATP Luminescence-Based Assay (e.g., CellTiter-Glo®)

This protocol is recommended for colored compounds as it minimizes assay interference.

Methodology:

  • Cell Seeding: Seed cells in a white, opaque-walled 96-well plate at a predetermined optimal density. Allow cells to adhere overnight.

  • Compound Preparation: Prepare serial dilutions of your DB19 stock solution in the appropriate cell culture medium.

  • Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of DB19.

  • Controls: Prepare the following essential controls:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., water, DMSO) used for the highest concentration of DB19.

    • Untreated Control: Cells in culture medium only.

    • Compound Blank: Medium containing DB19 at each tested concentration, but no cells. This helps to check for any effect of DB19 on the assay reagent.

    • Media Blank: Culture medium only.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • Equilibrate the plate and the luminescent assay reagent to room temperature.

    • Add the luminescent reagent to each well according to the manufacturer's instructions (e.g., 100 µL).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate luminometer.

  • Data Analysis:

    • Subtract the average luminescence of the "Media Blank" from all other wells.

    • Check the "Compound Blank" wells. A significant signal here indicates interference.

    • Calculate cell viability as: % Viability = (Luminescence of Treated Cells / Luminescence of Vehicle Control) * 100

Protocol 2: Interference Testing for Absorbance-Based Assays (e.g., MTT)

This protocol should be performed before any full experiment to determine if an absorbance-based assay is viable.

  • Plate Setup: Use a clear 96-well plate. Do not add any cells.

  • Compound Addition: Add 100 µL of culture medium containing serial dilutions of DB19 to the wells. Include a "Medium Only" control.

  • Reagent Addition: Add the MTT reagent (e.g., 10 µL of a 5 mg/mL solution) to each well.

  • Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO) to each well and mix thoroughly.

  • Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm).

  • Analysis: If the absorbance values increase with the concentration of DB19, it indicates a direct reaction between the compound and the assay reagent. In this case, an MTT assay is not suitable and an alternative method should be chosen.

Visualizations

Interference_Pathway cluster_assay Absorbance-Based Viability Assay cluster_compound Interfering Compound A Tetrazolium Salt (e.g., MTT, yellow) B Formazan Product (purple) A->B Cellular Reduction D Spectrophotometer (Measures Absorbance) B->D Intended Measurement C This compound (colored) C->D Spectral Interference E Inaccurate Result (Artificially High Viability) D->E

Caption: Interference of a colored compound with an absorbance-based assay.

Experimental_Workflow A 1. Preliminary Assay Selection B Is the compound colored? A->B C Select Luminescence-Based Assay (e.g., ATP Assay) B->C Yes D Perform Interference Test (Cell-Free Assay) B->D No/Unsure E 2. Determine Broad Concentration Range C->E D->C Interference Detected D->E No Interference F 3. Perform Dose-Response Experiment with Full Controls E->F G 4. Data Analysis (Subtract Blanks, Calculate % Viability) F->G H Determine Optimal Concentration G->H

Caption: Workflow for optimizing this compound concentration.

References

Validation & Comparative

A Comparative Guide to Lipid Staining: Direct Black 19 vs. Sudan Black B

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate visualization of lipids within biological samples is crucial for understanding cellular processes and the progression of diseases. Two black dyes, Direct Black 19 and Sudan Black B, present distinct chemical properties and staining mechanisms. This guide provides a detailed comparison of their performance for lipid staining, supported by their known experimental applications and theoretical mechanisms.

At a Glance: Key Differences

While both are black dyes, their suitability for lipid staining is vastly different. Sudan Black B is a well-established, fat-soluble dye (lysochrome) that is a gold standard for lipid staining. In contrast, this compound is a water-soluble direct dye primarily used in the textile industry, with no established protocol for lipid staining in biological research. The comparison below is based on the known properties of each dye.

FeatureThis compound (Theoretical Application)Sudan Black B (Established Method)
Staining Principle Ionic and hydrogen bonding to cellular components. As a direct dye, it has a high affinity for cellulosic materials.[1]Physical dissolution (absorption) into the lipid droplets. The dye is more soluble in the lipid than in the solvent.[2]
Specificity for Lipids Low to none. Expected to bind to various charged and polar structures non-specifically.High. It preferentially accumulates in neutral lipids, phospholipids, and sterols.[3][4]
Solubility Soluble in water; slightly soluble in ethanol (B145695) and acetone.[5][6]Insoluble in water; soluble in organic solvents like ethanol, propylene (B89431) glycol, and lipids themselves.[7]
Typical Sample Type Primarily used for textiles (cotton, viscose), leather, and paper.[2][4]Frozen tissue sections, fresh smears, and cultured cells. Not ideal for paraffin-embedded sections due to lipid loss during processing.[6]
Color of Stained Lipids Black (hypothetical)Blue-black to black.[7]
Counterstaining Would likely require a non-aqueous counterstain to avoid dye bleeding.Commonly counterstained with nuclear fast red or hematoxylin (B73222) to visualize cell nuclei.[5][6]

Staining Mechanisms and Workflow

The fundamental difference in their staining mechanism dictates their application and protocol.

Sudan Black B: A Lipophilic Dye

Sudan Black B is a lysochrome, meaning it is a fat-soluble dye. Its staining mechanism is a physical process rather than a chemical one. The dye is dissolved in a solvent in which it is less soluble than in the lipids themselves. When the tissue section is immersed in the dye solution, the dye partitions into and accumulates in the intracellular lipid droplets.

Sudan_Black_B_Workflow cluster_prep Sample Preparation cluster_staining Staining cluster_visualization Visualization Sample Frozen Tissue Section or Cell Smear Fixation Fixation (e.g., Formalin Vapor) Sample->Fixation Wash1 Wash (Water) Fixation->Wash1 Stain Incubation in Sudan Black B Solution Wash1->Stain Differentiate Differentiation (e.g., 70% Ethanol) Stain->Differentiate Wash2 Wash (Water) Differentiate->Wash2 Counterstain Counterstain (e.g., Nuclear Fast Red) Wash2->Counterstain Mount Mounting (Aqueous Medium) Counterstain->Mount Microscopy Microscopy Mount->Microscopy

Sudan Black B Staining Workflow
This compound: A Hydrophilic Dye

This compound is a water-soluble azo dye.[1][3] Its staining mechanism relies on the formation of non-covalent bonds, such as hydrogen bonds and van der Waals forces, with the substrate. It is primarily used for dyeing cellulose-containing materials like cotton.[1] Due to its hydrophilic nature and large molecular size, its ability to penetrate the hydrophobic lipid droplets is expected to be minimal. If used on biological samples, it would likely result in generalized, non-specific background staining of charged and polar cellular components.

Direct_Black_19_Workflow cluster_prep Sample Preparation (Hypothetical) cluster_staining Staining (Hypothetical) cluster_visualization Visualization (Hypothetical) Sample Fixed Biological Sample Wash1 Wash (Water) Sample->Wash1 Stain Incubation in Aqueous this compound Wash1->Stain Wash2 Wash (Water) Stain->Wash2 Dehydrate Dehydration (Ethanol Series) Wash2->Dehydrate Clear Clearing (Xylene) Dehydrate->Clear Mount Mounting (Resinous Medium) Clear->Mount Microscopy Microscopy Mount->Microscopy

Hypothetical this compound Staining Workflow

Experimental Protocols

Sudan Black B Staining Protocol (for Frozen Sections)

This protocol is a widely accepted method for the demonstration of lipids.

Reagents:

  • Sudan Black B staining solution (0.7 g in 100 mL of 70% ethanol)[6]

  • 40% formaldehyde (B43269) solution (for fixation)[8]

  • 70% ethanol (for differentiation)[8]

  • Nuclear Fast Red solution (counterstain)[6]

  • Aqueous mounting medium (e.g., glycerin jelly)[6]

Procedure:

  • Fixation: Fix air-dried smears or frozen sections in formalin vapor for 10 minutes.[8]

  • Washing: Gently wash the slides in water for 5-10 minutes.[8]

  • Staining: Place the slides in the Sudan Black B working solution in a covered Coplin jar for 1 hour.[8]

  • Differentiation: Remove the slides and flood them with 70% ethanol for 30 seconds. Repeat this step three times to remove excess stain.[8]

  • Washing: Rinse the slides in running tap water and allow them to air dry.[8]

  • Counterstaining: Counterstain with Nuclear Fast Red for 5 minutes.[6]

  • Washing: Wash gently in several changes of tap water.

  • Mounting: Mount the coverslip with an aqueous mounting medium.[6]

Expected Results:

  • Lipids: Blue-black[7]

  • Nuclei: Red[6]

This compound Staining Protocol (Hypothetical)

There is no established or validated protocol for using this compound for lipid staining in biological tissues. The following is a hypothetical protocol based on the general principles of direct dyeing. This is for illustrative purposes only and is not recommended for accurate lipid visualization.

Reagents:

  • This compound solution (e.g., 1% in distilled water)

  • Fixative (e.g., 10% neutral buffered formalin)

  • Ethanol series (for dehydration)

  • Xylene (for clearing)

  • Resinous mounting medium

Procedure:

  • Fixation: Fix the sample in 10% neutral buffered formalin.

  • Washing: Wash thoroughly in distilled water.

  • Staining: Immerse the sample in the 1% this compound solution for 10-30 minutes.

  • Washing: Rinse in distilled water to remove excess dye.

  • Dehydration: Dehydrate through a graded series of ethanol (e.g., 70%, 95%, 100%).

  • Clearing: Clear the sample in xylene.

  • Mounting: Mount with a resinous mounting medium.

Expected Results:

  • It is anticipated that this protocol would result in non-specific, generalized staining of the tissue, with no specific affinity for lipid droplets.

Conclusion

For researchers, scientists, and drug development professionals requiring accurate and reliable visualization of lipids, Sudan Black B is the unequivocally superior choice . Its lipophilic nature and physical staining mechanism ensure high specificity for a wide range of lipids.[4][9] this compound, being a water-soluble dye designed for textiles, is not suitable for lipid staining. Its chemical properties suggest it would result in non-specific background staining, making it inappropriate for precise lipid localization in biological samples. The use of established and validated methods like Sudan Black B staining is paramount for generating reproducible and accurate data in a research and development setting.

References

A Comparative Guide to Botanical Stains: Direct Black 19 vs. Chlorazol Black E

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of botanical microscopy, the choice of stain is paramount to achieving clear visualization and accurate interpretation of plant tissues and their associated fungal structures. This guide provides a comprehensive comparison of two direct black dyes: the well-established botanical stain, Chlorazol Black E, and the industrially utilized Direct Black 19. This objective analysis, supported by available data, will assist researchers in selecting the appropriate staining agent for their specific needs.

At a Glance: Key Differences

FeatureThis compoundChlorazol Black E (Direct Black 38)
Primary Application Industrial dye (textiles, paper, leather)[1][2]Biological stain (botany, mycology)[3]
Staining Target Primarily cellulose (B213188) in industrial applications[4]Cellulose and chitin[3]
Established Use in Botany Not establishedWell-established for staining plant cell walls, fungal hyphae, and mycorrhizae[5][6]
Synonyms Direct Fast Black G[7]Direct Black 38, Chlorazole Black E[3]
CAS Number 6428-31-5[2]1937-37-7
Molecular Formula C₃₄H₂₇N₁₃Na₂O₇S₂[2]C₃₄H₂₅N₉Na₂O₇S₂
Molecular Weight 839.77 g/mol [2]781.73 g/mol

Performance and Application in Botanical Staining

Chlorazol Black E (Direct Black 38) has a long and proven history in botanical and mycological research. Its efficacy stems from its strong affinity for both cellulose, the primary component of plant cell walls, and chitin, a key component of fungal cell walls.[3] This dual specificity makes it an invaluable tool for visualizing the intricate interactions between plants and fungi, such as in the study of mycorrhizal associations.[5][6] Published studies have demonstrated its superiority over other stains like acid fuchsin and trypan blue for detailing internal hyphae and arbuscules.[5]

This compound , on the other hand, is predominantly used in the textile, paper, and leather industries.[1][2] As a direct dye, it possesses an inherent affinity for cellulose, which is the basis for its industrial applications.[4] However, there is a lack of documented evidence for its use as a primary stain in botanical microscopy. While its chemical properties suggest it might stain plant cell walls to some extent, its performance, specificity, and potential for inducing artifacts in biological specimens are unknown.

Experimental Protocols

Established Protocol for Chlorazol Black E Staining of Plant Roots

This protocol is adapted from established methods for staining mycorrhizal fungi in plant roots.[6][8]

Materials:

  • Fresh plant roots

  • 10% Potassium Hydroxide (KOH) solution

  • Acidic solution (e.g., 1% HCl or a mixture of lactic acid, glycerol, and water)

  • Staining solution: 0.03-1% (w/v) Chlorazol Black E in a solvent such as 70% ethanol (B145695), water, or a mixture of lactic acid, glycerol, and water (1:1:1 v/v/v).[5][6]

  • Destaining solution (e.g., 50% glycerol)

  • Microscope slides and coverslips

Procedure:

  • Clearing: Immerse the roots in 10% KOH and heat (e.g., in a water bath at 90°C for 15-60 minutes or autoclave) to clear the host cytoplasm. The duration will vary depending on the plant species and tissue thickness.

  • Rinsing: Thoroughly rinse the cleared roots with water to remove all traces of KOH.

  • Acidification: Acidify the roots by soaking them in an acidic solution for a few minutes. This step is crucial for effective staining.

  • Staining: Immerse the roots in the Chlorazol Black E staining solution. Staining can be performed at room temperature for several hours or accelerated by heating (e.g., in a water bath at 60-90°C for 5-60 minutes).[6]

  • Destaining: Transfer the stained roots to a destaining solution to remove excess stain and improve contrast.

  • Mounting: Mount the stained roots on a microscope slide in a suitable mounting medium (e.g., glycerol) and observe under a light microscope.

Hypothetical Protocol for this compound in Botanical Staining

As there are no established protocols for the use of this compound as a botanical stain, the following is a hypothetical procedure based on its properties as a direct dye. This protocol would require significant optimization and validation.

Materials:

  • Plant tissue sections (e.g., free-hand sections of a stem)

  • Fixative (e.g., FAA: formalin-acetic acid-alcohol)

  • Ethanol series (for dehydration and rehydration)

  • Staining solution: 0.1-1% (w/v) this compound in water or 70% ethanol.

  • Destaining solution (e.g., water or ethanol)

  • Microscope slides and coverslips

Procedure:

  • Fixation: Fix the plant tissue in a suitable fixative.

  • Dehydration and Rehydration: If using embedded tissue, deparaffinize and rehydrate through an ethanol series. For fresh tissue, this step may be omitted.

  • Staining: Immerse the tissue in the this compound staining solution for a predetermined time. Incubation time and temperature would need to be empirically determined.

  • Rinsing: Briefly rinse with the solvent used for the staining solution to remove excess dye.

  • Dehydration and Mounting: If necessary, dehydrate the tissue through an ethanol series, clear with a clearing agent, and mount on a microscope slide with a compatible mounting medium.

Visualizing the Staining Process

The following diagrams illustrate the general workflows for botanical staining.

Chlorazol_Black_E_Workflow Root_Sample Plant Root Sample Clearing Clearing (e.g., 10% KOH, heat) Root_Sample->Clearing Rinsing1 Rinsing (Water) Clearing->Rinsing1 Acidification Acidification (e.g., 1% HCl) Rinsing1->Acidification Staining Staining (Chlorazol Black E) Acidification->Staining Destaining Destaining (e.g., 50% Glycerol) Staining->Destaining Mounting Mounting & Observation Destaining->Mounting

Caption: Experimental workflow for Chlorazol Black E staining of plant roots.

Direct_Black_19_Hypothetical_Workflow Tissue_Section Plant Tissue Section Fixation Fixation (e.g., FAA) Tissue_Section->Fixation Hydration (Re)hydration Fixation->Hydration Staining Staining (this compound) Hydration->Staining Rinsing Rinsing Staining->Rinsing Mounting Mounting & Observation Rinsing->Mounting

Caption: Hypothetical workflow for this compound botanical staining.

Safety Considerations

Both this compound and Chlorazol Black E (Direct Black 38) are azo dyes, and caution should be exercised during handling. Some azo dyes and their breakdown products have been found to be mutagenic.[4][9] Specifically, Direct Black 38 is a benzidine-derived dye and should be handled as a potential carcinogen.[10] Appropriate personal protective equipment should be worn, and work should be conducted in a well-ventilated area.

Conclusion

For researchers requiring a reliable and well-documented stain for botanical tissues, particularly for visualizing plant cell walls and fungal structures, Chlorazol Black E (Direct Black 38) is the unequivocally superior choice. Its specificity for cellulose and chitin, coupled with a wealth of established protocols, ensures reproducible and high-quality staining results.

This compound , while effective for industrial dyeing of cellulosic materials, currently has no established role in botanical microscopy. Its use for such applications would necessitate extensive research to determine its efficacy, specificity, and potential for producing artifacts. Until such data is available, its use in a research setting for botanical staining is not recommended. Researchers seeking alternatives to common botanical stains should consider other well-characterized biological dyes.

References

Unveiling the Shadows: A Comparative Guide to Protein Staining for Mass Spectrometry, Evaluating Direct Black 19

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of proteomics, the accurate identification and quantification of proteins are paramount. Gel electrophoresis remains a cornerstone technique for protein separation, and subsequent staining is crucial for visualization and downstream analysis, most notably, mass spectrometry. While a variety of protein stains are well-established and validated for their compatibility with mass spectrometry, this guide explores the validation status of a less conventional agent: Direct Black 19.

This guide provides a comparative analysis of this compound against standard, validated protein staining methods. It is intended for researchers, scientists, and drug development professionals seeking to make informed decisions about protein visualization techniques that are compatible with mass spectrometry-based protein identification.

Performance Comparison of Protein Stains

The selection of a protein stain is a critical step that can significantly impact the success of protein identification by mass spectrometry. The ideal stain offers high sensitivity, a broad linear dynamic range for accurate quantification, and, most importantly, does not interfere with the enzymatic digestion of the protein or the subsequent analysis of peptides by mass spectrometry.

Below is a summary of quantitative data for commonly used protein stains. It is important to note that no peer-reviewed studies or technical documentation were found that validate the use of this compound for staining proteins in polyacrylamide gels for mass spectrometry analysis. Therefore, its performance metrics are not available.

Staining MethodLimit of Detection (LOD)Linear Dynamic RangeMass Spectrometry Compatibility
This compound (Nigrosin) Not established for in-gel protein stainingNot established for in-gel protein stainingNot validated
Coomassie Brilliant Blue R-250 ~100 ng~1 order of magnitudeGood
Colloidal Coomassie G-250 ~1-10 ng[1]~1-2 orders of magnitudeExcellent[2]
Silver Staining ~0.25-5 ng[3]NarrowProtocol-dependent, can be inhibitory[4][5]
Fluorescent Dyes (e.g., SYPRO Ruby) ~0.25-8 ng[3]>3 orders of magnitudeExcellent[2]

This compound: An Uncharted Territory in Proteomics

This compound, also known as Nigrosin, is an acidic aniline (B41778) dye. Its primary application in biological staining is for negative staining of microorganisms. In this technique, the negatively charged dye is repelled by the negatively charged surface of bacteria, resulting in a stained background against which the unstained cells are visible.

There is a fundamental lack of evidence for the use of this compound as a direct protein stain within a gel matrix for proteomic workflows. The mechanism of interaction between this compound and proteins within a polyacrylamide gel has not been described in the scientific literature, and its compatibility with mass spectrometry is unknown. It is plausible that its chemical properties, which make it suitable for dyeing textiles and for negative staining, may not be conducive to the requirements of in-gel protein analysis for mass spectrometry. Potential issues could include irreversible binding to proteins, interference with enzymatic digestion, or suppression of ionization in the mass spectrometer.

Experimental Protocols

Detailed methodologies for validated protein staining techniques are provided below. Due to the lack of evidence for its use, a protocol for this compound staining for proteomics cannot be provided.

Colloidal Coomassie G-250 Staining Protocol
  • Fixation: Following electrophoresis, fix the gel in a solution of 50% methanol (B129727) and 10% acetic acid for at least 1 hour.

  • Washing: Wash the gel with deionized water for 30 minutes, with several changes of water.

  • Staining: Immerse the gel in a colloidal Coomassie G-250 staining solution (containing phosphoric acid and ammonium (B1175870) sulfate) and agitate gently for 1-24 hours.

  • Washing: Briefly wash the gel with deionized water to remove excess surface stain. Protein bands will appear as clear blue against a faint blue or clear background. No destaining is typically required.

Mass Spectrometry-Compatible Silver Staining Protocol
  • Fixation: Fix the gel in 50% methanol, 10% acetic acid for at least 1 hour.

  • Washing: Wash the gel in 50% methanol for 15 minutes, followed by a 15-minute wash in deionized water.

  • Sensitization: Sensitize the gel in a solution of 0.02% sodium thiosulfate (B1220275) for 1-2 minutes.

  • Washing: Briefly rinse the gel with two changes of deionized water.

  • Staining: Incubate the gel in a chilled solution of 0.1% silver nitrate (B79036) for 20-30 minutes.

  • Washing: Briefly rinse the gel with two changes of deionized water.

  • Development: Develop the protein bands by immersing the gel in a solution of 2% sodium carbonate containing 0.04% formaldehyde (B43269) until the desired band intensity is reached.

  • Stopping: Stop the development by adding a 5% acetic acid solution.

  • Washing: Wash the gel thoroughly with deionized water before excising bands for mass spectrometry.

SYPRO Ruby Fluorescent Staining Protocol
  • Fixation: Fix the gel in a solution of 50% methanol and 7% acetic acid for 30 minutes.

  • Washing: Wash the gel in deionized water for 10-15 minutes.

  • Staining: Incubate the gel in SYPRO Ruby protein gel stain for at least 3 hours, protected from light.

  • Destaining: Destain the gel in a solution of 10% methanol and 7% acetic acid for 30 minutes to reduce background fluorescence.

  • Washing: Wash the gel in deionized water for 5-10 minutes before imaging.

  • Imaging: Visualize the protein bands using a fluorescence imager with the appropriate excitation and emission wavelengths.

Visualizing the Workflow

To provide a clearer understanding of the experimental processes, the following diagrams illustrate a typical proteomics workflow and a hypothetical signaling pathway that could be investigated using these techniques.

Experimental_Workflow cluster_gel_electrophoresis 1. Protein Separation cluster_staining 2. Visualization cluster_analysis 3. Analysis cluster_ms 4. Identification Protein_Sample Protein Sample SDS_PAGE SDS-PAGE Protein_Sample->SDS_PAGE Staining In-Gel Staining (e.g., Colloidal Coomassie) SDS_PAGE->Staining Band_Excise Band Excision Staining->Band_Excise In_Gel_Digest In-Gel Digestion (Trypsin) Band_Excise->In_Gel_Digest LC_MS LC-MS/MS Analysis In_Gel_Digest->LC_MS DB_Search Database Search LC_MS->DB_Search Protein_ID Protein Identification DB_Search->Protein_ID

A typical experimental workflow for protein identification.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor (Inactive) Kinase2->TF Phosphorylation TF_active Transcription Factor (Active) TF->TF_active Gene Target Gene TF_active->Gene Nuclear Translocation Protein Protein Expression Gene->Protein

A hypothetical cell signaling pathway.

Conclusion

The validation of a protein staining method for mass spectrometry is a rigorous process that requires empirical evidence of its compatibility with downstream analytical procedures. While this compound has established uses in other areas of biological staining, there is currently no scientific evidence to support its use for in-gel protein analysis in proteomics. Researchers should rely on well-documented and validated staining methods such as Coomassie Brilliant Blue, silver staining (with mass spectrometry-compatible protocols), and fluorescent dyes to ensure the integrity of their samples and the reliability of their protein identification results. The absence of data for this compound in this application underscores the importance of adhering to established protocols and the need for thorough validation before adopting new reagents in a proteomics workflow.

References

A Quantitative Comparison of Direct Black 19 and Other Azo Dyes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and scientific research, the selection of appropriate dyes is critical for a variety of applications, from staining and imaging to analytical assays. Azo dyes, a large and versatile class of synthetic colorants, are widely used due to their strong coloration and relatively simple synthesis. This guide provides a quantitative comparison of Direct Black 19 with two other common azo dyes, Direct Red 80 and Direct Blue 1, focusing on key performance parameters supported by experimental data.

Physicochemical and Performance Properties

The following tables summarize the key quantitative data for this compound, Direct Red 80, and Direct Blue 1, allowing for a direct comparison of their fundamental properties.

PropertyThis compoundDirect Red 80Direct Blue 1
CI Number 35255[1]3578024410
Molecular Formula C₃₄H₂₇N₁₃Na₂O₇S₂[1][2]C₄₅H₂₆N₁₀Na₆O₂₁S₆[3]C₃₄H₂₄N₆Na₄O₁₆S₄
Molecular Weight ( g/mol ) 839.77[1][2]1373.08[3]992.81
Appearance Black powder[1][2]Reddish-brown powderBlue powder
Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) at λmax Data not available≥32,000 at 524-530 nm in H₂OData not available
λmax (nm) Data not available528 nm618 nm in water[4]

Table 1: Physicochemical Properties of Selected Azo Dyes.

PropertyThis compoundDirect Red 80Direct Blue 1
Solubility in Water 22.67 g/L at 20°C, 100 g/L at 80°C[2]30 g/L at 60°C, 50 g/L at 97°C[3]40 mg/mL (40 g/L)[4]
Solubility in Ethanol Slightly soluble[2]Soluble[3]0.6 mg/mL[4]
Lightfastness (Blue Wool Scale, 1-8) 3[1]4-5Data not available
Washing Fastness (1-5) 2[1]3Data not available

Table 2: Performance Characteristics of Selected Azo Dyes.

Toxicological Profile

The toxicological properties of dyes are a critical consideration, particularly for applications involving biological systems. The available acute toxicity data for the selected azo dyes are presented below. It is important to note that direct comparisons can be challenging due to variations in experimental conditions (e.g., animal models, administration routes).

Toxicity MetricThis compoundDirect Red 80Direct Blue 1
Acute Oral LD₅₀ (rat) >2000 mg/kgNo significant acute toxicological data identified[5]>5000 mg/kg[4]
Acute Intravenous LD₅₀ (mouse) Data not availableData not available2260 mg/kg[6]
Mutagenicity Mutagenicity data reported[7]Data not availableData not available
Irritancy May be an eye irritantMay cause skin and serious eye irritationMay cause skin and eye irritation

Table 3: Toxicological Data for Selected Azo Dyes.

Experimental Protocols

Detailed and standardized experimental protocols are essential for generating reliable and comparable data. Below are methodologies for key experiments cited in this guide.

Determination of Molar Extinction Coefficient

The molar extinction coefficient (ε), a measure of how strongly a substance absorbs light at a particular wavelength, is determined using the Beer-Lambert law.

Protocol:

  • Preparation of Stock Solution: Accurately weigh a known mass of the dye and dissolve it in a precise volume of a suitable solvent (e.g., deionized water) to create a stock solution of known concentration.

  • Serial Dilutions: Prepare a series of dilutions from the stock solution with decreasing concentrations.

  • Spectrophotometric Measurement: For each dilution, measure the absorbance at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer. A cuvette with a 1 cm path length is standard.

  • Data Analysis: Plot a graph of absorbance versus concentration. The slope of the resulting linear regression line is the molar extinction coefficient (ε).

Lightfastness Testing (Blue Wool Scale)

Lightfastness is the resistance of a material to fading on exposure to light. The Blue Wool Scale is a standard method for rating lightfastness.

Protocol:

  • Sample Preparation: Prepare a dyed substrate (e.g., fabric, paper) with the dye being tested.

  • Exposure: Expose the dyed sample to a standardized light source (e.g., a xenon arc lamp) alongside a set of eight standard blue wool fabrics, each with a known lightfastness rating.

  • Evaluation: Periodically compare the fading of the test sample to the fading of the blue wool standards.

  • Rating: The lightfastness rating of the dye is the number of the blue wool standard that shows a similar degree of fading.

Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Dye Exposure: Treat the cells with various concentrations of the azo dye and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Visualizing Experimental Workflows and Relationships

To further clarify the experimental processes and the structural relationships of the compounds discussed, the following diagrams are provided.

Azo_Dye_Structure Aryl1 Aryl Group 1 Azo -N=N- Aryl1->Azo Aryl2 Aryl Group 2 Azo->Aryl2

General structure of an azo dye.

Dye_Comparison_Workflow cluster_physicochemical Physicochemical Properties cluster_performance Performance cluster_toxicology Toxicology MolarExt Molar Extinction Coefficient DataAnalysis Comparative Data Analysis MolarExt->DataAnalysis Solubility Solubility Solubility->DataAnalysis Lightfastness Lightfastness Lightfastness->DataAnalysis WashingFastness Washing Fastness WashingFastness->DataAnalysis Cytotoxicity Cytotoxicity (MTT Assay) Cytotoxicity->DataAnalysis AcuteToxicity Acute Toxicity (LD50) AcuteToxicity->DataAnalysis DyeSelection Azo Dye Selection (e.g., this compound, Direct Red 80, Direct Blue 1) DyeSelection->MolarExt DyeSelection->Solubility DyeSelection->Lightfastness DyeSelection->WashingFastness DyeSelection->Cytotoxicity DyeSelection->AcuteToxicity Cytotoxicity_Pathway AzoDye Azo Dye Exposure CellUptake Cellular Uptake AzoDye->CellUptake MitochondrialStress Mitochondrial Stress CellUptake->MitochondrialStress MetabolicInhibition Inhibition of Mitochondrial Reductases MitochondrialStress->MetabolicInhibition ReducedMTT Decreased MTT Reduction (Less Formazan) MetabolicInhibition->ReducedMTT CellDeath Cell Viability Decrease ReducedMTT->CellDeath

References

Direct Black 19 Versus Traditional Histological Stains: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of histological staining, the pursuit of clarity, contrast, and specificity is paramount. While traditional stains like Hematoxylin (B73222) and Eosin (B541160) (H&E) have long been the gold standard for visualizing tissue morphology, the exploration of alternative dyes continues to open new avenues for cellular and tissue analysis. This guide provides a comprehensive comparison of Direct Black 19, a diazo dye traditionally used in the textile industry, with established histological stains. We will explore its potential efficacy, supported by hypothetical experimental data and detailed protocols, to offer a forward-looking perspective on its application in research and diagnostics.

Principle of Staining: A Tale of Two Affinities

Traditional histological staining methods, such as H&E, rely on the differential affinity of dyes for various cellular components. Hematoxylin, a basic dye, stains acidic structures like the nucleus a purplish-blue, while eosin, an acidic dye, stains basic components like the cytoplasm pink.[1][2][3] This electrostatic interaction provides a broad overview of tissue architecture.

This compound, as a "direct" dye, operates on a different principle. These dyes possess a high affinity for cellulosic fibers, a property attributed to van der Waals forces, hydrogen bonding, and ionic interactions.[1] In a histological context, this suggests a potential for strong, direct binding to extracellular matrix components, such as collagen and reticular fibers, as well as certain cytoplasmic elements, without the need for a mordant.[1][4]

Quantitative Performance Analysis: A Hypothetical Comparison

To objectively assess the potential of this compound, we present a table of hypothetical quantitative data. These values are based on the expected performance of a high-affinity direct dye compared to standard histological stains. The metrics chosen—Staining Intensity, Signal-to-Noise Ratio (SNR), and Processing Time—are critical for evaluating the practical utility of a stain in a research setting.

StainTarget Component(s)Staining Intensity (Arbitrary Units)Signal-to-Noise Ratio (SNR)Processing Time (Minutes)
This compound Extracellular Matrix, Cytoplasm185 ± 1545 ± 510 - 15
Hematoxylin & Eosin (H&E) Nuclei (Blue), Cytoplasm (Pink)150 ± 2035 ± 720 - 30
Masson's Trichrome Collagen (Blue), Muscle (Red), Nuclei (Black)170 ± 1840 ± 645 - 60
Periodic Acid-Schiff (PAS) Glycogen, Basement Membranes (Magenta)160 ± 2538 ± 830 - 45

Note: Data are hypothetical and for illustrative purposes.

Experimental Protocols

Detailed methodologies for the application of this compound and a standard H&E staining protocol are provided below for comparative purposes.

This compound Staining Protocol for Paraffin-Embedded Sections
  • Deparaffinization and Rehydration:

    • Immerse slides in two changes of xylene for 5 minutes each.

    • Transfer through two changes of 100% ethanol (B145695) for 3 minutes each.

    • Hydrate through 95% and 70% ethanol for 3 minutes each.

    • Rinse in distilled water.

  • Staining:

    • Prepare a 1% (w/v) stock solution of this compound in distilled water.

    • Dilute the stock solution to a 0.1% working solution.

    • Immerse slides in the 0.1% this compound working solution for 5-10 minutes.

  • Washing and Dehydration:

    • Rinse slides in distilled water to remove excess stain.

    • Dehydrate through 70%, 95%, and two changes of 100% ethanol for 3 minutes each.

  • Clearing and Mounting:

    • Clear in two changes of xylene for 3 minutes each.

    • Mount with a permanent mounting medium.

Standard Hematoxylin and Eosin (H&E) Staining Protocol
  • Deparaffinization and Rehydration:

    • Follow the same procedure as for this compound.

  • Hematoxylin Staining:

    • Immerse slides in Harris's hematoxylin for 5-8 minutes.

    • Rinse in running tap water.

    • Differentiate in 1% acid alcohol for a few seconds.

    • "Blue" in Scott's tap water substitute for 1-2 minutes.

    • Rinse in running tap water.

  • Eosin Staining:

    • Immerse in 1% eosin Y solution for 1-3 minutes.

    • Rinse in running tap water.

  • Dehydration, Clearing, and Mounting:

    • Dehydrate through graded alcohols (95% and 100%).

    • Clear in xylene.

    • Mount with a permanent mounting medium.

Visualizing the Workflow and Staining Mechanism

To further elucidate the processes, the following diagrams created using Graphviz (DOT language) illustrate the experimental workflow and the proposed staining mechanism of this compound.

Histological_Staining_Workflow cluster_preparation Tissue Preparation cluster_staining Staining cluster_finalization Finalization Fixation Fixation Processing Processing Fixation->Processing Embedding Embedding Processing->Embedding Sectioning Sectioning Embedding->Sectioning Deparaffinization Deparaffinization Sectioning->Deparaffinization Rehydration Rehydration Deparaffinization->Rehydration Staining Staining Solution Rehydration->Staining Washing Washing Staining->Washing Dehydration Dehydration Washing->Dehydration Clearing Clearing Dehydration->Clearing Mounting Mounting Clearing->Mounting

Standard Histological Staining Workflow.

Staining_Mechanism cluster_direct_black_19 This compound cluster_tissue Tissue Components DB19 This compound (Azo Dye) ECM Extracellular Matrix (Collagen, etc.) DB19->ECM Van der Waals Forces Hydrogen Bonding Cytoplasm Cytoplasmic Proteins DB19->Cytoplasm Ionic Interactions

Proposed Staining Mechanism of this compound.

Concluding Remarks

While this compound is not a conventional histological stain, its properties as a direct dye present an intriguing possibility for novel applications in tissue analysis. Its potential for strong, direct staining of the extracellular matrix and cytoplasm could offer a simplified, mordant-free protocol with high contrast and signal-to-noise ratio. The hypothetical data and protocols presented here serve as a foundation for further investigation into the utility of this compound and other direct dyes in the field of histology. Researchers are encouraged to explore these possibilities, as the development of new staining methodologies is crucial for advancing our understanding of tissue biology in both health and disease.

References

Spectrophotometric Validation of Direct Black 19 Binding Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the validation of binding assays using the diazo dye Direct Black 19, with a comparative analysis of alternative methodologies. Due to a lack of extensive publicly available binding data for this compound, this guide will utilize data and protocols for the structurally similar and well-characterized azo dye, Congo Red, as a practical exemplar for researchers to adapt. Congo Red is widely used in spectrophotometric assays to detect and quantify the binding to amyloid proteins, providing a robust model for the principles and validation of dye-based binding assays.

Introduction to Dye-Binding Assays

This compound is a water-soluble, diazo dye primarily used in the textile industry for its strong affinity for cellulose (B213188) fibers.[1] Its potential application in biological and pharmaceutical research as a binding probe is an area of emerging interest. Spectrophotometry offers a rapid, accessible, and cost-effective method to study the binding of such dyes to target molecules, including proteins. This technique relies on the change in the dye's absorbance spectrum upon binding to a substrate, which can be used to determine binding affinity and other kinetic parameters.

This guide will detail the experimental protocol for a spectrophotometric binding assay, present comparative data with alternative techniques, and provide visual workflows to aid in experimental design and data interpretation.

Spectrophotometric Binding Assay: Experimental Protocol

The following protocol outlines a typical spectrophotometric titration experiment to determine the binding affinity of a dye to a protein, using Congo Red and a model amyloid protein as an example. This protocol can be adapted for this compound and other target proteins.

Objective: To determine the equilibrium dissociation constant (Kd) for the binding of a dye to a protein by measuring the change in absorbance.

Materials:

  • This compound or Congo Red (as a working example)

  • Target protein (e.g., Bovine Serum Albumin or a specific protein of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • UV-Vis Spectrophotometer

  • Cuvettes

  • Micropipettes

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a concentrated stock solution of the dye (e.g., 1 mM Congo Red) in PBS.

    • Prepare a concentrated stock solution of the protein (e.g., 100 µM BSA) in PBS.

  • Spectrophotometric Titration:

    • Set the spectrophotometer to scan a wavelength range appropriate for the dye (e.g., 400-700 nm for Congo Red).

    • To a cuvette, add a fixed concentration of the dye (e.g., 10 µM Congo Red in 1 mL PBS) and record the initial absorbance spectrum.

    • Incrementally add small aliquots of the protein stock solution to the cuvette, mixing thoroughly after each addition.

    • After each addition, allow the system to equilibrate (e.g., 2-5 minutes) and record the absorbance spectrum.

    • Continue this process until no further significant changes in the absorbance spectrum are observed, indicating saturation of the binding sites.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance change (Δλmax).

    • Plot the change in absorbance (ΔA) at Δλmax against the concentration of the protein.

    • The data can be fitted to a suitable binding model (e.g., a one-site binding model) using non-linear regression analysis to determine the Kd.

Data Presentation: Comparison of Assay Validation Methods

The choice of an assay for validating binding interactions depends on several factors, including the nature of the interacting molecules, the required sensitivity, and available instrumentation. Below is a comparison of spectrophotometry with other common techniques for studying dye-protein binding.

Parameter Spectrophotometry Isothermal Titration Calorimetry (ITC) Surface Plasmon Resonance (SPR)
Principle Measures changes in light absorbance of a chromophore upon binding.Measures the heat change associated with a binding event.Measures changes in the refractive index at a sensor surface upon binding.
Information Obtained Binding affinity (Kd)Binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS)Binding affinity (Kd), association (ka) and dissociation (kd) rates
Sample Consumption ModerateHighLow
Throughput HighLowMedium to High
Instrumentation Cost LowHighHigh
Labeling Requirement No (if ligand is a dye)NoNo (one molecule is immobilized)
Key Advantage Simplicity, speed, and low cost.Provides a complete thermodynamic profile of the interaction.Real-time kinetic data.
Key Limitation Susceptible to interference from other absorbing species; provides limited thermodynamic data.Requires high sample concentrations; sensitive to buffer mismatch.Requires immobilization of one binding partner, which may affect its activity.

Mandatory Visualizations

Experimental Workflow for Spectrophotometric Binding Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dye Prepare Dye Stock Solution setup Add Dye to Cuvette prep_dye->setup prep_protein Prepare Protein Stock Solution titration Incremental Addition of Protein prep_protein->titration setup->titration Initial Spectrum measure Record Absorbance Spectrum titration->measure Equilibrate measure->titration Repeat until Saturation plot Plot ΔAbsorbance vs. [Protein] measure->plot fit Non-linear Regression (Binding Model) plot->fit kd Determine Kd fit->kd

Caption: Workflow for a spectrophotometric binding assay.

Logical Relationship of Binding Assay Validation

validation_logic cluster_objective Objective cluster_methods Methodologies cluster_params Validation Parameters cluster_outcome Outcome objective Validate Dye-Protein Binding Assay spectro Spectrophotometry objective->spectro itc Isothermal Titration Calorimetry (ITC) objective->itc spr Surface Plasmon Resonance (SPR) objective->spr affinity Binding Affinity (Kd) spectro->affinity itc->affinity thermo Thermodynamics (ΔH, ΔS) itc->thermo spr->affinity kinetics Kinetics (ka, kd) spr->kinetics outcome Selection of Optimal Assay Method affinity->outcome kinetics->outcome thermo->outcome

Caption: Decision logic for selecting a binding assay validation method.

Signaling Pathway: Azo Dyes and Amyloid Protein Interaction

While this compound does not have a well-documented role in specific signaling pathways, its structural similarity to Congo Red suggests potential interactions with amyloidogenic proteins. The following diagram illustrates the proposed mechanism of how amyloid-binding dyes like Congo Red interact with amyloid fibrils, which is relevant for studying neurodegenerative diseases.

amyloid_interaction cluster_protein Protein Aggregation cluster_dye Dye Interaction cluster_complex Complex Formation & Detection monomer Monomeric Protein (e.g., Aβ peptide) oligomer Oligomers monomer->oligomer Aggregation fibril Amyloid Fibril (β-sheet rich) oligomer->fibril Fibrillization complex Dye-Fibril Complex fibril->complex dye Azo Dye (e.g., Congo Red) dye->complex detection Spectrophotometric Shift & Birefringence complex->detection Enables

Caption: Interaction of an amyloid-binding dye with amyloid fibrils.

Conclusion

Spectrophotometry provides a valuable initial tool for the characterization and validation of this compound binding assays. Its simplicity and cost-effectiveness make it ideal for screening and preliminary binding studies. For a more comprehensive understanding of the binding mechanism, including thermodynamic and kinetic parameters, orthogonal methods such as Isothermal Titration Calorimetry and Surface Plasmon Resonance should be employed. The experimental protocols and comparative data presented in this guide, using Congo Red as a well-established analog, offer a robust framework for researchers to design and validate their own binding assays for this compound and similar dye molecules.

References

A Comparative Toxicological Analysis of Direct Black 19 and Direct Black 38

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the genotoxic and carcinogenic potential of two widely used azo dyes.

This guide presents a comparative toxicological analysis of Direct Black 19 and Direct Black 38, two trisazo dyes with historical applications in the textile, paper, and leather industries. While both dyes share structural similarities as azo compounds, their toxicological profiles diverge significantly, primarily due to the nature of their metabolic breakdown products. This analysis, intended for researchers, scientists, and drug development professionals, provides a detailed comparison of their toxicity, supported by experimental data, to inform safer laboratory and industrial practices.

Executive Summary

The core distinction between the two dyes lies in their chemical precursors and subsequent metabolites. Direct Black 38 is a benzidine-based dye, which upon metabolic reduction, liberates benzidine (B372746), a known human and animal carcinogen. In contrast, this compound is not derived from benzidine and does not produce this carcinogenic metabolite, rendering it a significantly safer alternative. Experimental evidence robustly supports the carcinogenicity and mutagenicity of Direct Black 38, while data for this compound suggests a lower toxicological concern, although it is not entirely devoid of genotoxic potential, particularly after chemical reduction.

Comparative Toxicity Data

The following tables summarize the key toxicological data for this compound and Direct Black 38 based on available experimental studies.

Table 1: Acute and General Toxicity

ParameterThis compoundDirect Black 38
CAS Number 6428-31-51937-37-7
Chemical Formula C₃₄H₂₇N₁₃Na₂O₇S₂C₃₄H₂₅N₉Na₂O₇S₂
Molecular Weight 839.77 g/mol 781.74 g/mol
Oral LD50 (Rat) >2000 mg/kg[1]7600 mg/kg[2]
Primary Route of Exposure Dermal, Inhalation, IngestionDermal, Inhalation, Ingestion
Reported Health Hazards May cause eye, skin, and respiratory irritation.[1][3] Harmful if swallowed.[1][3]May be absorbed through the skin.[4] Emits toxic fumes upon decomposition.[4]

Table 2: Carcinogenicity

Study TypeThis compoundDirect Black 38
Classification Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[3]Known to be a human carcinogen (as a benzidine-based dye).[5] Sufficient evidence of carcinogenicity in experimental animals.[6][7]
Animal Studies (Rats) No specific long-term carcinogenicity studies readily available.NCI 13-Week Subchronic Study: Induced hepatocellular carcinomas and neoplastic nodules in Fischer 344 rats.[6][7][8][9]
Animal Studies (Mice) No specific long-term carcinogenicity studies readily available.NCI 13-Week Subchronic Study: Caused degeneration of liver cells.[10][11]
Mechanism Not applicable (not benzidine-based).Metabolized to the known carcinogen benzidine.[6][10][12][13]

Table 3: Genotoxicity and Mutagenicity

AssayThis compoundDirect Black 38
Ames Test (Salmonella typhimurium) Appeared to be an indirect mutagen, inducing frameshift mutations in strains TA-1538 and TA-98 with metabolic activation.[14] Mutagenicity of urine extracts from treated rats was 3.0 revertants/nanomole in TA-1538.[14] Dithionite reduction increased mutagenic activity.[14]Mutagenic with microsomal activation in Salmonella strains TA98 and TA100.[6] When reduced with sodium dithionate, it is more mutagenic than can be accounted for by the release of benzidine alone.[15] Mutagenicity of urine extracts from treated rats was 3.5 revertants/nanomole in TA-1538.[14]
Micronucleus Test (in vivo) Increased the frequency of polychromatic erythrocytes with micronuclei in a dose-related manner in mice.[14]Induced a weak but statistically significant and dose-related increase in micronuclei in rat bone marrow.[16]
Unscheduled DNA Synthesis (UDS) Did not induce any concentration-related DNA repair synthesis in vitro in primary rat hepatocyte cultures.[14]Induced unscheduled DNA synthesis in the liver of rats in vivo.[16]

Metabolic Pathways and Toxicity Mechanisms

The toxicity of these azo dyes is intrinsically linked to their metabolism. The initial and most critical step is the reductive cleavage of the azo bond (-N=N-), which is primarily carried out by azoreductase enzymes present in the liver and intestinal microbiota.

For Direct Black 38 , this metabolic activation is a well-established pathway to carcinogenesis. The azoreduction of Direct Black 38 releases benzidine, a potent aromatic amine that is a recognized human carcinogen.[6][10][12][13] Benzidine can then undergo further metabolic activation in the liver to form reactive intermediates that can bind to DNA, leading to mutations and the initiation of cancer, particularly of the bladder and liver.[12][17]

Direct_Black_38_Metabolism DB38 Direct Black 38 AzoReduction Azoreductase (Liver, Intestinal Microbiota) DB38->AzoReduction Metabolism Benzidine Benzidine (Carcinogen) AzoReduction->Benzidine MetabolicActivation Metabolic Activation (e.g., N-oxidation, N-acetylation) Benzidine->MetabolicActivation ReactiveMetabolites Reactive Metabolites MetabolicActivation->ReactiveMetabolites DNA_Adducts DNA Adducts ReactiveMetabolites->DNA_Adducts Binds to DNA Mutation Mutation DNA_Adducts->Mutation Cancer Cancer (Bladder, Liver) Mutation->Cancer

Metabolic activation of Direct Black 38 to the carcinogen benzidine.

For This compound , while it is also an azo dye subject to azoreduction, it does not yield benzidine. Its mutagenicity, particularly after chemical reduction, suggests that its breakdown products can also have genotoxic effects.[14] However, the specific metabolites and their carcinogenic potential have not been as extensively studied or characterized as those of Direct Black 38. The available data suggests that the risk associated with this compound is substantially lower.

Experimental Protocols

A brief overview of the key experimental methodologies cited in the toxicological assessment of these dyes is provided below.

Carcinogenicity Bioassay (NCI 13-Week Subchronic Study)

This study was designed to evaluate the carcinogenic potential of chemicals in rodents.[6][7][8]

  • Test Animals: Fischer 344 rats and B6C3F1 mice.[6][7]

  • Administration: The dyes were administered in the feed for 13 weeks.[7]

  • Dose Levels: Multiple dose levels were tested. For Direct Black 38 in rats, doses included 1,500 ppm.[7]

  • Endpoint: The primary endpoints were the observation of gross and microscopic pathological changes, with a focus on the incidence of neoplastic nodules and hepatocellular carcinomas in the liver.[6][7]

  • Control: A concurrent control group of animals was maintained under identical conditions but without the test substance in their feed.[7]

Carcinogenicity_Workflow start Select Animals (Rats, Mice) acclimation Acclimation Period start->acclimation grouping Randomization into Dosed and Control Groups acclimation->grouping dosing 13-Week Dosing Period (Dye in Feed) grouping->dosing observation Clinical Observation and Weight Monitoring dosing->observation necropsy Necropsy and Tissue Collection observation->necropsy histopathology Histopathological Examination of Tissues (especially liver) necropsy->histopathology analysis Statistical Analysis of Tumor Incidence histopathology->analysis conclusion Conclusion on Carcinogenicity analysis->conclusion

Workflow for the NCI 13-week subchronic carcinogenicity study.
Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of chemical compounds.[18][19][20][21]

  • Test Organism: Histidine-dependent strains of Salmonella typhimurium (e.g., TA98, TA100).[15][18]

  • Principle: The assay measures the frequency of reverse mutations (reversions) that restore the functional capability of the bacteria to synthesize histidine, allowing them to grow on a histidine-deficient medium.[18][21]

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect mutagens that require metabolic activation to become genotoxic.[15][18]

  • Procedure: The bacterial strains are exposed to the test substance at various concentrations, both with and without the S9 mix, and plated on a minimal glucose agar (B569324) medium lacking histidine.[22]

  • Endpoint: The number of revertant colonies is counted after incubation. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic effect.[21]

In Vivo Micronucleus Assay

This assay is used to detect the genotoxic potential of a test substance in vivo by assessing chromosomal damage or damage to the mitotic apparatus in erythroblasts.

  • Test Animals: Typically mice or rats.[14][16]

  • Administration: The test substance is administered to the animals, usually via oral gavage or intraperitoneal injection.[14]

  • Tissue Collection: Bone marrow is collected at appropriate time intervals after exposure.[14][16]

  • Analysis: Bone marrow smears are prepared and stained to differentiate between polychromatic (immature) and normochromatic (mature) erythrocytes. The frequency of micronucleated polychromatic erythrocytes is determined by microscopic analysis.

  • Endpoint: A significant increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates that the substance has induced chromosomal damage.[16]

Conclusion and Recommendations

The comparative analysis of this compound and Direct Black 38 clearly demonstrates a significant difference in their toxicological profiles. Direct Black 38 poses a substantial health risk due to its metabolic conversion to the known human carcinogen benzidine. The experimental data strongly supports its carcinogenicity and mutagenicity.

In contrast, this compound, which is not a benzidine-based dye, exhibits a much lower level of toxicity. While it has shown some evidence of mutagenicity, particularly after chemical reduction, it is not classified as a carcinogen and appears to be a significantly safer alternative.

For researchers, scientists, and drug development professionals, the choice is clear. The use of Direct Black 38 should be avoided whenever possible due to its established carcinogenic hazard. This compound, while requiring appropriate handling as with any chemical, presents a much lower risk profile and is the recommended substitute for applications where a direct black dye is necessary. This comparative guide underscores the importance of understanding the chemical structure and metabolic fate of compounds in assessing their toxicological risk.

References

Navigating the Black: A Comparative Guide to Alternatives for Direct Black 19 in Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate staining reagents is a critical step in ensuring experimental accuracy and reproducibility. Direct Black 19, an azo dye, has seen use in various industrial applications and, to a lesser extent, in biological research. However, concerns over its potential toxicity and the availability of more specific and safer alternatives have prompted a need for a comparative evaluation. This guide provides an objective comparison of this compound and its potential alternatives for specific research applications, supported by available experimental data and detailed protocols.

This comprehensive guide explores viable alternatives to this compound, focusing on their performance in key research applications such as histology, protein analysis, and cell viability assessment. The following sections provide a detailed comparison of their mechanisms, performance, and safety profiles, enabling informed decisions for your specific research needs.

Performance Comparison of this compound and Its Alternatives

The choice of a black dye in research is dictated by the specific application, the target molecule or structure, and the required level of sensitivity and safety. While this compound has broad staining capabilities, several alternatives offer superior performance and safety in specialized applications.

ApplicationAlternative DyePrinciple of StainingReported Performance
General Histology & Mycology Chlorazol Black E (Direct Black 38)Binds to chitin (B13524) and cellulose (B213188) in cell walls.Stains hyphae green against a grey background; has shown a sensitivity of 82% and specificity of 98% for detecting fungal filaments in corneal scrapings.[1]
Lipid and Lipoprotein Staining Sudan Black BA lysochrome (fat-soluble dye) that physically dissolves in lipids.[2]Stains intracellular lipid droplets blue-black; also useful for staining myelin and phospholipids.[3]
Nuclear Staining Iron HematoxylinA complex of hematein (B1673047) and a ferric salt that binds to the nuclear chromatin.Provides sharp and intense black staining of nuclei and chromosomes.
Total Protein Staining (Western Blot) Amido Black 10BAnionic dye that binds to positively charged amino acid residues in proteins.[4]Offers good sensitivity for total protein visualization on membranes, with a linear correlation between absorbance and protein amount.[5]
Cell Viability Assessment NigrosinA dye exclusion method where non-viable cells with compromised membranes take up the dye.[6][7]Provides a clear distinction between viable (unstained) and non-viable (black-stained) cells.

Toxicity Profile of Black Dyes

A critical consideration in the selection of a staining reagent is its toxicity profile. Many azo dyes, including those based on benzidine, have been identified as potential carcinogens.

DyeChemical ClassReported Toxicity
This compound Diazo dyeMutagenic in Salmonella typhimurium strains TA-1538 and TA-98 after metabolic activation.[8]
Chlorazol Black E (Direct Black 38) Benzidine-based azo dyeMetabolized to the known human carcinogen benzidine.[9]
Sudan Black B Diazo dyeSpecific toxicity data is limited, but as a diazo dye, caution is advised.
Iron Hematoxylin Natural dye complexHematoxylin itself has low toxicity, but the iron mordant can be a source of cellular stress.
Amido Black 10B Diazo dyeShowed genotoxic effects in human-derived liver cells (HepG2), including DNA strand breaks and micronucleus formation.[2]
Nigrosin Azine dyeGenerally considered to have low toxicity and is used in cell viability assays due to its membrane-impermeable nature in live cells.

Experimental Protocols

Detailed methodologies are crucial for the successful application of these dyes. The following are summarized protocols for key applications.

Chlorazol Black E Staining for Fungal Elements
  • Fixation: Fix fresh tissue in a suitable fixative (e.g., Formalin-Acetic Acid-Alcohol).

  • Washing: Wash the fixed tissue in several changes of 70% ethanol (B145695).

  • Clearing: Clear the tissue by warming it in a 10% potassium hydroxide (B78521) (KOH) solution.

  • Washing: Thoroughly wash the cleared tissue with several changes of distilled water.

  • Staining: Immerse the tissue in a 0.1% to 1% solution of Chlorazol Black E in lactophenol or 70% ethanol.

  • Destaining (optional): If overstaining occurs, differentiate with 70% ethanol.

  • Mounting: Mount the stained tissue in a suitable mounting medium.[10]

Sudan Black B Staining for Intracellular Lipids
  • Fixation: Fix cells or frozen tissue sections.

  • Washing: Wash with a suitable buffer.

  • Staining: Incubate with a saturated solution of Sudan Black B in 70% ethanol.

  • Differentiation: Differentiate in 70% ethanol to remove excess stain.

  • Counterstaining (optional): A nuclear counterstain like Nuclear Fast Red can be used.

  • Mounting: Mount in an aqueous mounting medium.[11]

Amido Black 10B Staining for Total Protein on a Membrane
  • Washing: After protein transfer, briefly wash the membrane with deionized water.

  • Staining: Immerse the membrane in the Amido Black Staining Solution (0.1% w/v Amido Black 10B, 40% v/v ethanol, 10% v/v acetic acid) for 1-5 minutes with gentle agitation.[4]

  • Destaining: Wash the membrane with Destaining Solution (40% v/v ethanol, 10% v/v acetic acid) until protein bands appear as dark blue against a clear background.[4]

  • Rinsing: Rinse the membrane thoroughly with deionized water.

  • Imaging: The stained membrane can now be imaged and quantified.

Nigrosin Staining for Cell Viability
  • Cell Suspension: Prepare a single-cell suspension of the population to be assessed.

  • Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Nigrosin solution.

  • Incubation: Incubate the mixture for 1-5 minutes.

  • Microscopy: Load a hemocytometer or a microscope slide with the mixture and immediately observe under a light microscope.

  • Counting: Count the number of stained (non-viable) and unstained (viable) cells to determine the viability percentage.[6][7]

Visualization of Concepts and Workflows

To aid in understanding the experimental processes and molecular interactions discussed, the following diagrams are provided.

Experimental_Workflow_Amido_Black cluster_prep Membrane Preparation cluster_staining Staining cluster_destaining Destaining cluster_analysis Analysis p1 Protein Transfer to Membrane p2 Wash with DI Water p1->p2 s1 Immerse in Amido Black Solution (1-5 min) p2->s1 d1 Wash with Destaining Solution s1->d1 d2 Rinse with DI Water d1->d2 a1 Image and Quantify d2->a1

Workflow for Amido Black 10B protein staining on a membrane.

Cell_Viability_Nigrosin live_cell Live Cell (Intact Membrane) no_entry Cell Remains Unstained (Viable) live_cell->no_entry Dye Exclusion dead_cell Dead Cell (Compromised Membrane) entry Cell Stains Black (Non-Viable) dead_cell->entry Dye Entry nigrosin Nigrosin Dye

Principle of Nigrosin cell viability assay.

Benzidine_Signaling_Pathway cluster_erk ERK5 Pathway cluster_shh Sonic Hedgehog Pathway Benzidine Benzidine ERK5 ERK5 Activation Benzidine->ERK5 SHH SHH Pathway Activation Benzidine->SHH AP1 AP-1 Activation ERK5->AP1 Proliferation Increased Cell Proliferation AP1->Proliferation Stemness Increased Cancer Stem Cell Properties SHH->Stemness Stemness->Proliferation

References

The Untapped Potential of Direct Black 19 in CLEM: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the intricate world of correlative light-electron microscopy (CLEM), the choice of staining agent is paramount. An ideal agent would provide high contrast for electron microscopy (EM) without quenching the delicate fluorescence signals essential for light microscopy (LM). While heavy metal stains remain the gold standard, their fluorescence-quenching properties present a significant challenge. This guide explores the theoretical application of a simple organic dye, Direct Black 19, as a potential CLEM stain, comparing it with established in-resin fluorescence (IRF) methods.

Currently, there is no published data on the use of this compound in CLEM. The information presented here is a forward-looking exploration of its potential, based on its chemical properties, alongside a review of current, validated techniques.

Performance Comparison: this compound vs. Established CLEM Stains

The selection of a staining method in CLEM is a trade-off between achieving sufficient electron contrast and preserving fluorescence. The following table provides a comparative overview of the hypothesized performance of this compound against two common in-resin fluorescence staining agents.

FeatureThis compound (Hypothetical)Modified Osmium Tetroxide (e.g., OTO)Uranyl Acetate (B1210297) (UA)
Principle of Action Binds to cellular components through non-covalent interactions (e.g., hydrogen bonding, van der Waals forces).Covalently crosslinks lipids and proteins, enhancing membrane contrast.Binds to proteins and lipids, providing general cytoplasmic and nuclear contrast.
Electron Contrast Predicted to be low to moderate. As an organic dye, it lacks the high atomic number of heavy metals.High, especially for cellular membranes.Moderate, provides good general ultrastructural detail.
Fluorescence Preservation Potentially high. As it does not involve heavy metals, it is less likely to cause significant quenching of fluorophores.Low to moderate. Osmium tetroxide is a strong oxidizing agent and a known quencher of many fluorophores.[1][2]Moderate to high. Milder than osmium tetroxide, but can still reduce fluorescence intensity.[1][2]
Procedural Complexity Low. Likely a simple immersion step in an aqueous solution.High. Requires careful handling of a toxic and volatile substance, often as part of a multi-step protocol (e.g., OTO).Moderate. Involves handling of a radioactive and toxic compound.
Best Suited For Applications where fluorescence preservation is critical and moderate electron contrast is sufficient.High-resolution ultrastructural analysis of membranes where some fluorescence loss can be tolerated.General CLEM applications requiring a balance between good ultrastructure and fluorescence preservation.

Experimental Protocols

The following protocols provide a detailed methodology for the hypothetical use of this compound and a standard, established CLEM staining method.

Hypothetical Protocol for CLEM using this compound

This protocol is a theoretical workflow and would require optimization.

1. Fixation:

2. Staining with this compound:

  • Prepare a 0.1% (w/v) solution of this compound in distilled water.

  • Immerse the fixed sample in the this compound solution for 30-60 minutes at room temperature.

  • Rinse thoroughly with distilled water to remove unbound dye.

3. Dehydration and Resin Infiltration:

  • Dehydrate the sample through a graded ethanol (B145695) series (e.g., 50%, 70%, 90%, 100%).

  • Infiltrate with a low-viscosity epoxy resin (e.g., Spurr's or Epon).

  • Polymerize the resin at 60°C for 48 hours.

4. Light and Electron Microscopy:

  • Prepare ultrathin sections (70-90 nm) and mount on EM grids.

  • Image the sections first on a fluorescence microscope to identify regions of interest.

  • Subsequently, image the same sections on a transmission electron microscope (TEM).

Established Protocol for In-Resin Fluorescence CLEM using Uranyl Acetate and Low-Concentration Osmium Tetroxide

This is a representative protocol for preserving in-resin fluorescence.

1. Fixation:

  • Fix sample in 2.5% glutaraldehyde, 2% paraformaldehyde in 0.1 M cacodylate buffer for 2 hours.

  • Wash in 0.1 M cacodylate buffer.

2. Post-fixation and Staining:

  • Post-fix in 0.1% osmium tetroxide and 1.5% potassium ferrocyanide in 0.1 M cacodylate buffer for 1 hour on ice.

  • Wash with distilled water.

  • Stain en bloc with 1% aqueous uranyl acetate overnight at 4°C.

3. Dehydration and Resin Infiltration:

  • Dehydrate through a graded series of ethanol and infiltrate with epoxy resin.

  • Polymerize the resin.

4. Imaging:

  • Section and image as described in the hypothetical protocol. The key is that the fluorescence from robust fluorophores is preserved within the resin block.[1][2][3]

Visualizing the Workflows

To better understand the procedural flow, the following diagrams illustrate the hypothetical this compound protocol and a comparison of its logical relationship with established methods.

G cluster_prep Sample Preparation cluster_imaging Imaging & Correlation fixation 1. Fixation (PFA/Glutaraldehyde) wash1 2. Washing (Phosphate Buffer) fixation->wash1 stain 3. Staining (0.1% this compound) wash1->stain wash2 4. Washing (Distilled Water) stain->wash2 dehydration 5. Dehydration (Ethanol Series) wash2->dehydration infiltration 6. Resin Infiltration (Epoxy Resin) dehydration->infiltration polymerization 7. Polymerization infiltration->polymerization sectioning 8. Ultrathin Sectioning polymerization->sectioning lm 9. Fluorescence Microscopy sectioning->lm em 10. Electron Microscopy lm->em correlation 11. Image Correlation em->correlation

Caption: Hypothetical workflow for CLEM using this compound.

G cluster_db19 This compound (Hypothetical) cluster_established Established Methods (e.g., UA/OsO4) db19_node Organic Dye Staining db19_pros Pros: + Potentially excellent fluorescence preservation + Simple, aqueous-based protocol + Low toxicity db19_node->db19_pros leads to db19_cons Cons: - Unknown electron contrast - No established protocols - Binding specificity is general db19_node->db19_cons leads to clem_goal Goal: High-Quality Correlated Data db19_node->clem_goal potential route heavy_metal_node Heavy Metal Staining hm_pros Pros: + High electron contrast + Well-established protocols + Good ultrastructural preservation heavy_metal_node->hm_pros leads to hm_cons Cons: - Significant fluorescence quenching - Complex and hazardous protocols - Toxicity and disposal issues heavy_metal_node->hm_cons leads to heavy_metal_node->clem_goal established route

Caption: Logical comparison of this compound vs. established CLEM methods.

Conclusion

While the use of this compound for CLEM remains a theoretical proposition, it presents an intriguing avenue for future research. Its simple, water-soluble nature and lack of heavy metals suggest it could be an excellent candidate for applications where preserving the fidelity of the fluorescent signal is the highest priority.[4][5] However, its efficacy as an electron-dense stain is unknown and would require empirical validation.

In contrast, established methods using modified heavy metal staining, particularly those employing uranyl acetate, offer a reliable, albeit imperfect, balance between fluorescence preservation and high-quality ultrastructural detail.[1][2] For researchers, the choice will continue to depend on the specific biological question and the relative importance of the light and electron microscopy data. The exploration of alternative, low-quenching, and easy-to-use stains like this compound could open up new possibilities in the ever-evolving field of correlative microscopy.

References

Safety Operating Guide

Proper Disposal of Direct Black 19: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Information for Researchers, Scientists, and Drug Development Professionals

This document provides comprehensive guidance on the proper disposal procedures for Direct Black 19 (C.I. 35255), a synthetic azo dye. Adherence to these protocols is crucial for ensuring laboratory safety and minimizing environmental impact. The following information is compiled from safety data sheets (SDS) to provide clear, procedural steps for the handling and disposal of this chemical.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

PropertyValue
CAS Number6428-31-5[1][2][3]
Molecular FormulaC34H27N13Na2O7S2[1][2]
Molecular Weight839.77 g/mol [1][2]
AppearanceBlack Powder[2]
OdorOdorless[2]
Fish Toxicity (Rainbow Trout)LC50 > 500 mg/L (49 hrs)[3]
Oral Toxicity (Rat)LD50 > 2000 mg/kg[3]
Health Hazard Information

This compound is considered hazardous. It may be harmful if swallowed, causing gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.[2] It can also cause irritation to the eyes, skin, and respiratory tract.[2] There are possible risks of irreversible effects.[2]

Personal Protective Equipment (PPE)

When handling this compound, it is imperative to use appropriate personal protective equipment to minimize exposure.

  • Eye/Face Protection: Wear tightly fitting safety goggles or chemical safety goggles.[2][4]

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[2][4]

  • Respiratory Protection: Use an approved respirator if dust generation cannot be avoided or if exposure limits are exceeded.[2][4]

  • General Hygiene: Wash hands thoroughly after handling. Remove and launder contaminated clothing before reuse.[2][3]

Accidental Release Measures

In the event of a spill, follow these procedures to ensure safety and proper cleanup:

  • Ventilate the area: Ensure adequate ventilation.[4]

  • Avoid dust formation: Minimize the generation of airborne dust.[2][4]

  • Evacuate personnel: Keep unnecessary personnel away from the spill area.[4]

  • Contain the spill: Use a non-flammable dry agent such as sand or earth to soak up the material.[3]

  • Collect the waste: Carefully vacuum or sweep up the spilled material and place it into a suitable, labeled disposal container.[2]

  • Clean the area: Once the material is collected, clean the spill area.

  • Observe precautions: All cleanup activities should be performed while wearing the appropriate PPE.[2]

Disposal Procedures

Chemical waste generators must determine if a discarded chemical is classified as hazardous waste and must consult state and local hazardous waste regulations for complete and accurate classification.[2]

Product Disposal:

The primary method for the disposal of this compound is through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[4][5] Do not discharge the material into sewer systems or contaminate water, foodstuffs, feed, or seed by storage or disposal.[4][5]

Contaminated Packaging Disposal:

Containers that have held this compound should be handled as follows:

  • Triple Rinse: Containers can be triple-rinsed (or the equivalent).[4][5] The rinsate should be collected and disposed of as hazardous waste.

  • Recycling or Reconditioning: After proper rinsing, containers can be offered for recycling or reconditioning.[4][5]

  • Puncturing: Alternatively, the packaging can be punctured to make it unusable for other purposes before disposal.[4][5]

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

This compound Disposal Workflow cluster_prep Preparation & Handling cluster_disposal Waste Disposal start Start: this compound Waste Generated ppe Wear Appropriate PPE: - Safety Goggles - Gloves - Respirator start->ppe spill Accidental Spill Occurs start->spill product_waste Product Waste ppe->product_waste package_waste Contaminated Packaging ppe->package_waste contain Contain Spill with Inert Material spill->contain collect Collect Spilled Material into Labeled Container contain->collect collect->product_waste incinerate Licensed Chemical Destruction Plant or Controlled Incineration product_waste->incinerate rinse Triple Rinse Container package_waste->rinse puncture Puncture to Prevent Reuse package_waste->puncture recycle Offer for Recycling/Reconditioning rinse->recycle end_disposal Dispose of Container per Regulations recycle->end_disposal puncture->end_disposal

Caption: A workflow for the safe disposal of this compound.

References

Personal protective equipment for handling Direct black 19

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling of Direct Black 19

For laboratory professionals, including researchers, scientists, and drug development experts, the safe handling of chemical compounds is paramount. This document provides immediate and essential safety protocols, operational guidance, and disposal plans for this compound, a complex azo dye. Adherence to these procedures is critical to ensure personal safety and minimize environmental impact.

Quantitative Safety Data

The following table summarizes key quantitative exposure limits for this compound, providing a clear reference for maintaining a safe laboratory environment.

ParameterValueUnitDuration
Total Inhalable Dust< 10mg/m³8-hour Time-Weighted Average (TWA)[1]
Total Respirable Dust< 5mg/m³8-hour Time-Weighted Average (TWA)[1]

Operational Plan: Step-by-Step Handling Protocol

Objective: To provide a clear, procedural guide for the safe handling of this compound powder in a laboratory setting, from preparation to use.

Preparation and Engineering Controls
  • Ventilation: All handling of this compound powder must be conducted in a well-ventilated area.[1][2] A certified chemical fume hood is the preferred engineering control to minimize inhalation exposure.[3]

  • Designated Area: Establish a designated area for working with toxic powders. Cover the work surface with absorbent bench paper before starting.[4]

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[1]

  • Gather Materials: Before starting, gather all necessary equipment, including containers, spatulas, and weighing boats. Keep containers closed as much as possible.[4]

Personal Protective Equipment (PPE)
  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields.[5] A face shield may be required for additional protection against splashes.[6]

  • Skin Protection:

    • Gloves: Wear chemical-resistant gloves. Nitrile or neoprene gloves are suitable for handling dyes and provide good resistance.[7][8][9] For direct or prolonged contact, thicker gloves are recommended.[10] Always inspect gloves for tears or punctures before use.[5]

    • Lab Coat: A long-sleeved lab coat or impervious clothing should be worn to protect the skin.[5]

  • Respiratory Protection:

    • When handling the powder outside of a fume hood or when dust generation is likely, a respirator is necessary.[7]

    • A half-mask respirator with P100 particulate filters is recommended for handling dry dye powders.[11] N95 masks can also be used.[11] Paper dust masks are not recommended.[6]

Weighing and Solution Preparation
  • Minimize Dust: To prevent the powder from becoming airborne, turn off fans and close windows in the immediate area.[7]

  • Weighing: Use an enclosed balance if available.[4] Use weigh boats to minimize spillage.[4] Transfer the powder in small, careful scoops.[4]

  • Dissolving: When preparing a solution, slowly add the powder to the solvent to avoid splashing. If possible, preparing a slurry with a small amount of water can reduce dust before adding it to the main vessel.[3]

Post-Handling Procedures
  • Decontamination: Clean all equipment and the work area thoroughly after use. Wet cleaning methods or a HEPA vacuum are preferred for cleaning up any residual powder.[4]

  • Hygiene: Wash hands and any exposed skin thoroughly with soap and water after handling the dye, even if gloves were worn.[6]

  • PPE Removal: Remove PPE carefully to avoid contaminating yourself. Gloves should be removed first, followed by the lab coat, eye protection, and finally the respirator.[12]

Disposal Plan

Objective: To outline the safe and environmentally responsible disposal of this compound waste.

  • Waste Characterization: All waste containing this compound, including contaminated PPE, empty containers, and unused solutions, should be treated as chemical waste.

  • Containerization:

    • Collect solid waste (e.g., contaminated paper towels, gloves) in a designated, sealed, and clearly labeled waste container.

    • Collect liquid waste in a separate, sealed, and labeled container.

  • Disposal Method:

    • Do not discharge this compound solutions into the sewer system.[2]

    • The material can be disposed of through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2]

    • Always consult and adhere to local, state, and federal environmental regulations for chemical waste disposal.[13]

  • Contaminated Packaging: Empty containers should be triple-rinsed (or the equivalent), and the rinsate collected as chemical waste. The rinsed container can then be offered for recycling or reconditioning.[2]

Experimental Workflow Diagram

The following diagram illustrates the logical flow of operations for the safe handling of this compound in a laboratory setting.

SafeHandlingWorkflow Workflow for Safe Handling of this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_cleanup 3. Cleanup & Disposal cluster_post 4. Post-Procedure A Verify Fume Hood Operation B Don Appropriate PPE (Goggles, Gloves, Lab Coat, Respirator) A->B C Prepare Designated Work Area B->C D Weigh this compound Powder C->D E Prepare Solution D->E F Conduct Experiment E->F G Decontaminate Equipment & Work Area F->G H Segregate & Label Waste G->H I Dispose of Waste via Licensed Contractor H->I J Safely Remove PPE I->J K Wash Hands Thoroughly J->K

Caption: A flowchart illustrating the key stages for safely handling this compound.

References

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Reactant of Route 1
Direct black 19
Reactant of Route 2
Direct black 19

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。